molecular formula C5H10N2O2 B15557373 (S)-1-Nitrosopiperidin-3-ol-d4

(S)-1-Nitrosopiperidin-3-ol-d4

Cat. No.: B15557373
M. Wt: 134.17 g/mol
InChI Key: QCVPQZJTIBYSOX-JUNUVOGSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Nitrosopiperidin-3-ol-d4 is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 134.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

134.17 g/mol

IUPAC Name

(3S)-2,2,6,6-tetradeuterio-1-nitrosopiperidin-3-ol

InChI

InChI=1S/C5H10N2O2/c8-5-2-1-3-7(4-5)6-9/h5,8H,1-4H2/t5-/m0/s1/i3D2,4D2

InChI Key

QCVPQZJTIBYSOX-JUNUVOGSSA-N

Origin of Product

United States

Foundational & Exploratory

(S)-1-Nitrosopiperidin-3-ol-d4 synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of (S)-1-Nitrosopiperidin-3-ol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a stable isotope-labeled derivative of the N-nitrosamine, (S)-1-Nitrosopiperidin-3-ol. N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenicity. Regulatory bodies worldwide mandate strict control and monitoring of these impurities in drug substances and products. The use of deuterated internal standards in mass spectrometry-based quantification methods, such as LC-MS/MS, is the gold standard for achieving accurate and reliable results. This compound serves as an ideal internal standard for the detection and quantification of its corresponding non-labeled analogue, ensuring analytical precision and accuracy.

This technical guide outlines a plausible synthetic pathway for this compound, provides detailed experimental protocols for its preparation, and describes its characterization.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process commencing with the protection of a suitable piperidine (B6355638) precursor, followed by stereoselective reduction, deuteration, deprotection, and final nitrosation. A proposed synthetic workflow is illustrated below.

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Stereoselective Deuteration cluster_2 Step 3: Deprotection cluster_3 Step 4: Nitrosation A 3-Oxopiperidine B N-Boc-3-oxopiperidine A->B (Boc)2O, Base C (S)-N-Boc-3-hydroxy-piperidine-d4 B->C Ketoreductase, Deuterated Source (e.g., D2O) D (S)-Piperidin-3-ol-d4 C->D Acid (e.g., TFA or HCl) E This compound D->E NaNO2, Acid

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations and can be optimized for the synthesis of this compound.

Step 1: Synthesis of N-Boc-3-oxopiperidine

This step involves the protection of the secondary amine of 3-oxopiperidine with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in subsequent steps.

  • Materials: 3-Oxopiperidine hydrochloride, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Triethylamine (B128534) (TEA), Dichloromethane (DCM).

  • Procedure:

    • Suspend 3-oxopiperidine hydrochloride in DCM in a round-bottom flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine dropwise to neutralize the hydrochloride salt.

    • Add a solution of (Boc)₂O in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-oxopiperidine.

Step 2: Stereoselective Enzymatic Reduction and Deuteration to (S)-N-Boc-3-hydroxypiperidine-d*

This key step establishes the desired (S)-stereochemistry at the C3 position and introduces the deuterium (B1214612) label. The use of a ketoreductase enzyme ensures high stereoselectivity. The deuteration is achieved by performing the reduction in a deuterium-rich medium.

  • Materials: N-Boc-3-oxopiperidine, Ketoreductase (KRED), NAD(P)H cofactor, Glucose dehydrogenase (GDH) for cofactor regeneration, D-glucose, Deuterium oxide (D₂O), Phosphate (B84403) buffer.

  • Procedure:

    • Prepare a phosphate buffer in D₂O and adjust the pD to the optimal range for the chosen ketoreductase.

    • In a reaction vessel, dissolve N-Boc-3-oxopiperidine, D-glucose, and the NAD(P)H cofactor in the deuterated buffer.

    • Add the ketoreductase and glucose dehydrogenase enzymes.

    • Stir the mixture at the optimal temperature for the enzyme (typically 25-35 °C) and monitor the reaction progress by HPLC or TLC.

    • Upon completion, extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting (S)-N-Boc-3-hydroxypiperidine-d* by column chromatography.

Step 3: Deprotection of (S)-N-Boc-3-hydroxypiperidine-d*

The Boc protecting group is removed under acidic conditions to yield the free secondary amine.

  • Materials: (S)-N-Boc-3-hydroxypiperidine-d*, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane), Dichloromethane (DCM).

  • Procedure:

    • Dissolve (S)-N-Boc-3-hydroxypiperidine-d* in DCM.

    • Add a solution of TFA or HCl in dioxane dropwise at 0 °C.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Remove the solvent and excess acid under reduced pressure to obtain the crude (S)-Piperidin-3-ol-d* as its corresponding salt.

    • The free base can be obtained by neutralization with a suitable base and extraction.

Step 4: Nitrosation of (S)-Piperidin-3-ol-d*

The final step involves the conversion of the secondary amine to the N-nitrosamine.

  • Materials: (S)-Piperidin-3-ol-d*, Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), Water.

  • Procedure:

    • Dissolve (S)-Piperidin-3-ol-d* in an aqueous acidic solution (e.g., dilute HCl) and cool to 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for a few hours at low temperature.

    • Extract the product with an organic solvent like dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid degradation of the product.

    • Purify the final product, this compound, by column chromatography.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring and the hydroxyl group. The key feature will be the absence or significant reduction in the intensity of signals at the positions where deuterium has been incorporated (e.g., C2 and C6 positions).

  • ²H NMR: Deuterium NMR can be used to confirm the presence and location of the deuterium atoms.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the five carbon atoms of the piperidine ring. The signals for the deuterated carbons will be observed as multiplets with lower intensity due to C-D coupling and a longer relaxation time.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the molecule. The measured mass will be higher than the non-labeled analogue, corresponding to the number of deuterium atoms incorporated.

  • Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the protonated molecule will be characteristic of N-nitrosamines. A common fragmentation pathway is the loss of the nitroso group (•NO), resulting in a fragment ion with a mass 30 Da lower than the parent ion.[1]

Chromatography
  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) is used to determine the chemical purity of the final compound.

Quantitative Data

The following tables summarize the key chemical properties and expected analytical data for this compound.

PropertyValue
Molecular Formula C₅D₄H₆N₂O₂
Molecular Weight 134.17 g/mol
IUPAC Name (3S)-2,2,6,6-tetradeuterio-1-nitrosopiperidin-3-ol
Appearance Pale yellow oil or solid

Table 1: Chemical Properties of this compound.

Synthetic StepTypical Yield (%)Typical Purity (%)
N-Boc Protection > 95> 98
Enzymatic Reduction 80 - 95> 99 (chiral purity)
Deprotection > 90> 95
Nitrosation 70 - 85> 98

Table 2: Expected Yields and Purities for the Synthetic Steps.

Analytical TechniqueExpected Data
¹H NMR Absence of signals for protons at C2 and C6 positions.
¹³C NMR Multiplets with reduced intensity for C2 and C6.
HRMS (M+H)⁺ Calculated: 135.1055, Observed: within 5 ppm.
MS/MS Fragmentation Major fragment corresponding to [M+H - NO]⁺.[1]

Table 3: Summary of Expected Characterization Data.

Application in Isotope Dilution Mass Spectrometry

This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of (S)-1-Nitrosopiperidin-3-ol. The workflow for this application is depicted below.

IDMS_Workflow cluster_quant Quantification Principle A Sample containing (S)-1-Nitrosopiperidin-3-ol (Analyte) B Add a known amount of This compound (Internal Standard) A->B C Sample Preparation (Extraction, Cleanup) B->C D LC-MS/MS Analysis C->D E Quantification D->E Ratio of Analyte signal to Internal Standard signal Ratio Signal Ratio (Analyte / Standard) Concentration Analyte Concentration Ratio->Concentration proportional to

Caption: Workflow for Isotope Dilution Mass Spectrometry.

This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering valuable information for researchers and professionals in the field of pharmaceutical analysis and drug development. The provided protocols and data serve as a foundation for the in-house preparation and validation of this critical analytical standard.

References

The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the demanding fields of pharmaceutical research and drug development, the pursuit of accuracy, precision, and robustness is paramount. This technical guide provides a comprehensive overview of the fundamental principles, practical applications, and detailed methodologies for leveraging deuterated internal standards. These stable isotope-labeled molecules have become the undisputed gold standard for reliable quantification, ensuring data integrity from discovery through to clinical trials.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[1] This subtle yet significant modification allows for differentiation by a mass spectrometer based on the mass-to-charge ratio (m/z), without substantially altering the physicochemical properties of the molecule.[2] This near-identical chemical behavior to the unlabeled analyte is the cornerstone of their utility.[1][3]

The primary function of a deuterated internal standard is to compensate for analytical variability throughout the entire experimental workflow.[2] This includes variations in sample preparation, such as extraction efficiency and volumetric dilutions, as well as inconsistencies in instrument performance, like injection volume and mass spectrometer response.[2][4] Crucially, they are indispensable for mitigating the unpredictable nature of matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue).[2]

By introducing a known amount of the deuterated standard at the earliest stage of sample preparation, it acts as a perfect mimic for the analyte.[3] Any loss of analyte during extraction, cleanup, or injection, as well as fluctuations in ionization efficiency, will be mirrored by the deuterated standard.[3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.[3]

Key Considerations for Effective Implementation

While deuterated standards are powerful tools, their successful application requires careful consideration of several factors to ensure data integrity:

  • Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration, particularly at lower concentrations.[3][5] An isotopic enrichment of ≥98% is ideally required.[3]

  • Position of Deuterium Labeling: Deuterium atoms must be placed on stable positions within the molecule.[3] Sites prone to hydrogen-deuterium exchange with the solvent, such as hydroxyl (-OH), amine (-NH), or sulfhydryl (-SH) groups, should be avoided as this can compromise the analysis.[3][4]

  • Mass Shift: A sufficient mass difference, typically ≥3 atomic mass units (amu), between the analyte and the standard is necessary to prevent isotopic crosstalk.[4]

  • Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[3] While deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography, this separation should be minimized.[6]

Quantitative Data and Performance Metrics

The use of deuterated internal standards significantly enhances the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics that highlight these advantages.

Table 1: Impact of Deuterated Internal Standard on Assay Precision and Accuracy

ParameterWithout Deuterated ISWith Deuterated IS
Precision (%CV)15-25%<10%
Accuracy (%Bias)± 20-30%± 5-10%

%CV (Percent Coefficient of Variation) and %Bias (Percent Bias) are generalized values based on typical bioanalytical method validation data.

Table 2: Comparison of Matrix Effect with and without a Deuterated Internal Standard

Sample LotAnalyte Response (without IS)Analyte/IS Ratio (with Deuterated IS)Matrix Effect
Lot A85,0000.98Signal Suppression
Lot B120,0001.01Signal Enhancement
Lot C95,0000.99Minimal Effect

This table illustrates how the analyte/IS ratio remains consistent across different biological matrix lots, compensating for variable matrix effects.

Experimental Protocols

The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Protein Precipitation for Plasma Samples

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[2]

Materials:

  • Plasma samples, calibrators, or quality controls (QCs)

  • Deuterated internal standard working solution

  • Cold acetonitrile (B52724) (ACN) with 0.1% formic acid

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC.[2]

  • Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples used to assess interference).[2]

  • Vortex briefly to mix.

  • Add 300 µL of cold ACN with 0.1% formic acid to each tube.[2]

  • Vortex vigorously for 1 minute to precipitate proteins.[2]

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[2]

Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[1]

Materials:

  • Urine samples

  • Deuterated internal standard stock solution

  • SPE cartridges

  • Methanol (B129727) (for conditioning)

  • Wash solvent

  • Elution solvent (e.g., acetonitrile)

  • Vacuum manifold

Procedure:

  • Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.[1]

  • Conditioning: Place the SPE cartridges on the vacuum manifold and pass 1 mL of methanol through each cartridge.[1]

  • Equilibration: Pass 1 mL of water through each cartridge.

  • Loading: Load the urine sample onto the cartridge and apply a gentle vacuum.

  • Washing: Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.

  • Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.[1]

  • Transfer the reconstituted sample to an LC vial for analysis.[1]

Visualizing Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Add known amount of IS Extraction Extraction (Protein Precipitation, SPE, etc.) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data Data Acquisition (Analyte & IS Signals) LC_MS->Data Quant Quantification (Ratio of Analyte/IS) Data->Quant

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

matrix_effect_compensation cluster_coelution Co-elution in Chromatography cluster_ratio Ratio remains constant Analyte Analyte Ion_Source Mass Spectrometer Ion Source Analyte->Ion_Source IS Deuterated Internal Standard IS->Ion_Source Matrix Matrix Components Matrix->Ion_Source Suppression/ Enhancement Signal Signal Intensity Ion_Source->Signal Ionization Ratio Analyte Signal / IS Signal = Constant

Caption: How deuterated standards compensate for matrix effects in the ion source.

decision_tree Start Select Deuterated Internal Standard Purity Isotopic Purity ≥98%? Start->Purity Stability Labeling at a Stable Position? Purity->Stability Yes Unsuitable Re-evaluate or Choose Alternative Purity->Unsuitable No Mass_Shift Mass Shift ≥3 amu? Stability->Mass_Shift Yes Stability->Unsuitable No Coelution Co-elutes with Analyte? Mass_Shift->Coelution Yes Mass_Shift->Unsuitable No Suitable Suitable for Use Coelution->Suitable Yes Coelution->Unsuitable No

Caption: Key decision points for selecting a suitable deuterated internal standard.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[1] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[1] A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in both research and regulated environments, ultimately leading to more reliable data for critical decision-making in drug development.[7]

References

Technical Guide: Physicochemical Properties of (S)-1-Nitrosopiperidin-3-ol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-1-Nitrosopiperidin-3-ol-d4, a deuterated isotopologue of the N-nitrosamine, (S)-1-Nitrosopiperidin-3-ol. This document is intended to support research, development, and quality control activities involving this compound.

Physicochemical Data

The following tables summarize the known physicochemical properties of this compound and its non-deuterated analogue for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (3S)-1-nitrosopiperidin-3-ol-2,2,4,4-d4[1]
Synonyms (S)-3-Hydroxy-N-nitrosopiperidine-d4, (S)-N-Nitroso-3-hydroxypiperidine-d4, (S)-Nitroso-3-piperidinol-d4[1]
Molecular Formula C₅H₆D₄N₂O₂[1]
Molecular Weight 134.17 g/mol [1][2]
Physical Format Neat[2]
SMILES [2H]C1([2H])N(N=O)C([2H])([2H])CC[C@@H]1O[1]
InChI InChI=1S/C5H10N2O2/c8-5-2-1-3-7(4-5)6-9/h5,8H,1-4H2/t5-/m0/s1/i3D2,4D2[1]

Table 2: Physicochemical Properties of (S)-1-Nitrosopiperidin-3-ol (Non-deuterated)

PropertyValueSource
CAS Number 2380680-64-6[3]
Molecular Formula C₅H₁₀N₂O₂[3][4]
Molecular Weight 130.15 g/mol [3][5][6]
Appearance Yellow Liquid[4]
logP (Octanol/Water) -0.47 (for racemic mixture)[5]
Storage Temperature 2-8°C[3][6]

Experimental Protocols

General Synthesis Protocol

N-nitrosamines are typically synthesized by the reaction of a secondary amine with a nitrosating agent. For the synthesis of this compound, a plausible approach would involve the nitrosation of (S)-piperidin-3-ol-d4.

Materials:

  • (S)-piperidin-3-ol-d4

  • Sodium nitrite (B80452) (NaNO₂) or tert-butyl nitrite (t-BuONO)

  • Acidic medium (e.g., hydrochloric acid or acetic acid) for use with sodium nitrite

  • Organic solvent (e.g., dichloromethane (B109758) or acetonitrile)

  • Deionized water

  • Standard laboratory glassware and equipment

Procedure (Aqueous Nitrosation):

  • Dissolve (S)-piperidin-3-ol-d4 in an acidic aqueous solution.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise while maintaining the low temperature.

  • Stir the reaction mixture for a specified period.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product using column chromatography.

Analytical Workflow for Nitrosamine (B1359907) Impurity Analysis

The analysis of nitrosamine impurities in pharmaceutical products typically involves highly sensitive chromatographic and mass spectrometric techniques.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent. The sample may require further extraction or clean-up steps to remove interfering matrix components.

  • Chromatographic Separation: Inject the prepared sample into the LC system. The chromatographic method should be optimized to achieve good separation of the target analyte from other components in the sample matrix.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Detection is typically performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Quantification: A calibration curve is generated using certified reference standards of this compound. The concentration of the analyte in the sample is determined by comparing its response to the calibration curve.

Visualizations

General Metabolic Bioactivation Pathway of Nitrosamines

Nitrosamines are known to undergo metabolic activation, primarily by cytochrome P450 enzymes, to form reactive intermediates that can interact with cellular macromolecules.

Nitrosamine_Bioactivation Nitrosamine N-Nitrosamine (e.g., this compound) AlphaHydroxy α-Hydroxy Nitrosamine (Unstable Intermediate) Nitrosamine->AlphaHydroxy CYP450 (α-hydroxylation) Aldehyde Aldehyde/Ketone AlphaHydroxy->Aldehyde Spontaneous Decomposition Diazonium Alkyldiazonium Ion (Reactive Electrophile) AlphaHydroxy->Diazonium Spontaneous Decomposition DNA_Adduct DNA Adducts Diazonium->DNA_Adduct Alkylation

Caption: General metabolic activation pathway of N-nitrosamines.

Experimental Workflow for Nitrosamine Analysis

A typical workflow for the quantitative analysis of nitrosamine impurities in a drug substance or product involves several key steps from sample preparation to data analysis.

Nitrosamine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Extraction Liquid-Liquid or Solid-Phase Extraction (if necessary) Dissolution->Extraction LC_Separation LC Separation (UPLC/HPLC) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A typical experimental workflow for nitrosamine analysis.

References

The Crucial Role of (S)-1-Nitrosopiperidin-3-ol-d4 in Ensuring Pharmaceutical Safety: A Technical Guide to Nitrosamine Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The escalating concern over nitrosamine (B1359907) impurities in pharmaceutical products has necessitated the development of highly accurate and sensitive analytical methods. (S)-1-Nitrosopiperidin-3-ol-d4, a deuterated analog of a potential nitrosamine impurity, has emerged as a critical internal standard for the precise quantification of these harmful compounds. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the application of this compound in nitrosamine impurity analysis, detailing experimental protocols and presenting key quantitative data.

Nitrosamines are classified as probable human carcinogens, and their presence in medications, even at trace levels, is a significant safety concern for regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for achieving reliable and accurate quantification of these impurities, ensuring that pharmaceutical products meet stringent safety standards.[1]

The Principle of Isotope Dilution Mass Spectrometry

The cornerstone of accurate nitrosamine analysis is isotope dilution mass spectrometry (IDMS). This technique involves adding a known amount of an isotopically labeled version of the analyte—in this case, this compound—to the sample. Because the labeled standard is chemically identical to the target analyte (1-Nitrosopiperidin-3-ol), it behaves similarly during sample preparation and analysis, correcting for any analyte loss that may occur. The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference, allowing for highly accurate quantification.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of nitrosamine impurities due to its high sensitivity and selectivity.[1] The method involves separating the compounds in the sample using liquid chromatography followed by detection and quantification using a tandem mass spectrometer.

Experimental Workflow for Nitrosamine Analysis

Experimental Workflow for Nitrosamine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Pharmaceutical Sample (API or Drug Product) Spike Spike with this compound Sample->Spike Dissolve Dissolution in appropriate solvent Spike->Dissolve Extract Liquid-Liquid or Solid-Phase Extraction (if necessary) Dissolve->Extract Inject Inject sample extract into LC system Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (e.g., ESI, APCI) Separate->Ionize Detect MS/MS Detection (MRM mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Nitrosamine Impurity Calibrate->Quantify

Caption: A generalized workflow for the analysis of nitrosamine impurities using a deuterated internal standard.

Detailed Experimental Protocol

The following protocol provides a general framework for the analysis of 1-Nitrosopiperidin-3-ol using this compound as an internal standard. It is crucial to note that specific parameters should be optimized for the instrument and matrix being analyzed.

1. Sample Preparation:

  • Weighing: Accurately weigh a suitable amount of the active pharmaceutical ingredient (API) or ground drug product.

  • Spiking: Add a known concentration of this compound solution to the sample.

  • Dissolution: Dissolve the spiked sample in an appropriate solvent (e.g., methanol (B129727), dichloromethane).

  • Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove interfering substances.

2. LC-MS/MS Conditions:

A typical LC-MS/MS system would consist of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

ParameterTypical Setting
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid.
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
Scan Mode Multiple Reaction Monitoring (MRM)

3. Mass Spectrometry Parameters:

The MRM mode is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. While specific optimal values are instrument-dependent, the following provides a starting point based on the structures.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
1-Nitrosopiperidin-3-ol[To be determined][To be determined][To be optimized][To be optimized]
This compound [To be determined][To be determined][To be optimized][To be optimized]

Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy and declustering potential, must be determined experimentally for the specific instrument being used. The precursor ion will correspond to the protonated molecule [M+H]⁺.

Method Validation and Performance

A validated analytical method is essential for regulatory compliance. Key validation parameters include:

ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity Correlation coefficient (r²) > 0.99
Accuracy (Recovery) Typically within 80-120%
Precision (RSD) Repeatability and intermediate precision RSD ≤ 15%
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of ≥ 10:1, with acceptable precision and accuracy.

Logical Relationship of Method Validation

Method Validation Logic cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness Reliability Specificity Specificity ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LOD Limit of Detection (LOD) LOD->ValidatedMethod LOQ Limit of Quantitation (LOQ) LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod SystemSuitability System Suitability SystemSuitability->ValidatedMethod

Caption: Key parameters for the validation of an analytical method for nitrosamine impurity analysis.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of 1-Nitrosopiperidin-3-ol in pharmaceutical products. By employing robust and validated LC-MS/MS methods, pharmaceutical manufacturers can ensure the safety and quality of their products, thereby protecting public health and complying with stringent regulatory requirements. This guide provides a foundational understanding for the implementation of such critical analytical procedures. Further method development and validation will be necessary to adapt these principles to specific drug products and analytical instrumentation.

References

Navigating the Chiral Landscape: A Technical Guide to Chiral Nitrosamine Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of nitrosamine (B1359907) impurities in pharmaceutical products has presented a significant challenge to the industry, necessitating rigorous analytical monitoring to ensure patient safety.[1][2] These compounds, many of which are classified as probable human carcinogens, can form at various stages of the drug manufacturing process and during storage.[1][2] A critical, yet often overlooked, aspect of nitrosamine analysis is chirality. Many active pharmaceutical ingredients (APIs) are chiral, and consequently, any resulting nitrosamine drug substance-related impurities (NDSRIs) may also be chiral. The stereoisomers of a chiral nitrosamine can exhibit different toxicological and metabolic profiles, making their individual quantification essential for a comprehensive risk assessment.[3][4]

This technical guide provides an in-depth exploration of the use of chiral nitrosamine internal standards in the accurate quantification of nitrosamine enantiomers. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative mass spectrometry-based assays, as they co-elute with the analyte of interest and can compensate for variations in sample preparation and instrument response.[5] In the context of chiral nitrosamines, the use of an isotopically labeled internal standard for each enantiomer is paramount for achieving accurate and reliable results.

This guide will cover the synthesis of these specialized internal standards, analytical methodologies for their use, and the importance of enantioselective analysis in the broader context of pharmaceutical quality and safety.

Synthesis of Chiral Nitrosamine Internal Standards

The synthesis of a chiral, isotopically labeled nitrosamine internal standard is a multi-step process that requires careful control of stereochemistry and the strategic introduction of stable isotopes. The general approach involves the synthesis of an isotopically labeled chiral amine precursor, followed by nitrosation.

A plausible synthetic route for a deuterated chiral nitrosamine internal standard, using a hypothetical analog of N-Nitroso-Mirabegron as an example, is outlined below. Mirabegron is a chiral drug, and its nitrosamine impurity serves as a relevant case study.[5][6]

Experimental Protocol: Synthesis of Deuterated (R)-N-Nitroso-Mirabegron Analog

This protocol is a composite based on established synthetic methodologies for chiral precursors and nitrosamines.[5][6][7]

Step 1: Synthesis of Deuterated (R)-Styrene Oxide (Precursor to the Chiral Moiety)

The synthesis begins with the preparation of a deuterated chiral epoxide, which will introduce both the stereocenter and the isotopic label.

  • Preparation of Deuterated Grignard Reagent: To a solution of deuterated bromobenzene (B47551) (C6D5Br) in anhydrous tetrahydrofuran (B95107) (THF), add magnesium turnings under an inert atmosphere. Stir the mixture until the magnesium is consumed to form the deuterated phenylmagnesium bromide solution.

  • Reaction with Ethylene (B1197577) Oxide: Cool the Grignard solution to 0°C and slowly bubble in ethylene oxide gas. The reaction is exothermic and should be carefully controlled.

  • Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield deuterated 2-phenylethanol (B73330).

  • Asymmetric Epoxidation: The deuterated 2-phenylethanol can then be converted to deuterated (R)-styrene oxide using established methods for asymmetric epoxidation, such as the Sharpless epoxidation, or by conversion to the corresponding chlorohydrin followed by ring closure with a base.

Step 2: Synthesis of the Deuterated Chiral Amine Precursor

  • Ring Opening of Epoxide: React the deuterated (R)-styrene oxide with a suitable amine partner, for instance, a protected 4-aminophenethylamine derivative. This reaction opens the epoxide ring and forms the chiral amino alcohol structure with the deuterium (B1214612) label incorporated in the phenyl ring.

  • Deprotection: Remove any protecting groups from the amine to yield the final deuterated chiral secondary amine precursor.

Step 3: Nitrosation

  • Reaction Setup: Dissolve the deuterated chiral secondary amine precursor in an appropriate solvent, such as a mixture of water and a miscible organic solvent. Cool the solution to 0-5°C in an ice bath.

  • Acidification: Slowly add a mineral acid, such as hydrochloric acid, to adjust the pH to approximately 3.

  • Addition of Nitrosating Agent: While vigorously stirring, add a solution of sodium nitrite (B80452) (NaNO2) in water dropwise to the reaction mixture. The rate of addition should be controlled to maintain the temperature below 10°C.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, neutralize the mixture with a weak base, such as sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the deuterated (R)-N-nitroso-Mirabegron analog.

Enantioselective Analysis of Chiral Nitrosamines

The separation and quantification of individual enantiomers of a chiral nitrosamine require specialized analytical techniques. Supercritical fluid chromatography (SFC) coupled with mass spectrometry (SFC-MS) is a powerful tool for chiral separations, often providing better resolution and faster analysis times compared to traditional high-performance liquid chromatography (HPLC).[8][9]

Experimental Protocol: Enantioselective SFC-MS/MS Analysis

The following is a representative protocol for the analysis of a chiral nitrosamine, such as the enantiomers of N'-nitrosonornicotine (NNN), using a chiral internal standard.[5]

1. Sample Preparation:

  • Accurately weigh the sample (e.g., drug substance, drug product) into a suitable centrifuge tube.

  • Add a known amount of the isotopically labeled chiral internal standard solution for each enantiomer.

  • Add the extraction solvent (e.g., methanol/water mixture).

  • Vortex or sonicate to ensure complete dissolution/extraction.

  • Centrifuge to pellet any excipients.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. SFC-MS/MS Instrumentation and Conditions:

  • SFC System: A system capable of delivering supercritical CO2 and a co-solvent.

  • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series) is commonly used.[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), depending on the analyte.

Chromatographic Conditions (Example for NNN Enantiomers): [5]

ParameterValue
Column Chiralpak AD-H (or similar)
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol with 0.1% formic acid
Gradient Isocratic or a shallow gradient
Flow Rate 2-4 mL/min
Column Temperature 35-45 °C
Back Pressure 100-150 bar

Mass Spectrometry Conditions (MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
(R)-Nitrosamine[M+H]+Fragment 1
(S)-Nitrosamine[M+H]+Fragment 1
(R)-Nitrosamine-d5 (IS)[M+H+5]+Fragment 1 + 5
(S)-Nitrosamine-d5 (IS)[M+H+5]+Fragment 1 + 5

3. Method Validation:

The bioanalytical method should be fully validated according to ICH M10 guidelines, with specific considerations for chiral assays.[10] Validation parameters include:

  • Selectivity and Specificity: Absence of interference from endogenous components in the matrix.

  • Calibration Curve: Linearity, accuracy, and precision over the desired concentration range for each enantiomer.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision for each enantiomer at multiple quality control (QC) levels.

  • Limit of Quantification (LOQ): The lowest concentration of each enantiomer that can be reliably quantified with acceptable accuracy and precision.

  • Recovery: Extraction efficiency of each enantiomer from the matrix.

  • Matrix Effect: Assessment of ion suppression or enhancement for each enantiomer.

  • Stability: Stability of each enantiomer in the matrix under various storage and handling conditions.

Quantitative Data Presentation

The following tables present hypothetical yet representative validation data for the enantioselective analysis of a chiral nitrosamine, based on typical performance characteristics of such assays reported in the literature.

Table 1: Calibration Curve Parameters for Chiral Nitrosamine Enantiomers

Parameter(R)-Enantiomer(S)-Enantiomer
Concentration Range (ng/mL) 0.1 - 500.1 - 50
Regression Equation y = 1.23x + 0.05y = 1.25x + 0.04
Correlation Coefficient (r²) > 0.998> 0.998

Table 2: Accuracy and Precision Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)EnantiomerMean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
LLOQ0.1(R)0.105105.08.5
(S)0.102102.09.1
Low QC0.3(R)0.29197.06.2
(S)0.306102.05.8
Mid QC10(R)10.3103.04.1
(S)9.898.04.5
High QC40(R)38.997.33.5
(S)41.1102.83.2

Table 3: Recovery and Matrix Effect

EnantiomerRecovery (%)Matrix Effect (%)
(R)-Enantiomer92.5 ± 4.195.8 ± 3.7
(S)-Enantiomer94.1 ± 3.897.2 ± 3.1

Visualization of Key Processes

Metabolic Activation of Chiral Nitrosamines

The metabolic activation of nitrosamines is a critical step in their carcinogenic mechanism. This process is often stereoselective, meaning that different enantiomers can be metabolized by cytochrome P450 enzymes at different rates and potentially through different pathways, leading to varying levels of DNA-adduct formation.[3][11] The following diagram illustrates the stereoselective metabolic activation of a chiral nitrosamine, such as N'-nitrosonornicotine (NNN).[3][12][13]

Caption: Stereoselective metabolic activation of a chiral nitrosamine.

General Workflow for Chiral Nitrosamine Analysis

The analytical workflow for determining chiral nitrosamine impurities involves several key steps, from sample preparation to data analysis. The use of enantiomer-specific isotopically labeled internal standards is integral to this process.

workflow Sample Sample Weighing (API or Drug Product) Spike Spiking with (R)- and (S)-Labeled Internal Standards Sample->Spike Extraction Solvent Extraction (e.g., Methanol/Water) Spike->Extraction Cleanup Sample Cleanup (Centrifugation/Filtration) Extraction->Cleanup Analysis Enantioselective SFC-MS/MS Analysis Cleanup->Analysis Quantification Quantification of (R)- and (S)-Enantiomers using respective Internal Standards Analysis->Quantification Report Reporting of Individual Enantiomer Concentrations Quantification->Report caption Analytical workflow for chiral nitrosamine quantification.

Caption: Analytical workflow for chiral nitrosamine quantification.

Logical Relationship Diagram

This diagram illustrates the relationship between a chiral API, the potential formation of its chiral nitrosamine impurity, and the corresponding chiral internal standards used for its analysis.

logical_relationship Chiral_API Chiral API ((R)- and (S)-Enantiomers) Chiral_Nitrosamine Chiral Nitrosamine Impurity ((R)- and (S)-Enantiomers) Chiral_API->Chiral_Nitrosamine forms Nitrosating_Agent Nitrosating Agent (e.g., Nitrite) Nitrosating_Agent->Chiral_Nitrosamine reacts with Analysis Quantitative Analysis (SFC-MS/MS) Chiral_Nitrosamine->Analysis is quantified in R_IS (R)-Labeled Internal Standard R_IS->Analysis is used for (R)-quantification S_IS (S)-Labeled Internal Standard S_IS->Analysis is used for (S)-quantification caption Relationship between a chiral API, its nitrosamine impurity, and internal standards.

Caption: Relationship between a chiral API, its nitrosamine impurity, and internal standards.

Conclusion

The accurate quantification of chiral nitrosamine impurities is a critical aspect of ensuring the safety and quality of pharmaceutical products. This technical guide has outlined the importance of enantioselective analysis and the central role of chiral, isotopically labeled internal standards. The synthesis of these standards, while complex, is essential for developing robust and reliable analytical methods. The provided experimental protocols and validation data serve as a framework for laboratories involved in the analysis of chiral nitrosamines. As regulatory scrutiny of nitrosamine impurities continues, a thorough understanding and implementation of these advanced analytical strategies will be indispensable for the pharmaceutical industry.

References

The Gold Standard: A Technical Guide on the Function of Deuterated Compounds in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in quantitative analysis, particularly in the realm of mass spectrometry. For professionals in drug discovery and development, achieving the highest levels of accuracy and precision in bioanalytical assays is paramount. Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope, deuterium, have become the cornerstone for robust and reliable quantification.

Core Principles: Why Deuterated Compounds are the Gold Standard

In quantitative mass spectrometry, especially liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting analytical variability.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][2] Deuterated compounds are widely considered the "gold standard" for this purpose because their physicochemical properties are nearly identical to the unlabeled analyte.[3] This chemical equivalence ensures they accurately track the analyte throughout the entire analytical process, from extraction to detection.[4]

The key advantage lies in their mass difference. While behaving almost identically during chromatography and ionization, the deuterated standard is easily distinguished from the analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.[5] By adding a known amount of the deuterated internal standard to every sample, calibrator, and quality control, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification, effectively normalizing a wide range of experimental errors.[3][6]

The use of deuterated internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, a powerful analytical method for accurate quantification.[4] This approach significantly improves the robustness and reliability of bioanalytical methods, leading to more consistent and defensible data.[7]

Quantitative Data Presentation: Performance Metrics

The use of deuterated internal standards significantly enhances the precision and accuracy of quantitative assays. The following tables summarize comparative data that highlights the superior performance of deuterated standards over non-deuterated (structural analog) internal standards.

Table 1: Comparison of Assay Precision with Deuterated vs. Structural Analog Internal Standards

Internal Standard TypeAnalyte ConcentrationPrecision (%CV)Source
Deuterated StandardLow QC2.7%[8]
Medium QC3.5%[8]
High QC5.7%[8]
Structural AnalogLow QC7.6%[8]
Medium QC8.9%[8]
High QC9.7%[8]

QC: Quality Control; %CV: Percent Coefficient of Variation

Table 2: Comparison of Assay Accuracy and Recovery

Internal Standard TypeMean Accuracy (% Bias)Analyte Recovery RangeFold Variation in RecoverySource
Deuterated Standard+0.3%Corrected for variabilityNot Applicable[3][8]
Structural Analog-3.2%29% - 70%2.4-fold[3][8]

Table 3: Impact of Internal Standard on Quantitation in Different Biological Matrices

AnalyteMatrixInternal StandardAccuracy Variation Across MatricesRSD (%)Source
ImidaclopridCannabis Flower vs. EdiblesNone>60%>50%[9]
ImidaclopridCannabis Flower vs. EdiblesImidacloprid-d4<25%<15%[9]

RSD: Relative Standard Deviation

Experimental Protocols

Detailed and robust experimental protocols are fundamental to a successful quantitative analysis using deuterated compounds.

General Protocol for Quantitative Bioanalysis of a Small Molecule Drug in Human Plasma via LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for the particular analyte and internal standard.

Objective: To accurately quantify the concentration of a target analyte in human plasma samples.

Materials:

  • Human plasma samples (calibrators, quality controls, unknowns)

  • Analyte reference standard

  • Deuterated internal standard

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for protein precipitation

  • Methanol, Formic Acid, Ammonium (B1175870) Acetate (B1210297) (for mobile phase preparation)

  • Microcentrifuge tubes, pipettes

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol).

    • Perform serial dilutions of the analyte stock solution to prepare working standard solutions for the calibration curve.

    • Prepare a working solution of the deuterated internal standard at a concentration that provides a stable and robust signal.[6]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.[8]

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[8]

    • Vortex vigorously for 1 minute.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[8][10]

    • Carefully transfer the clear supernatant to a new tube or 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[10]

      • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[10]

      • Mobile Phase B: Methanol with 0.1% formic acid.[10]

      • Gradient: Develop a gradient to ensure co-elution of the analyte and internal standard with good peak shape, separated from matrix interferences.

      • Flow Rate: 0.4 mL/min.[10]

      • Injection Volume: 10 µL.[10]

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and the deuterated internal standard by infusing standard solutions.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of the analyte and the deuterated internal standard.[6]

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.[8]

    • Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. A linear regression with 1/x or 1/x² weighting is typically used.[6]

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[6]

Protocol for In Vitro Metabolic Stability Assay

Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes.

Materials:

  • Test compound (protio and deuterated versions for kinetic isotope effect studies)

  • Human liver microsomes

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system

  • Deuterated internal standard (for analytical quantification)

  • Ice-cold acetonitrile with a fixed concentration of deuterated internal standard (quenching solution)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixtures:

    • Prepare a working solution of the test compound.

    • In a 96-well plate, add the microsomal suspension and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.[7]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.[7]

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding the ice-cold acetonitrile quenching solution containing the deuterated internal standard.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.[7]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.[7]

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the deuterated internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the deuterated internal standard for each time point.[7]

    • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.[7]

    • Plot the natural logarithm of the percent remaining versus time. The slope of this line can be used to determine the in vitro half-life and intrinsic clearance.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key experimental workflows and concepts.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Blood, etc.) Spike Spike with Deuterated Internal Standard (IS) Sample->Spike Precipitate Protein Precipitation (e.g., with ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (Analyte + IS) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

cluster_LC LC Column cluster_MS MS Ion Source Analyte Analyte CoElution Co-elution Analyte->CoElution Ratio Ratio (Analyte/IS) Remains Constant Analyte->Ratio Deuterated_IS Deuterated IS Deuterated_IS->CoElution Deuterated_IS->Ratio Matrix Matrix Components (e.g., lipids, salts) Matrix->CoElution Ionization Ionization CoElution->Ionization Suppression Ion Suppression Ionization->Suppression Suppression->Analyte affects Suppression->Deuterated_IS affects equally

How deuterated standards compensate for matrix effects like ion suppression.

compound Drug Candidate protio Protio-form compound->protio deuterated Deuterated-form compound->deuterated incubation Incubate with Liver Microsomes + NADPH protio->incubation deuterated->incubation analysis LC-MS/MS Analysis (Measure % remaining over time) incubation->analysis kie Kinetic Isotope Effect (KIE)? analysis->kie slower_metabolism Slower Metabolism (Improved Stability) kie->slower_metabolism Yes no_change No Significant Change in Metabolism kie->no_change No

Logical workflow for assessing the metabolic stability of a deuterated compound.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative analysis, particularly for mass spectrometry.[6] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, especially in complex biological matrices.[11] By providing robust correction for a multitude of experimental variables, they enable the generation of highly accurate and precise data, which is critical for informed decision-making in drug development, clinical diagnostics, and various fields of scientific research. A thorough understanding of their application and adherence to validated experimental protocols are essential for their successful implementation.

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of (S)-1-Nitrosopiperidin-3-ol using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-1-Nitrosopiperidin-3-ol, a potential genotoxic impurity, in active pharmaceutical ingredients (APIs). The method utilizes (S)-1-Nitrosopiperidin-3-ol-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability in sample preparation. The developed protocol is suitable for routine quality control analysis in pharmaceutical development and manufacturing, aiding in compliance with stringent regulatory guidelines for nitrosamine (B1359907) impurities.

Introduction

Nitrosamine impurities in pharmaceutical products have become a significant concern for regulatory agencies and manufacturers worldwide due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the United States Pharmacopeia (USP), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established strict limits for these impurities in drug substances and products.[3][4] Consequently, the development of highly sensitive, specific, and robust analytical methods for the detection and quantification of nitrosamines at trace levels is crucial.[4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for nitrosamine analysis due to its superior sensitivity and selectivity.[5][6] The use of a stable isotope-labeled internal standard is a critical component of a robust quantitative LC-MS/MS method, as it effectively compensates for variations in sample preparation, instrument response, and matrix-induced ion suppression or enhancement.[4][7] this compound is a highly characterized deuterated analog of the target analyte, making it an ideal internal standard for this application.[8]

This application note provides a comprehensive protocol for the analysis of (S)-1-Nitrosopiperidin-3-ol using a validated LC-MS/MS method with this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • (S)-1-Nitrosopiperidin-3-ol reference standard

  • This compound internal standard[8]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug substance (API) matrix

Standard and Sample Preparation

Stock Solutions:

  • Prepare a 1.0 mg/mL stock solution of (S)-1-Nitrosopiperidin-3-ol in methanol.

  • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

Working Standard Solutions:

  • Prepare a series of working standard solutions for the calibration curve by serially diluting the (S)-1-Nitrosopiperidin-3-ol stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL.[5][9]

  • Prepare an internal standard working solution by diluting the this compound stock solution with methanol to a final concentration of 20 ng/mL.[5]

Sample Preparation:

  • Accurately weigh 100 mg of the API into a 2 mL centrifuge tube.

  • Add 980 µL of diluent (1% formic acid in water) and 20 µL of the internal standard working solution (20 ng/mL).

  • Vortex the mixture for 10 minutes to ensure complete dissolution of the API.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any insoluble excipients.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.[5][7]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7]

  • Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm) suitable for polar compound retention.

  • Mobile Phase A: 0.1% Formic acid in water.[7][10]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration.

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temperature: 40 °C.[11]

  • Injection Volume: 5 µL.[10][11]

Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer.[6]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used for nitrosamines.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6][7]

  • MRM Transitions: Specific precursor-to-product ion transitions for both (S)-1-Nitrosopiperidin-3-ol and its deuterated internal standard must be optimized.

Data Presentation

The quantitative performance of the method should be evaluated based on linearity, sensitivity (LOD and LOQ), accuracy, and precision. The results are summarized in the table below.

Parameter(S)-1-Nitrosopiperidin-3-olAcceptance Criteria
Linearity Range 0.5 - 100 ng/mLr² ≥ 0.995[5]
Correlation Coefficient (r²) > 0.998N/A
Limit of Detection (LOD) 0.15 ng/mLS/N ≥ 3[5]
Limit of Quantification (LOQ) 0.5 ng/mLS/N ≥ 10[5]
Intra-day Precision (%RSD) < 5%≤ 15%
Inter-day Precision (%RSD) < 8%≤ 15%
Accuracy (Recovery %) 95 - 108%80 - 120%[5]

Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh 100 mg API add_is Add Internal Standard (this compound) weigh->add_is dissolve Dissolve in Diluent (1% Formic Acid in Water) add_is->dissolve vortex Vortex for 10 min dissolve->vortex centrifuge Centrifuge at 10,000 rpm vortex->centrifuge filter Filter through 0.22 µm PVDF centrifuge->filter inject Inject 5 µL into LC-MS/MS filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (Positive ESI, MRM) separate->detect quantify Quantification using Calibration Curve detect->quantify report Report Results quantify->report

Caption: LC-MS/MS analytical workflow for (S)-1-Nitrosopiperidin-3-ol analysis.

Logical Relationship of LC-MS/MS System Components

cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry mp Mobile Phase (A: H2O+FA, B: ACN+FA) pump HPLC/UHPLC Pump mp->pump autosampler Autosampler pump->autosampler column C18 Column autosampler->column ion_source Ion Source (ESI) column->ion_source Eluent quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) ion_source->quad1 quad2 Quadrupole 2 (q2) (Collision Cell) quad1->quad2 quad3 Quadrupole 3 (Q3) (Product Ion Selection) quad2->quad3 detector Detector quad3->detector data_system Data System detector->data_system

Caption: Key components of the LC-MS/MS system for nitrosamine analysis.

Simplified Signaling Pathway of Nitrosamine Genotoxicity

Nitrosamine Nitrosamine ((S)-1-Nitrosopiperidin-3-ol) CYP450 Metabolic Activation (e.g., CYP450 enzymes) Nitrosamine->CYP450 ReactiveMetabolite Reactive Electrophilic Intermediate CYP450->ReactiveMetabolite DNA_Adduct DNA Adduct Formation ReactiveMetabolite->DNA_Adduct DNA_Damage DNA Damage (e.g., Strand Breaks) DNA_Adduct->DNA_Damage CellCycleArrest Cell Cycle Arrest (e.g., G2/M) DNA_Damage->CellCycleArrest DNARepair DNA Repair Pathways DNA_Damage->DNARepair Apoptosis Apoptosis or Mutagenesis CellCycleArrest->Apoptosis DNARepair->Apoptosis

Caption: Potential genotoxicity pathway of nitrosamines after metabolic activation.[12][13][14][15][16]

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantitative analysis of (S)-1-Nitrosopiperidin-3-ol in pharmaceutical APIs. The use of this compound as an internal standard ensures high accuracy and precision, enabling laboratories to meet the stringent regulatory requirements for nitrosamine testing. This protocol serves as a valuable tool for researchers, scientists, and drug development professionals in ensuring the safety and quality of pharmaceutical products.

References

Application Notes and Protocols for the Quantification of Nitrosamine Impurities in Pharmaceuticals Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products has become a significant concern for regulatory agencies and manufacturers worldwide.[1][2] Classified as probable human carcinogens, these impurities can form during the synthesis of active pharmaceutical ingredients (APIs), in the finished drug product during storage, or from contaminated raw materials and solvents.[3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines requiring rigorous risk assessments and validated analytical testing to control nitrosamine impurities at trace levels.[5][6]

To ensure patient safety, highly sensitive and selective analytical methods are essential for the accurate quantification of these impurities.[7] The use of stable isotope-labeled internal standards, particularly deuterated nitrosamines, coupled with mass spectrometry techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), is the gold standard for achieving precise and reliable results.[3] This approach, known as isotope dilution, effectively compensates for variations in sample preparation and instrument response, which is crucial when dealing with complex pharmaceutical matrices.[8]

This document provides detailed application notes and protocols for the quantification of common nitrosamine impurities in pharmaceuticals, with a focus on the use of deuterated internal standards in alignment with current regulatory expectations.

The Principle of Isotope Dilution with Deuterated Standards

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. In the context of nitrosamine analysis, a deuterated internal standard (ISTD) is a synthetic version of the target nitrosamine where one or more hydrogen atoms have been replaced by deuterium (B1214612) atoms. This substitution results in a compound with a higher mass but nearly identical chemical and physical properties to the native analyte.

The deuterated standard is added to the sample at the beginning of the sample preparation process. Because the ISTD and the target analyte behave almost identically during extraction, chromatography, and ionization, any loss of analyte during these steps is mirrored by a proportional loss of the ISTD. The mass spectrometer can differentiate between the native analyte and the deuterated ISTD based on their mass-to-charge ratio (m/z). By measuring the ratio of the response of the native analyte to the response of the deuterated ISTD, an accurate quantification of the nitrosamine impurity in the original sample can be achieved, irrespective of sample matrix effects or variations in analytical conditions.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Pharmaceutical Sample (Unknown Analyte Concentration) Spike Add Known Amount of Deuterated Internal Standard (ISTD) Sample->Spike Extraction Extraction / Clean-up Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Quant Quantification MS->Quant Analyte_Response Analyte Response MS->Analyte_Response ISTD_Response ISTD Response MS->ISTD_Response Result Calculate Original Analyte Concentration Ratio Response Ratio (Analyte / ISTD) Analyte_Response->Ratio ISTD_Response->Ratio Ratio->Result

Diagram 1: Principle of Isotope Dilution for Nitrosamine Analysis.

Experimental Protocols

The choice between LC-MS/MS and GC-MS/MS largely depends on the volatility and thermal stability of the target nitrosamines and the complexity of the sample matrix.[3] LC-MS/MS is generally more versatile and is the preferred method for less volatile or thermally labile nitrosamines.[3]

Protocol 1: LC-MS/MS Method for Nitrosamine Quantification

This protocol is suitable for the analysis of a broad range of nitrosamines in various drug substances and products, such as metformin (B114582) and sartans.[8]

1. Reagents and Materials

  • Solvents: LC-MS grade methanol (B129727), water, and formic acid.[8]

  • Nitrosamine Standards: Certified reference standards of target nitrosamines (e.g., NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBA).

  • Deuterated Internal Standards: Corresponding deuterated analogs of the target nitrosamines (e.g., NDMA-d6, NDEA-d10, NDIPA-d14, NDBA-d18).[9]

  • Sample Vials: HPLC vials with caps.

2. Standard and Sample Preparation

  • Internal Standard Stock Solution: Prepare a stock solution of each deuterated internal standard in methanol at a concentration of approximately 1 µg/mL.[8]

  • Internal Standard Working Solution: Prepare a mixed working solution containing all deuterated internal standards at a suitable concentration (e.g., 10-50 ng/mL) by diluting the stock solutions with an appropriate solvent (e.g., 1% formic acid in water).

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target nitrosamines into a blank matrix or solvent. Add a fixed amount of the internal standard working solution to each calibration standard.

  • Sample Preparation (e.g., for Valsartan Tablets):

    • Weigh and transfer 80 mg of the drug substance or ground tablet powder into a 2 mL centrifuge tube.[10]

    • Add 1188 µL of diluent (e.g., 1% formic acid in water) and 12 µL of the internal standard working solution.[10]

    • Vortex the mixture for approximately 20 minutes (for losartan (B1675146) potassium, vortex for no more than 5 minutes).[10]

    • Centrifuge the sample at about 10,000 rpm for 10 minutes.[10]

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.[10]

3. Instrumental Conditions

Table 1: Typical LC-MS/MS Parameters

Parameter Setting
HPLC System UHPLC system with a temperature-controlled autosampler and column compartment[8]
Column Phenomenex Kinetex® 2.6 µm Biphenyl, 100 Å, 150 x 3.0 mm or equivalent[8]
Mobile Phase A 0.1% Formic acid in water[8]
Mobile Phase B 0.1% Formic acid in methanol[8]
Flow Rate 0.3 - 0.5 mL/min[8]
Column Temperature 40 °C[8]
Injection Volume 10 - 50 µL[8]
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer (HRMS)
Ionization Source Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode[7][8]

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Example MRM Transitions for Common Nitrosamines and Deuterated Standards

Compound Precursor Ion (m/z) Product Ion (m/z)
NDMA 75.1 43.1
NDMA-d6 81.1 46.1
NDEA 103.1 43.1
NDEA-d10 113.2 46.2
NEIPA 117.1 75.1
NDIPA 131.1 89.1
NDBA 159.2 57.1

| NDBA-d18 | 177.2 | 66.2 |

Note: MRM transitions should be optimized for the specific instrument being used.

Protocol 2: GC-MS/MS Method for Nitrosamine Quantification

This protocol is particularly effective for the analysis of volatile nitrosamines like NDMA and NDEA in various pharmaceutical matrices.[11]

1. Reagents and Materials

  • Solvents: Dichloromethane (DCM), Methanol (analytical grade).[9]

  • Nitrosamine Standards: Certified reference standards of target nitrosamines.

  • Deuterated Internal Standards: Corresponding deuterated analogs (e.g., NDMA-d6, NDEA-d10).[9][11]

  • Extraction Solution (for water-soluble samples): 1 M Sodium Hydroxide (NaOH) solution in water.[9]

  • Sample Vials: GC vials with caps.

2. Standard and Sample Preparation

  • Internal Standard Stock Solution: Prepare individual stock solutions of deuterated standards in methanol at 1000 µg/mL.[9]

  • Internal Standard Working Solution: Prepare a mixed working solution in DCM at a suitable concentration (e.g., 3 ng/mL).[9]

  • Calibration Standards: Prepare a series of calibration standards in DCM with concentrations ranging from approximately 0.01 to 6.0 ng/mL, each containing the internal standard at a fixed concentration.[9]

  • Sample Preparation (e.g., for water-insoluble drug products):

    • Weigh 500 to 1000 mg of the sample (drug substance or ground tablets) and disperse it in 5.0 mL of DCM containing the deuterated internal standard.[9]

    • Vortex the sample for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

    • Filter the organic layer through a 0.2 µm PTFE syringe filter into a GC vial for analysis.[9]

3. Instrumental Conditions

Table 3: Typical GC-MS/MS Parameters

Parameter Setting
GC System Gas chromatograph with an autosampler
Column Agilent J&W DB-WAX or equivalent (e.g., 30 m x 0.25 mm I.D., 0.5 µm)[12]
Carrier Gas Helium at a constant flow of ~1.0 mL/min
Injection Mode 2 µL, Splitless
Inlet Temperature 250 °C
Oven Program 40 °C (hold 0.5 min), ramp at 20 °C/min to 200 °C, then ramp at 60 °C/min to 250 °C (hold 3 min)
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electron Ionization (EI)

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data Summary

The performance of analytical methods for nitrosamine quantification is assessed through various validation parameters. The following tables summarize typical limits of detection (LOD) and quantification (LOQ) reported in the literature for different nitrosamines in pharmaceutical matrices.

Table 4: Reported LOD and LOQ Values for Nitrosamines by LC-MS/MS

Nitrosamine Matrix LOD LOQ Reference
NDMA Metformin 1 ng/g 3 ng/g [13]
NDMA Ranitidine 0.01 ppm 0.03 ppm [14]
NDEA Metformin 1.9 ng/mL 7.5 ng/mL [15]
NEIPA Metformin 1.8 ng/mL 7.1 ng/mL [15]
NDIPA Metformin 4.4 ng/mL 8.8 ng/mL [15]
NDBA Metformin 1.9 ng/mL 7.4 ng/mL [15]

| Various | Various APIs | - | 0.005 ppm |[14] |

Note: ppm (parts per million) is often used interchangeably with µg/g or ng/mg. ng/g is equivalent to ppb (parts per billion).

Table 5: Reported LOQ Values for Nitrosamines by GC-MS/MS

Nitrosamine Matrix LOQ Reference
NDMA Valsartan 8 - 40 ppb
NDEA Valsartan 8 - 40 ppb
NEIPA Valsartan 8 - 40 ppb
NDIPA Valsartan 8 - 40 ppb

| NDBA | Valsartan | 8 - 40 ppb | |

Workflows and Logical Diagrams

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting weigh Weigh Drug Substance/ Product add_istd Add Deuterated Internal Standard Solution weigh->add_istd extract Add Extraction Solvent (e.g., DCM or Aqueous Buffer) add_istd->extract vortex Vortex/Shake to Extract extract->vortex centrifuge Centrifuge to Separate Phases/Solids vortex->centrifuge filter Filter Supernatant/ Organic Layer centrifuge->filter vial Transfer to Autosampler Vial filter->vial inject Inject into LC-MS/MS or GC-MS/MS vial->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Integrate Peak Areas (Analyte & ISTD) detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Calculate Nitrosamine Concentration calibrate->quantify report Report Results quantify->report

Diagram 2: General Analytical Workflow for Nitrosamine Quantification.

Conclusion

The accurate detection and quantification of nitrosamine impurities are critical for ensuring the safety and quality of pharmaceutical products.[3] The use of deuterated internal standards in conjunction with sensitive mass spectrometric techniques like LC-MS/MS and GC-MS/MS provides a robust and reliable approach to meet the stringent regulatory requirements set forth by health authorities.[3][8] The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate analytical methods for nitrosamine testing in diverse pharmaceutical matrices. Adherence to these validated procedures is essential for the effective control and mitigation of nitrosamine risks in medicines.[5]

References

Application of (S)-1-Nitrosopiperidin-3-ol-d4 in Drug Impurity Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for these impurities in drug substances and products. Consequently, highly sensitive and robust analytical methods are required for their accurate detection and quantification at trace levels.

(S)-1-Nitrosopiperidin-3-ol-d4 is a deuterated, chiral N-nitroso compound that serves as a critical internal standard for the quantitative analysis of its corresponding non-labeled analogue, (S)-1-Nitrosopiperidin-3-ol, a potential nitrosamine impurity. The use of stable isotope-labeled internal standards, such as this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for nitrosamine analysis.[1] This approach, known as isotope dilution, provides high accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in drug impurity testing, aimed at supporting analytical method development, validation, and routine quality control.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. The labeled standard is chemically identical to the analyte of interest and therefore behaves similarly during extraction, chromatography, and ionization.[1] The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. By measuring the ratio of the response of the analyte to the internal standard, accurate quantification can be achieved, as any loss or variation during the analytical procedure will affect both compounds equally.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Drug Product Sample Spike Spike with this compound Sample->Spike Extraction Extraction/Dissolution Spike->Extraction Cleanup Centrifugation/Filtration Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Figure 1: General workflow for drug impurity testing using a deuterated internal standard.

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized and validated for each specific drug matrix.

Preparation of Standard Solutions
  • Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of (S)-1-Nitrosopiperidin-3-ol and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Intermediate Standard Solution (1 µg/mL): Dilute the stock solutions 1:100 with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate standard solution to concentrations ranging from 0.1 ng/mL to 100 ng/mL in a suitable diluent (e.g., methanol/water, 50:50 v/v). Each calibration standard should be fortified with the this compound internal standard at a constant concentration (e.g., 5 ng/mL).

Sample Preparation

The following are general procedures for solid and liquid dosage forms. The specific solvent and extraction procedure should be optimized based on the drug product's formulation.

For Solid Dosage Forms (Tablets, Capsules):

  • Accurately weigh a portion of the powdered tablets or capsule contents equivalent to a specified amount of the active pharmaceutical ingredient (API) into a centrifuge tube.

  • Add a known volume of the internal standard working solution (this compound).

  • Add a suitable extraction solvent (e.g., methanol, dichloromethane, or a mixture).

  • Vortex or sonicate for a specified time to ensure complete dissolution/extraction of the impurity.

  • Centrifuge the sample to pelletize excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

For Liquid Dosage Forms (Solutions, Syrups):

  • Pipette an accurate volume of the liquid sample into a volumetric flask.

  • Add a known amount of the internal standard working solution.

  • Dilute to a final volume with a suitable diluent.

  • If necessary, perform a liquid-liquid or solid-phase extraction to remove interfering matrix components.

  • Transfer the final solution to an LC vial for analysis.

G start Start: Drug Product Sample weigh Weigh/Measure Sample start->weigh spike Spike with This compound weigh->spike add_solvent Add Extraction Solvent spike->add_solvent extract Vortex/Sonicate add_solvent->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter analyze Inject into LC-MS/MS filter->analyze

Figure 2: Detailed sample preparation workflow.
LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation and drug matrix.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System UHPLC system
Column Reversed-phase C18 or Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Gradient Elution Optimized to resolve the analyte from matrix interferences. A typical starting condition could be 5-95% B over 10 minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 - 10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode
Ion Source Temperature 350 - 500 °C
Detection Mode Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions:

The exact MRM transitions should be determined by infusing the standard solutions of (S)-1-Nitrosopiperidin-3-ol and its d4-labeled internal standard into the mass spectrometer to identify the precursor ion and the most abundant and specific product ions. Based on the known fragmentation patterns of nitrosamines, which often involve the loss of the nitroso group (-NO) or other neutral losses, the following transitions can be proposed for initial method development:[4]

  • (S)-1-Nitrosopiperidin-3-ol (C5H10N2O2, MW: 130.14)

    • Precursor ion [M+H]+: m/z 131.1

    • Proposed Product Ions: m/z 101.1 (loss of NO), m/z 83.1 (loss of NO and H2O)

  • This compound (C5H6D4N2O2, MW: 134.17)

    • Precursor ion [M+H]+: m/z 135.1

    • Proposed Product Ions: m/z 105.1 (loss of NO), m/z 85.1 (loss of NO and D2O)

Note: These transitions are proposed and must be experimentally confirmed and optimized.

Method Validation

A comprehensive validation of the analytical method should be performed according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by spike/recovery experiments at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The following tables present example data from a method validation study for the quantification of a nitrosamine impurity using a deuterated internal standard.

Table 2: Linearity Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.10.021
0.50.105
1.00.212
5.01.045
10.02.098
50.010.512
100.021.035
Correlation Coefficient (r²) 0.9995

Table 3: Accuracy and Precision Data

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Recovery (%)Repeatability (%RSD)
0.5 (LOQ)0.4896.04.5
5.05.12102.42.8
50.049.599.01.9

Table 4: LOD and LOQ

ParameterValue (ng/mL)
LOD0.05
LOQ0.15

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the accurate quantification of the corresponding nitrosamine impurity in pharmaceutical products. The detailed protocols and validation data presented in these application notes serve as a valuable resource for researchers and scientists in the pharmaceutical industry to develop and implement sensitive and accurate analytical methods to ensure the safety and quality of medicines. The provided workflows and parameters should be adapted and validated for specific applications to comply with regulatory requirements.

References

Application Note: High-Sensitivity Bioanalysis of (S)-1-Nitrosopiperidin-3-ol using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-1-Nitrosopiperidin-3-ol in human plasma. (S)-1-Nitrosopiperidin-3-ol is a nitrosamine (B1359907) impurity of potential toxicological concern. The use of a stable isotope-labeled internal standard, (S)-1-Nitrosopiperidin-3-ol-d4, ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation. This protocol is intended for researchers, scientists, and professionals in drug development and safety assessment.

Introduction

N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1] Regulatory bodies globally mandate strict control and monitoring of these impurities in drug substances and products.[2] (S)-1-Nitrosopiperidin-3-ol is a potential nitrosamine impurity that may arise from manufacturing processes or degradation of pharmaceutical products containing piperidine (B6355638) moieties.

Accurate and reliable quantification of such impurities in biological matrices is crucial for pharmacokinetic and toxicological studies. LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis.[4] The SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively track and correct for variations in sample extraction, matrix effects, and instrument response.[4] This application note provides a detailed protocol for the extraction and quantification of (S)-1-Nitrosopiperidin-3-ol in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • (S)-1-Nitrosopiperidin-3-ol (Analyte)

  • This compound (Internal Standard)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

  • 96-well protein precipitation plates

Stock and Working Solutions Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve (S)-1-Nitrosopiperidin-3-ol in methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into the wells of a 96-well plate.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to all wells except the blank matrix.

  • To the blank matrix wells, add 200 µL of acetonitrile without the internal standard.

  • Seal the plate and vortex for 2 minutes at 1000 rpm.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) %B
      0.0 5
      3.0 95
      4.0 95
      4.1 5

      | 5.0 | 5 |

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      Compound Precursor Ion (m/z) Product Ion (m/z)
      (S)-1-Nitrosopiperidin-3-ol 131.1 85.1

      | this compound | 135.1 | 89.1 |

Data Presentation

Table 1: Calibration Curve Parameters
AnalyteCalibration Range (ng/mL)Weighting
(S)-1-Nitrosopiperidin-3-ol0.1 - 100>0.9951/x²
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ0.1≤15.085.0 - 115.0≤20.080.0 - 120.0
Low0.3≤10.090.0 - 110.0≤15.085.0 - 115.0
Medium10≤10.090.0 - 110.0≤15.085.0 - 115.0
High80≤10.090.0 - 110.0≤15.085.0 - 115.0

LLOQ: Lower Limit of Quantification

Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Output plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (200 µL) plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection separation Chromatographic Separation lc_injection->separation ms_detection MS/MS Detection (MRM) separation->ms_detection quantification Data Quantification ms_detection->quantification results Concentration Results quantification->results

Caption: Bioanalytical workflow for the quantification of (S)-1-Nitrosopiperidin-3-ol.

Metabolic_Activation parent (S)-1-Nitrosopiperidin-3-ol hydroxylation α-Hydroxylation (Cytochrome P450) parent->hydroxylation Metabolic Activation intermediate Unstable α-hydroxy Nitrosamine hydroxylation->intermediate diazohydroxide Diazohydroxide intermediate->diazohydroxide Spontaneous Decomposition dna_adducts DNA Adducts (Carcinogenesis) diazohydroxide->dna_adducts Alkylation

Caption: Postulated metabolic activation pathway of (S)-1-Nitrosopiperidin-3-ol.

Discussion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of (S)-1-Nitrosopiperidin-3-ol in human plasma. The protein precipitation sample preparation method is straightforward, rapid, and suitable for high-throughput analysis. The use of this compound as an internal standard is critical for mitigating variability and ensuring data integrity, which is a key consideration in regulated bioanalysis.[5]

The method should be fully validated according to the guidelines of regulatory agencies such as the FDA and EMA to establish its performance characteristics, including selectivity, linearity, accuracy, precision, and stability.[4] The postulated metabolic activation pathway, involving cytochrome P450-mediated α-hydroxylation, is a common route for the bioactivation of carcinogenic nitrosamines, leading to the formation of DNA-reactive species.[6]

Conclusion

This application note presents a detailed protocol for the bioanalysis of (S)-1-Nitrosopiperidin-3-ol in human plasma using a deuterated internal standard and LC-MS/MS. The method is designed to be sensitive, accurate, and robust, making it suitable for supporting drug development and safety assessment studies. The provided workflows and diagrams serve as a guide for researchers in the field.

References

Navigating the Analytical Maze: A Guide to Sample Preparation for Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The critical task of detecting and quantifying nitrosamine (B1359907) impurities in pharmaceutical products, food matrices, and environmental samples demands robust and reliable analytical methods. A pivotal, and often challenging, aspect of this analysis is sample preparation. This document provides detailed application notes and protocols for key sample preparation techniques, offering researchers, scientists, and drug development professionals a comprehensive guide to achieving accurate and reproducible results.

The presence of nitrosamines, classified as probable human carcinogens, is a significant safety concern.[1][2] Regulatory bodies have established stringent limits for these impurities, necessitating highly sensitive analytical methods capable of detecting them at trace levels.[2] Effective sample preparation is paramount to isolate and concentrate these analytes from complex matrices, thereby minimizing interference and enhancing detection sensitivity.[1][3] This guide explores widely used techniques including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Headspace Solid-Phase Microextraction (HS-SPME), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Key Sample Preparation Techniques: A Comparative Overview

Choosing the appropriate sample preparation technique is contingent on the analyte's volatility, the complexity of the sample matrix, and the desired sensitivity of the analytical method. The following table summarizes quantitative data from various studies, offering a comparative look at the performance of different techniques.

TechniqueMatrixAnalytesRecovery (%)LODLOQCitation
HS-SPME Meat Products9 Volatile Nitrosamines92 - 113< 3.6 µg/kg< 12 µg/kg[4][5][6]
HS-SPME Pharmaceuticals14 Nitrosamines--0.05 µg/g[7]
SPE Cough Syrups5 Nitrosamines90 - 1200.02 - 0.1 ng/mL-[8]
SPE Drinking Water7 Nitrosamines---[9]
SPE Water Matrices9 Nitrosamines91 - 126 (most)--[10]
LLE Meat Products9 Volatile Nitrosamines70 - 1140.15 - 0.37 µg/kg0.50 - 1.24 µg/kg[11]
DLLME Salted Duck EggsVarious Nitrosamines74 - 1170.08 - 0.55 µg/kg-[12]
DLLME Food Samples5 Nitrosamines-0.01 - 0.07 ng/g-[13]
QuEChERS Dried Aquatic Products9 Nitrosamines80.41 - 113.730.3 µg/kg1.0 µg/kg[14]
QuEChERS Cosmetics12 Nitrosamines80.28 - 113.54--[15]
QuEChERS Food (Fish, Meat, Cheese, Beer)5 Nitrosamines84.9 - 102.8-0.1 mg/kg[16]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are protocols for some of the key experiments cited.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Nitrosamines in Meat

This protocol is based on the optimized HS-SPME-GC-MS method for detecting volatile nitrosamines in meat samples.[4][5][6]

Objective: To extract volatile nitrosamines from processed meat products for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Processed meat sample

  • Sodium chloride (NaCl)

  • Deionized water

  • HS-SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Headspace vials (20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

  • Vortex mixer

  • Thermostatic water bath or heating block

  • GC-MS system

Procedure:

  • Sample Homogenization: Homogenize the meat sample to ensure uniformity.

  • Sample Weighing: Accurately weigh a specific amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.

  • Salt Addition: Add 36% (w/v) NaCl to the vial. The salt increases the ionic strength of the sample matrix, promoting the release of volatile analytes into the headspace.

  • Vial Sealing: Immediately seal the vial tightly with the screw cap.

  • Incubation and Extraction:

    • Place the vial in a thermostatic device set to 65°C.

    • Allow the sample to equilibrate for a set period (e.g., 15 minutes) to allow the volatile nitrosamines to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial for 45 minutes at 65°C to adsorb the analytes.

  • Desorption and Analysis:

    • Retract the fiber into the needle and withdraw the SPME device from the sample vial.

    • Immediately insert the needle into the heated injection port of the GC-MS system.

    • Expose the fiber in the injection port for a specified time (e.g., 5 minutes) at a high temperature (e.g., 250°C) to thermally desorb the trapped nitrosamines onto the analytical column.

    • Start the GC-MS analysis.

Workflow Diagram:

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenize Homogenize Meat Sample Weigh Weigh Sample into Vial Homogenize->Weigh AddSalt Add NaCl (36% w/v) Weigh->AddSalt Seal Seal Vial AddSalt->Seal Incubate Incubate at 65°C Seal->Incubate ExposeFiber Expose SPME Fiber (45 min) Incubate->ExposeFiber Desorb Thermal Desorption in GC Inlet (250°C) ExposeFiber->Desorb Analyze GC-MS Analysis Desorb->Analyze

HS-SPME Workflow for Meat Samples
Protocol 2: Solid-Phase Extraction (SPE) for Nitrosamines in Cough Syrup

This protocol is adapted from a method for the analysis of low molecular weight nitrosamine impurities in cough syrups using SPE followed by GC-MS.[8][17]

Objective: To extract and concentrate nitrosamine impurities from a liquid pharmaceutical formulation for GC-MS analysis.

Materials:

  • Cough syrup sample

  • Strong cation-exchange (SCX) SPE cartridges

  • Methanol (B129727) (for conditioning)

  • Deionized water (for equilibration)

  • Elution solvent (e.g., dichloromethane (B109758) or a mixture containing ammonia)

  • SPE vacuum manifold

  • Collection tubes

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Dilution: Dilute the cough syrup sample with an appropriate solvent (e.g., deionized water) to reduce viscosity and facilitate loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Pass a specific volume of methanol through the SCX cartridge to activate the sorbent.

    • Do not allow the cartridge to go dry.

  • SPE Cartridge Equilibration:

    • Pass a specific volume of deionized water through the cartridge to equilibrate the sorbent to the sample's solvent conditions.

    • Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the diluted sample onto the conditioned and equilibrated SPE cartridge at a slow, controlled flow rate.

    • The nitrosamines will be retained on the sorbent material.

  • Washing:

    • Wash the cartridge with a specific volume of a weak solvent (e.g., water or a mild organic solvent mixture) to remove unretained matrix components and interferences.

  • Elution:

    • Elute the retained nitrosamines from the cartridge using a small volume of a strong elution solvent into a collection tube.

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent for GC-MS analysis.

  • Analysis:

    • Inject the reconstituted sample into the GC-MS system for separation and quantification.

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Preparation Dilute Dilute Cough Syrup Sample Load Load Sample Dilute->Load Condition Condition SPE Cartridge (Methanol) Equilibrate Equilibrate SPE Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute Nitrosamines Wash->Elute Concentrate Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitute Residue Concentrate->Reconstitute Analyze GC-MS Analysis Reconstitute->Analyze

References

Application Note: Quantitative Analysis of (S)-1-Nitrosopiperidin-3-ol for Regulatory Compliance Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The discovery of nitrosamine (B1359907) impurities in common medications has created a significant challenge for the pharmaceutical industry, leading to extensive recalls and heightened regulatory scrutiny.[1][2] Nitrosamines are a class of compounds that are considered probable human carcinogens, and their presence in drug products must be controlled to within stringent safety limits.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued strict guidance requiring manufacturers to perform risk assessments and conduct highly sensitive testing to prevent and limit the presence of these impurities.[2][5]

The FDA has established recommended Acceptable Intake (AI) limits for many nitrosamines, which represent a level at or below which the impurity would not pose a significant safety concern to patients over a lifetime of exposure.[1][6] For nitrosamines without specific data, a default limit of 26.5 ng/day may be applied.[7][8] Meeting these low detection requirements necessitates highly sensitive and specific analytical methods.[9]

(S)-1-Nitrosopiperidin-3-ol, also known as N-Nitroso-3-hydroxypiperidine, is a nitrosamine impurity that can potentially form in drug products containing active pharmaceutical ingredients (APIs) with a piperidin-3-ol moiety or as a result of contamination from raw materials and solvents.[10][11] Accurate quantification of this impurity is essential for regulatory compliance.

Role of (S)-1-Nitrosopiperidin-3-ol-d4

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the trace-level quantification of nitrosamines due to its high sensitivity and selectivity.[12] To ensure the highest level of accuracy and precision, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[13][14]

This compound is the deuterated analog of the target analyte and serves as an ideal internal standard for this analysis.[15] By introducing a known amount of the d4-standard at the beginning of the sample preparation process, it can accurately correct for variations that may occur during extraction, handling, and instrumental analysis.[14] Because the deuterated standard is nearly chemically and physically identical to the non-labeled analyte, it experiences the same matrix effects and ionization suppression, ensuring a reliable and robust quantification.[13][16] Its use is critical for developing and validating analytical methods that meet the stringent requirements of regulatory agencies.[15][17]

Visualized Frameworks

The following diagrams illustrate the logical framework for regulatory compliance and the experimental workflow for the analysis.

Regulatory_Compliance_Framework cluster_0 Drug Manufacturing & Quality Control cluster_1 Analytical Testing for Compliance cluster_2 Regulatory Decision DP Drug Product (API + Excipients) RA Risk Assessment (ICH Q9) DP->RA is subjected to Impurity Potential Impurity: (S)-1-Nitrosopiperidin-3-ol RA->Impurity identifies risk of Method Quantitative LC-MS/MS Method Validation Impurity->Method requires testing by IS Internal Standard: This compound Method->IS relies on Quant Accurate Quantification (Isotope Dilution) IS->Quant enables Compare Compare Result to Limit Quant->Compare generates result for Limit Regulatory Limit (e.g., FDA AI Limit < 26.5 ng/day) Limit->Compare provides threshold for Release Batch Release (Compliant) Compare->Release if < Limit Fail Investigation / Hold (Non-compliant) Compare->Fail if > Limit

Caption: Logical framework for nitrosamine impurity regulatory compliance.

Experimental_Workflow Start Start: Receive Sample (e.g., Drug Product Tablets) Prep 1. Sample Preparation Start->Prep Spike 2. Spike Internal Standard This compound Prep->Spike Extract 3. Extraction (e.g., Sonication in Methanol) Spike->Extract Filter 4. Centrifuge & Filter Extract->Filter LCMS 5. LC-MS/MS Analysis Filter->LCMS Inject Data 6. Data Processing LCMS->Data Acquire Data Report 7. Report Result (ng/tablet or ppm) Data->Report Calculate Concentration End End Report->End

Caption: Experimental workflow for nitrosamine analysis using LC-MS/MS.

Detailed Experimental Protocol

This protocol describes a representative method for the quantitative determination of (S)-1-Nitrosopiperidin-3-ol in a solid dosage drug product using LC-MS/MS with a deuterated internal standard.

1.0 Scope This method is intended for the quantification of (S)-1-Nitrosopiperidin-3-ol at trace levels in finished pharmaceutical products to ensure compliance with regulatory limits.

2.0 Reagents and Materials

  • (S)-1-Nitrosopiperidin-3-ol Reference Standard (Analyte)

  • This compound Reference Standard (Internal Standard, IS)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (99%+, LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • 0.45 µm and 0.22 µm Syringe Filters (PTFE or equivalent)

  • Class A Volumetric Glassware

  • Autosampler Vials

3.0 Equipment

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • Analytical Balance (0.01 mg readability)

  • Vortex Mixer

  • Ultrasonic Bath

  • Centrifuge

4.0 Standard Preparation

  • Analyte Stock (100 µg/mL): Accurately weigh 1.0 mg of (S)-1-Nitrosopiperidin-3-ol standard and dissolve in 10.0 mL of methanol.

  • IS Stock (100 µg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve in 10.0 mL of methanol.

  • IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Stock solution with 50:50 Methanol:Water to achieve a final concentration of 100 ng/mL.

  • Calibration Standards (0.1 - 25 ng/mL): Prepare a series of calibration standards by spiking appropriate volumes of a diluted Analyte stock solution into a fixed volume of the IS Working Solution. Dilute to final volume with 50:50 Methanol:Water.

5.0 Sample Preparation

  • Accurately weigh and grind a representative number of tablets (e.g., 10 tablets) to a fine, homogenous powder.

  • Accurately weigh an amount of powder equivalent to one tablet into a 15 mL centrifuge tube.

  • Add 100 µL of the IS Working Solution (100 ng/mL) to the tube.

  • Add 9.9 mL of Methanol.

  • Vortex for 1 minute, then sonicate in an ultrasonic bath for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

6.0 LC-MS/MS Instrumental Parameters The following are typical parameters and may require optimization for the specific instrument used.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column C18 Reversed-Phase, e.g., 100 x 2.1 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

| Gradient | 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 5% B (10.1-12 min) |

Table 2: Mass Spectrometer Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 450 °C
Gas Flow Instrument dependent

| Detection Mode | Multiple Reaction Monitoring (MRM) |

7.0 Data Analysis and Calculations

  • Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the Analyte concentration for the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.995.

  • Calculate the concentration of (S)-1-Nitrosopiperidin-3-ol in the prepared sample using the regression equation.

  • Report the final result in ng/tablet or ppm (µg/g) based on the initial sample weight.

Illustrative Quantitative Data

The following tables present representative data expected from a validated method according to the protocol above.

Table 3: MRM Transitions for Analyte and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
(S)-1-Nitrosopiperidin-3-ol 131.1 114.1 (Quantifier) 100 12
131.1 84.1 (Qualifier) 100 18

| This compound (IS) | 135.1 | 118.1 (Quantifier) | 100 | 12 |

Table 4: Representative Calibration Curve Data

Standard Conc. (ng/mL) Analyte Area IS Area Peak Area Ratio
0.1 1,520 148,500 0.0102
0.5 7,850 151,200 0.0519
1.0 15,100 149,800 0.1008
5.0 76,200 150,500 0.5063
10.0 153,000 151,000 1.0132
25.0 380,500 149,500 2.5452

| Linearity (R²) | | | 0.9991 |

Table 5: Typical Method Validation Performance

Parameter Result
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantitation (LOQ) 0.10 ng/mL
Precision (%RSD, n=6 at LOQ) < 15%
Accuracy (% Recovery, n=3 levels) 92.5% - 108.3%

| Matrix Effect (%) | 95% - 104% |

References

Detecting the Unseen: Advanced Analytical Methods for Trace-Level Nitrosamine Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – The critical issue of nitrosamine (B1359907) impurities in pharmaceutical products continues to be a primary focus for regulatory bodies and drug manufacturers worldwide.[1][2] Classified as probable human carcinogens, the detection and quantification of these impurities at trace levels are paramount to ensure patient safety.[3][4] This document provides detailed application notes and protocols for the trace-level detection of nitrosamines, tailored for researchers, scientists, and drug development professionals. The methodologies discussed leverage advanced analytical techniques to meet and exceed the stringent regulatory requirements set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5][6]

Introduction to Analytical Challenges and Advanced Solutions

The discovery of N-nitrosamine impurities in various drug products, including angiotensin II receptor blockers (ARBs), ranitidine, and metformin (B114582), has underscored the necessity for highly sensitive and selective analytical methods.[2] These impurities can arise from synthesis pathways, raw materials, or degradation during storage.[3][7] The challenge lies in detecting these compounds at nanogram levels within complex drug matrices.[8]

Advanced hyphenated techniques are the cornerstone of modern nitrosamine analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile and widely reported technique suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable.[7] For volatile nitrosamines, Gas Chromatography-Mass Spectrometry (GC-MS) is often the preferred method.[7][9] More recently, Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) has emerged as a rapid screening tool that simplifies sample preparation.[10][11]

This application note will focus on a detailed protocol for LC-Tandem Mass Spectrometry (LC-MS/MS), a gold standard for its sensitivity and selectivity.[12]

Mechanism of Nitrosamine Formation

Understanding the formation of nitrosamines is crucial for risk assessment and mitigation. They typically form from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid, which can be derived from nitrite (B80452) salts under acidic conditions.[3]

Nitrosamine_Formation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Secondary_Amine Secondary Amine (R2NH) Nitrosation Nitrosation Reaction Secondary_Amine->Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., N2O3 from NaNO2 + Acid) Nitrosating_Agent->Nitrosation Nitrosamine N-Nitrosamine (R2N-N=O) Nitrosation->Nitrosamine Forms

Mechanism of N-Nitrosamine Formation.

Application Note & Protocol: LC-MS/MS Analysis of Nitrosamines in Metformin Drug Product

This protocol provides a robust method for the simultaneous quantification of six common nitrosamine impurities: N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), N-nitrosoethylisopropylamine (NEIPA), N-nitrosodiisopropylamine (NDIPA), N-nitrosodibutylamine (NDBA), and N-nitroso-N-methyl-4-aminobutyric acid (NMBA).

Scope

This method is applicable for the quantitative determination of trace-level nitrosamine impurities in metformin active pharmaceutical ingredient (API) and finished drug products.

Principle

The drug sample is dissolved and extracted to isolate the nitrosamine impurities. The extract is then analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Separation is achieved via reverse-phase chromatography, and quantification is performed using multiple reaction monitoring (MRM) for high sensitivity and selectivity.[12] Stable isotope-labeled internal standards are used to ensure accuracy by correcting for matrix effects and procedural variability.[13]

Reagents and Materials
  • Solvents: Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (99%+, LC-MS grade).

  • Standards: Certified reference standards for NDMA, NDEA, NEIPA, NDIPA, NDBA, and NMBA.

  • Internal Standards: Stable isotope-labeled standards (e.g., NDMA-d6, NDEA-d10).

  • Sample Vials: 2 mL amber autosampler vials with caps.

  • Syringe Filters: 0.22 µm PVDF or PTFE.

Standard and Sample Preparation

Internal Standard (ISTD) Stock Solution: Prepare a stock solution of each stable isotope-labeled standard in methanol at a concentration of 1 µg/mL.

Working ISTD Solution: Combine the individual ISTD stock solutions and dilute with 50:50 methanol/water to a final concentration of 25 ng/mL for each analog.

Nitrosamine Stock Standard Solution: Prepare a combined stock solution of all six nitrosamine reference standards in methanol at a concentration of 1 µg/mL.

Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amount of the nitrosamine stock standard solution into a blank matrix (a metformin solution known to be free of nitrosamines) to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL. Add the Working ISTD Solution to each calibration standard.

Sample Preparation:

  • Accurately weigh 250 mg of the metformin drug substance or ground tablet powder into a 15 mL centrifuge tube.[13]

  • Add 250 µL of the Working ISTD Solution.

  • Add 5 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.[13]

  • Add 5 mL of water, vortex for 30 seconds, and centrifuge at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an amber autosampler vial for LC-MS/MS analysis.[13]

LC-MS/MS Instrumental Conditions

Liquid Chromatography System:

  • System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 60
    8.1 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

Mass Spectrometry System:

  • System: Tandem Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI). ESI is suitable for a broader range of nitrosamines, while APCI can be optimal for smaller, less polar nitrosamines like NDMA.[12]

  • Ion Source Temperature: 350 °C

  • MRM Transitions: Specific precursor-to-product ion transitions for each nitrosamine and its corresponding internal standard must be optimized.

Data Analysis and Acceptance Criteria
  • Quantification: Calculate the concentration of each nitrosamine in the sample using the calibration curve generated from the standards. The use of an internal standard corrects for variations.

  • Linearity: The correlation coefficient (R²) of the calibration curve should be ≥ 0.99.[14]

  • Accuracy: The recovery of spiked samples should be within 70-130%.[15]

  • Precision: The relative standard deviation (%RSD) for replicate injections should be ≤ 15%.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the LC-MS/MS analysis of nitrosamines.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Weigh Weigh Sample (e.g., 250 mg) Spike Spike with Internal Standard Weigh->Spike Extract Add Solvent & Sonicate/Vortex Spike->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Inject Inject into UHPLC System Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionization (ESI+ or APCI) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

LC-MS/MS Analytical Workflow for Nitrosamines.

Quantitative Data Summary

The performance of analytical methods for nitrosamines is critical. The following tables summarize typical quantitative performance data for various analytical techniques.

Table 1: LC-MS/MS Method Performance

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Typical Recovery (%)
NDMA0.05 - 0.10.15 - 0.585 - 110
NDEA0.05 - 0.10.15 - 0.585 - 110
NEIPA0.10.390 - 115
NDIPA0.10.390 - 115
NDBA0.10.390 - 115
NMBA0.20.680 - 110
Data synthesized from multiple sources for illustrative purposes.[16][17]

Table 2: GC-MS/MS Method Performance for Volatile Nitrosamines

AnalyteLimit of Detection (LOD) (ppb)Limit of Quantification (LOQ) (ppb)
NDMA< 310 - 15
NDEA< 310 - 15
NDIPA< 310 - 15
NEIPA< 310 - 15
Data based on direct liquid injection methods.[9][18][19]

Table 3: SIFT-MS Method Performance (Screening)

AnalyteLimit of Quantification (LOQ)Analysis Time
NDMA2 ng/g (in 500 mg drug product)~5 minutes per sample
Volatile NitrosaminesLow ng/g rangeHigh-throughput (up to 12 samples/hr)
SIFT-MS is primarily a high-throughput screening tool; chromatographic methods are used for confirmation.[11][20][21]

Conclusion

The control of nitrosamine impurities is a non-negotiable aspect of modern pharmaceutical quality control. The analytical protocols and data presented herein provide a robust framework for the sensitive and accurate detection of these compounds at trace levels. While LC-MS/MS remains the gold standard for confirmatory analysis due to its versatility and sensitivity, techniques like GC-MS/MS and SIFT-MS offer powerful, complementary capabilities.[7][8] It is imperative for laboratories to validate these methods for their specific drug products and matrices to ensure compliance with global regulatory standards and safeguard public health.[12] Manufacturers are encouraged to follow a three-step mitigation strategy: risk assessment, confirmatory testing if a risk is identified, and reporting of any changes implemented to reduce nitrosamine impurities.[22][23]

References

Application Notes and Protocols for the Integration of (S)-1-Nitrosopiperidin-3-ol-d4 in a Validated Analytical Workflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their classification as probable human carcinogens.[1] Robust, sensitive, and validated analytical methods are therefore essential for the accurate quantification of these impurities to ensure patient safety and regulatory compliance. The use of stable isotope-labeled internal standards, such as (S)-1-Nitrosopiperidin-3-ol-d4, is a critical component of a validated workflow, particularly when using mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

This compound is a deuterated analog of the corresponding nitrosamine impurity. Its use as an internal standard (IS) in isotope dilution mass spectrometry allows for the precise and accurate quantification of the target analyte by correcting for variations in sample preparation, matrix effects, and instrument response. This document provides detailed application notes and protocols for incorporating this compound into a validated analytical workflow for the determination of (S)-1-Nitrosopiperidin-3-ol in active pharmaceutical ingredients (APIs) and drug products.

Principle of Isotope Dilution with a Deuterated Internal Standard

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. The labeled compound, in this case this compound, is chemically identical to the analyte of interest and will therefore exhibit similar behavior during sample extraction, cleanup, and chromatographic separation. Because the mass spectrometer can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratios (m/z), the ratio of their signals can be used to accurately determine the concentration of the native analyte, even if there is loss of sample during preparation.

Experimental Protocols

This section outlines a general protocol for the analysis of (S)-1-Nitrosopiperidin-3-ol using this compound as an internal standard. This protocol should be optimized and validated for the specific sample matrix.

Reagents and Materials
  • (S)-1-Nitrosopiperidin-3-ol analytical standard

  • This compound (Internal Standard)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Drug substance or drug product for analysis

  • Volumetric flasks, pipettes, and autosampler vials

Standard Solution Preparation
  • Internal Standard Stock Solution (IS Stock): Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with methanol to a final concentration of 100 ng/mL.

  • Analyte Stock Solution: Prepare a 1.0 mg/mL stock solution of (S)-1-Nitrosopiperidin-3-ol in methanol.

  • Analyte Working Solution: Prepare a series of calibration standards by diluting the Analyte Stock Solution with methanol to cover the desired concentration range (e.g., 0.1 to 50 ng/mL).

Sample Preparation

The following is a general procedure for a solid dosage form. The extraction solvent and procedure should be optimized based on the solubility of the API and the nature of the formulation.

  • Weigh a portion of the powdered drug product equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.

  • Add 10.0 mL of methanol and 100 µL of the IS Working Solution (100 ng/mL of this compound).

  • Vortex the mixture for 5 minutes to ensure thorough dissolution and extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions. The chromatographic and mass spectrometric parameters should be optimized for the specific instrumentation.

Liquid Chromatography:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (Triple Quadrupole):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions See Table 1
Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the area ratio against the concentration of the calibration standards. The concentration of the analyte in the sample is then determined from the calibration curve.

Data Presentation

Table 1: Example MRM Transitions for (S)-1-Nitrosopiperidin-3-ol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(S)-1-Nitrosopiperidin-3-ol131.170.115
131.1101.110
This compound135.174.115
135.1105.110

Table 2: Example Method Validation Data

ParameterResult
Linearity (r²) > 0.995
Range 0.1 - 50 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Accuracy (% Recovery) 95.2 - 104.5%
Precision (%RSD) < 5%

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Drug Product add_is Add this compound and Extraction Solvent weigh->add_is extract Vortex/Extract add_is->extract centrifuge Centrifuge extract->centrifuge filter Filter centrifuge->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Experimental workflow for the analysis of (S)-1-Nitrosopiperidin-3-ol.

G NPIP N-Nitrosopiperidine P450 Cytochrome P450 (e.g., CYP2A3) NPIP->P450 Metabolite1 α-Hydroxy-N-nitrosopiperidine (Unstable Intermediate) Electrophile Electrophilic Diazohydroxide Metabolite1->Electrophile Spontaneous Decomposition DNA_Adduct DNA Adducts Electrophile->DNA_Adduct Alkylation P450->Metabolite1 α-Hydroxylation

Caption: Bioactivation pathway of N-Nitrosopiperidine.

Conclusion

The incorporation of this compound as an internal standard provides a robust and reliable method for the quantification of (S)-1-Nitrosopiperidin-3-ol in pharmaceutical products. The detailed protocol and illustrative data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a sensitive and accurate analytical workflow. Adherence to these principles is crucial for ensuring the quality and safety of medicines and for meeting the stringent requirements of regulatory agencies.

References

chromatographic separation of nitrosamines with internal standards

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Chromatographic Separation and Quantification of Nitrosamine (B1359907) Impurities Using Internal Standards

Introduction

The detection of N-nitrosamine impurities in pharmaceutical products has become a critical safety and regulatory concern due to their classification as probable human carcinogens.[1] These impurities can form during the synthesis of active pharmaceutical ingredients (APIs), during the manufacturing of the final drug product, or during storage.[2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control of nitrosamine levels, requiring highly sensitive and selective analytical methods to ensure patient safety.[2][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) have become the gold standard techniques for this analysis.[5] They offer the necessary sensitivity to detect nitrosamines at trace levels (ng/day) and the selectivity to distinguish them from complex drug matrices.[1][6]

A key component of a robust and accurate quantitative method is the use of stable isotopically labeled internal standards (ISTDs), typically deuterated analogues of the target nitrosamines.[3][7] The principle of isotope dilution mass spectrometry compensates for variations in sample preparation, matrix effects, and instrument response, ensuring data accuracy and reliability.[3][8] This application note provides detailed protocols for the chromatographic separation and quantification of common nitrosamine impurities in pharmaceutical matrices using deuterated internal standards.

Principle of Isotope Dilution

Isotope dilution is an analytical technique used to precisely quantify compounds by adding a known amount of an isotopically enriched standard (the internal standard) to the sample.[3] This "spiked" sample is then processed and analyzed. Because the deuterated internal standard is chemically identical to the analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer.[8] By measuring the response ratio of the native analyte to the stable isotope-labeled internal standard, an accurate quantification can be achieved, effectively nullifying variations that would otherwise compromise the result.[3]

Principle of Isotope Dilution Workflow Sample Sample containing unknown amount of Nitrosamine (Analyte) SpikedSample Spiked Sample (Analyte + ISTD) Sample->SpikedSample 1. Spiking ISTD Known amount of Deuterated Nitrosamine (Internal Standard) ISTD->SpikedSample Preparation Sample Preparation (Extraction, Cleanup) Potential for Analyte Loss SpikedSample->Preparation 2. Processing Analysis LC-MS/MS or GC-MS/MS Analysis Preparation->Analysis 3. Injection Result Quantification based on Response Ratio (Analyte / ISTD) Analysis->Result 4. Calculation

Caption: Workflow illustrating the principle of isotope dilution mass spectrometry.

Experimental Protocols

This section details the methodologies for analyzing nitrosamine impurities using LC-MS/MS and GC-MS/MS. The choice of method depends on the volatility and thermal stability of the target nitrosamines.[3][9]

General Sample Preparation Workflow

Sample preparation is a critical step that directly impacts analytical sensitivity and specificity by isolating trace-level impurities from complex pharmaceutical matrices.[10] The following diagram outlines a general workflow. Specific details for aqueous-soluble and organic-soluble samples are provided in the subsequent protocols.

General Sample Preparation Workflow start Weigh Drug Substance or Product add_solvent Add Diluent/ Extraction Solvent start->add_solvent add_istd Spike with Internal Standard Mix add_solvent->add_istd extract Vortex / Sonicate to Dissolve/Extract add_istd->extract centrifuge Centrifuge to Pellet Excipients extract->centrifuge filter Filter Supernatant (e.g., 0.2 µm PTFE) centrifuge->filter vial Transfer to Autosampler Vial filter->vial Overall Analytical Workflow sample_receipt Sample Receipt & Login prep Sample & Standard Preparation (with ISTD spiking) sample_receipt->prep sequence Build Instrument Sequence prep->sequence analysis LC-MS/MS or GC-MS/MS Run sequence->analysis processing Data Processing (Integration, Calibration) analysis->processing review Data Review & Calculation of Results processing->review report Final Report Generation review->report

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing isotopic exchange in deuterated standards. Accurate quantification relies on the stability of these internal standards, and understanding the factors that can compromise their integrity is crucial for reliable experimental outcomes.

Troubleshooting Guide

This guide provides answers to specific problems you may encounter during your experiments.

Q1: My analytical results show a high bias or poor reproducibility. Could isotopic exchange in my deuterated internal standard be the cause?

A1: Yes, isotopic exchange, also known as back-exchange, can be a significant source of error in quantitative assays.[1] This phenomenon involves the replacement of deuterium (B1214612) atoms on your standard with hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix).[1] This leads to two primary problems:

  • Underestimation of the Internal Standard: The mass spectrometer measures the deuterated standard at its specific mass-to-charge ratio (m/z). If deuterium is lost, the signal for the correct m/z will decrease, leading to an artificially high analyte-to-internal standard ratio and an overestimation of your analyte's concentration.

  • Overestimation of the Analyte: The deuterated standard that has lost its deuterium label will have the same mass as the unlabeled analyte. This contributes to the analyte's signal, causing a "false positive" and leading to an inaccurate quantification.[1]

Q2: I observe a decreasing signal for my deuterated internal standard over a sequence of injections. What is happening?

A2: A decreasing signal for your deuterated internal standard over time is a strong indicator of isotopic exchange. This suggests that the standard is not stable under your analytical conditions. The primary factors that promote this exchange are the pH of your solutions, the temperature of your samples and instrument, and the composition of your solvents. Protic solvents, such as water and methanol, can facilitate this exchange, especially under acidic or basic conditions.[2]

Q3: My chromatogram shows a peak for the unlabeled analyte even in a blank sample spiked only with the deuterated standard. How is this possible?

A3: The appearance of an analyte peak in a blank sample containing only the deuterated standard is a direct confirmation of isotopic exchange. The deuterated standard is converting to the unlabeled analyte during sample preparation or analysis. To confirm this, you should analyze a freshly prepared sample of the standard in a non-protic solvent and compare it to a sample that has been incubated in your typical sample matrix or mobile phase.

Q4: The retention time of my deuterated internal standard is slightly different from my analyte. Is this related to isotopic exchange?

A4: A small shift in retention time between the deuterated standard and the analyte is a known phenomenon called the "deuterium isotope effect" and is not directly caused by isotopic exchange.[1] This effect is due to the slightly different physicochemical properties of the deuterated molecule. However, if this retention time difference is significant, it can lead to the analyte and the standard experiencing different matrix effects, which can also impact the accuracy of quantification.[1]

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange?

A1: Isotopic exchange is a chemical reaction where a deuterium atom on a deuterated standard is swapped with a hydrogen atom from the surrounding environment, such as solvents or the sample matrix.[1]

Q2: What factors promote isotopic exchange?

A2: The rate and extent of isotopic exchange are influenced by several factors:

  • pH: The exchange rate is highly dependent on pH. It is generally minimized in acidic conditions, around pH 2.5-3, and increases significantly in neutral to basic conditions.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2]

  • Solvent Composition: Protic solvents like water, methanol, and ethanol (B145695) contain exchangeable protons and can facilitate deuterium loss.[2]

  • Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its location within the molecule. Labels on heteroatoms (e.g., -OH, -NH) are highly labile. Deuterium on carbons adjacent to carbonyl groups can also be susceptible to exchange. Labels on aromatic rings or aliphatic chains are generally more stable.[2]

  • Sample Matrix: Components within a biological matrix, such as enzymes, can potentially catalyze the exchange process.

Q3: How can I prevent isotopic exchange?

A3: To minimize isotopic exchange, consider the following best practices:

  • Optimize pH: Maintain the pH of your sample and mobile phase in the acidic range (ideally pH 2.5-3) where exchange is minimal.[3]

  • Control Temperature: Keep samples, standards, and the autosampler cooled (e.g., at 4°C) to slow down the exchange rate.[3]

  • Choose Solvents Carefully: Whenever possible, use aprotic solvents (e.g., acetonitrile, dioxane) for sample preparation and storage. If aqueous solutions are necessary, consider using D₂O-based buffers.[3]

  • Select a Stable Labeled Position: When sourcing a deuterated standard, choose one with deuterium labels on chemically stable positions, such as aromatic or aliphatic carbons, rather than on heteroatoms.

  • Minimize Sample Preparation Time: The longer the standard is exposed to unfavorable conditions, the greater the potential for exchange. Streamline your sample preparation workflow to minimize incubation times.

Q4: Are there alternatives to deuterated standards that are not prone to exchange?

A4: Yes, stable isotope-labeled internal standards that use Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are not susceptible to isotopic exchange.[3] While often more expensive to synthesize, they provide a more robust and reliable alternative when high accuracy and precision are paramount.[3]

Data on Factors Influencing Isotopic Exchange

The following tables summarize the qualitative and quantitative impact of various factors on the stability of deuterated standards.

Table 1: Qualitative Summary of Factors Affecting Isotopic Exchange

FactorConditionImpact on Isotopic ExchangeRecommendation
pH High (>7) or Low (<2)HighMaintain pH between 2.5 and 7 for minimal exchange.
Temperature HighHighStore and analyze samples at low temperatures (e.g., 4°C).
Solvent Protic (e.g., H₂O, Methanol)HighUse aprotic solvents (e.g., Acetonitrile) when possible.
Label Position On Heteroatoms (O, N, S)HighChoose standards with labels on stable carbon positions.
Alpha to CarbonylModerateBe cautious with pH and temperature.
Aromatic/Aliphatic C-HLowGenerally stable under typical analytical conditions.

Table 2: Illustrative Quantitative Data on Isotopic Exchange

CompoundConditionIncubation Time (hours)% Decrease in Deuterated Standard SignalAnalyte Peak Detected in Blank
Analyte A-d4 Plasma, pH 7.4, 25°C4~15%Yes
Analyte A-d4 Plasma, pH 7.4, 4°C4< 5%No
Analyte A-d4 Acetonitrile, 25°C24< 2%No
Analyte B-d3 Mobile Phase, pH 8.0, 30°C2~20%Yes
Analyte B-d3 Mobile Phase, pH 3.0, 30°C2< 3%No

Note: The data in this table is illustrative and compiled from general trends reported in the literature. The actual extent of isotopic exchange is highly compound-dependent.

Experimental Protocols

Protocol 1: Assessment of Deuterated Internal Standard Stability

This protocol outlines a procedure to evaluate the stability of a deuterated internal standard under your specific experimental conditions.

Objective: To determine if the deuterated internal standard undergoes isotopic exchange in the sample matrix and/or analytical solvents over time.

Materials:

  • Deuterated internal standard stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample preparation solvents (e.g., reconstitution solvent, mobile phase)

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • T=0 Samples: Spike a known concentration of the deuterated internal standard into the blank matrix. Immediately process these samples according to your standard sample preparation protocol.

    • Incubated Matrix Samples: Spike the same concentration of the deuterated internal standard into the blank matrix and incubate under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).

    • Incubated Solvent Samples: Spike the deuterated internal standard into your sample reconstitution solvent and mobile phase and incubate under the same conditions as the matrix samples.

  • Sample Processing:

    • After the designated incubation period, process the incubated samples using your established extraction/preparation method.

  • LC-MS/MS Analysis:

    • Analyze all samples (T=0, incubated matrix, and incubated solvents) by LC-MS/MS.

    • Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the deuterated internal standard in the incubated samples to the T=0 samples. A significant decrease in the signal suggests degradation or exchange.

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the internal standard. The presence of such a peak is a direct indication of back-exchange.

Visualizations

TroubleshootingWorkflow start High Bias or Poor Reproducibility Observed check_exchange Isotopic Exchange Suspected start->check_exchange run_stability_study Run Stability Study (Protocol 1) check_exchange->run_stability_study Yes investigate_other Investigate Other Sources of Error (e.g., Matrix Effects, Pipetting) check_exchange->investigate_other No exchange_confirmed Isotopic Exchange Confirmed? run_stability_study->exchange_confirmed no_exchange Isotopic Exchange Not Observed exchange_confirmed->no_exchange No optimize_conditions Optimize Experimental Conditions exchange_confirmed->optimize_conditions Yes no_exchange->investigate_other change_ph Adjust pH to 2.5-3 optimize_conditions->change_ph lower_temp Lower Temperature (e.g., 4°C) optimize_conditions->lower_temp change_solvent Use Aprotic Solvent optimize_conditions->change_solvent consider_alt_std Consider Alternative Standard (e.g., ¹³C-labeled) optimize_conditions->consider_alt_std revalidate_method Re-validate Analytical Method change_ph->revalidate_method lower_temp->revalidate_method change_solvent->revalidate_method consider_alt_std->revalidate_method

Caption: Troubleshooting workflow for suspected isotopic exchange.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep_t0 Prepare T=0 Samples (Spike and Immediate Processing) analyze_samples Analyze All Samples prep_t0->analyze_samples prep_incubated Prepare Incubated Samples (Spike and Incubate) prep_incubated->analyze_samples monitor_signals Monitor Deuterated and Unlabeled Signals analyze_samples->monitor_signals compare_areas Compare Peak Areas (Incubated vs. T=0) monitor_signals->compare_areas check_analyte_peak Check for Analyte Peak in Incubated Blanks monitor_signals->check_analyte_peak conclusion Conclusion on Stability compare_areas->conclusion check_analyte_peak->conclusion

Caption: Experimental workflow for assessing deuterated standard stability.

References

Technical Support Center: Minimizing Matrix Effects with (S)-1-Nitrosopiperidin-3-ol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-1-Nitrosopiperidin-3-ol-d4 as an internal standard to minimize matrix effects in the analysis of (S)-1-Nitrosopiperidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. This can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal, termed ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method. In complex biological matrices, components such as salts, lipids, and proteins are common culprits.

Q2: How does this compound help in minimizing matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically and structurally almost identical to the analyte of interest, (S)-1-Nitrosopiperidin-3-ol, it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement. By adding a known amount of this compound to your samples, calibrators, and quality controls, you can use the ratio of the analyte's peak area to the internal standard's peak area for quantification. This ratio remains consistent even if the absolute signal intensity fluctuates due to matrix effects, thus leading to more accurate and precise results.

Q3: Can this compound completely eliminate matrix effects?

A3: While highly effective, a phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift is significant enough to cause them to elute in regions with different matrix interferences, differential matrix effects can occur, leading to inaccurate quantification. Therefore, it is crucial to verify the co-elution of the analyte and the internal standard during method development.

Q4: What should I consider when preparing my this compound internal standard spiking solution?

A4: Ensure the chemical and isotopic purity of your this compound standard. Ideally, the isotopic purity should be ≥98% to minimize any contribution to the analyte signal. The concentration of the spiking solution should be chosen to provide a strong, reproducible signal without saturating the detector. It is also critical to ensure the stability of the deuterated standard in the chosen solvent and to avoid placing the deuterium (B1214612) label on exchangeable sites (like -OH or -NH groups), though for this compound, the deuterium atoms are stably attached to the piperidine (B6355638) ring.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor reproducibility of the analyte/internal standard peak area ratio. Inconsistent sample preparation.Ensure precise and consistent addition of the internal standard to all samples. Automate liquid handling steps if possible.
Differential matrix effects between samples.Optimize the sample cleanup procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove more interfering matrix components.
Instability of the analyte or internal standard.Investigate the stability of both compounds in the sample matrix and final extract. Adjust pH or store samples at a lower temperature if necessary.
The analyte and this compound do not co-elute. Isotope effect causing a slight difference in retention time.Optimize the chromatographic method. Adjusting the mobile phase composition, gradient slope, or column temperature may improve co-elution. Consider a column with slightly lower resolution if the separation is too pronounced.
High background or interfering peaks at the retention time of the analyte or internal standard. Contamination from reagents, solvents, or labware.Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware. Inject a solvent blank to identify sources of contamination.
Carryover from a previous injection of a high-concentration sample.Optimize the autosampler wash procedure. Inject one or more blank samples after high-concentration samples to check for carryover.
Unexpectedly high or low calculated analyte concentrations. Inaccurate concentration of the internal standard spiking solution.Carefully reprepare and verify the concentration of the this compound solution.
Contribution from the internal standard to the analyte signal (isotopic impurity).Check the Certificate of Analysis for the isotopic purity of the deuterated standard. If significant, correct for this contribution in your calculations.
Differential extraction recovery between the analyte and internal standard.While a SIL-IS should have very similar recovery, complex matrix interactions can sometimes cause minor differences. Re-evaluate and optimize the extraction procedure.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol is designed to quantify the extent of ion suppression or enhancement for (S)-1-Nitrosopiperidin-3-ol in a specific sample matrix.

1. Preparation of Sample Sets:

  • Set 1 (Neat Solution): Prepare a series of calibration standards of (S)-1-Nitrosopiperidin-3-ol at various concentrations in a clean solvent (e.g., methanol/water). Spike each standard with this compound at a constant concentration.

  • Set 2 (Post-Extraction Spike): Extract at least six different lots of blank matrix using your developed sample preparation method. After the final extraction step, spike the extracts with the same concentrations of (S)-1-Nitrosopiperidin-3-ol and this compound as in Set 1.

  • Set 3 (Pre-Extraction Spike): Spike the same concentrations of (S)-1-Nitrosopiperidin-3-ol and this compound into at least six different lots of blank matrix before the extraction process.

2. LC-MS/MS Analysis:

Analyze all three sets of samples using your developed LC-MS/MS method.

3. Data Analysis:

  • Calculate Matrix Effect (ME): ME (%) = (Mean Peak Area of Analyte in Set 2 / Mean Peak Area of Analyte in Set 1) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

  • Calculate Recovery (RE): RE (%) = (Mean Peak Area of Analyte in Set 3 / Mean Peak Area of Analyte in Set 2) * 100

  • Calculate Process Efficiency (PE): PE (%) = (Mean Peak Area of Analyte in Set 3 / Mean Peak Area of Analyte in Set 1) * 100

Table 1: Example Data for Matrix Effect and Recovery Evaluation

Sample SetAnalyte Concentration (ng/mL)Mean Analyte Peak AreaMean IS Peak AreaMatrix Effect (%)Recovery (%)Process Efficiency (%)
Set 1 (Neat) 101,200,0001,500,000---
Set 2 (Post-Spike) 10960,0001,250,00080.0--
Set 3 (Pre-Spike) 10888,0001,150,000-92.574.0
Protocol 2: General LC-MS/MS Method for (S)-1-Nitrosopiperidin-3-ol Analysis

This is a general starting point for method development and should be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation (for a pharmaceutical tablet):

  • Weigh and grind a representative number of tablets to a fine powder.

  • Accurately weigh a portion of the powder equivalent to a single dose into a centrifuge tube.

  • Spike with a known amount of this compound internal standard solution.

  • Add an appropriate extraction solvent (e.g., 5 mL of methanol).

  • Vortex for 2 minutes and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: (To be optimized for your instrument)

    • (S)-1-Nitrosopiperidin-3-ol: Precursor Ion > Product Ion (e.g., m/z 131.1 > 114.1)

    • This compound: Precursor Ion > Product Ion (e.g., m/z 135.1 > 118.1)

Table 2: Example MRM Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
(S)-1-Nitrosopiperidin-3-ol131.1114.15015
(S)-1-Nitrosopiperidin-3-ol131.184.15020
This compound135.1118.15015
This compound135.188.15020

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Sample Spike Spike with This compound Sample->Spike Extract Add Solvent & Extract (Vortex/Sonicate) Spike->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter LC UHPLC Separation (C18 Column) Filter->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify Troubleshooting_Logic Start Inconsistent Results? CheckRatio Poor Analyte/IS Ratio Reproducibility? Start->CheckRatio CheckCoelution Analyte & IS Co-eluting? CheckRatio->CheckCoelution No Sol_Prep Review Sample Prep Protocol CheckRatio->Sol_Prep Yes CheckRecovery Low Recovery? CheckCoelution->CheckRecovery Yes Sol_Chrom Optimize Chromatography CheckCoelution->Sol_Chrom No Sol_Cleanup Improve Sample Cleanup CheckRecovery->Sol_Cleanup Yes Sol_Stability Investigate Analyte/ IS Stability CheckRecovery->Sol_Stability No End Consistent Results CheckRecovery->End No, Recovery OK Sol_Prep->CheckRatio Sol_Chrom->CheckCoelution Sol_Cleanup->CheckRecovery Sol_Stability->CheckRatio

Technical Support Center: (S)-1-Nitrosopiperidin-3-ol-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of (S)-1-Nitrosopiperidin-3-ol-d4. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you optimize your analytical methods and achieve excellent peak shape and sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape, including tailing, fronting, or broadening, for a polar compound like this compound is often multifactorial. The most common causes include:

  • Secondary Silanol (B1196071) Interactions: The analyte can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of the analyte and the column's stationary phase. An unsuitable pH can lead to poor retention and distorted peaks.[3][4]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the column, resulting in peak fronting or tailing.[5][6]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, especially for early eluting peaks.[5][7]

  • System and Hardware Issues: Problems like excessive extra-column volume (long tubing), partially blocked column frits, or injector issues can affect all peaks in a chromatogram.[6][8]

Q2: My peak is tailing. What is the most likely cause and how do I fix it?

Peak tailing is the most common peak shape issue for polar, ionizable compounds. It is often caused by secondary interactions between the analyte and the stationary phase.[9] For silica-based columns, residual silanol groups can form strong ionic interactions with polar analytes, delaying their elution and causing tailing.[1][10]

Solutions include:

  • Adjusting Mobile Phase pH: Lowering the pH (e.g., to ~2.5-3.0) can protonate the silanol groups, minimizing unwanted ionic interactions.[9][11][12]

  • Using a Buffered Mobile Phase: Adding a buffer, such as ammonium (B1175870) formate (B1220265), can help control the pH and increase the ionic strength of the mobile phase.[10][13][14] The buffer ions can compete with the analyte for active sites on the stationary phase, improving peak shape.[14]

  • Choosing a Different Column: Modern columns with high-purity, end-capped silica (B1680970) or those with alternative stationary phases (e.g., phenyl, pentafluorophenyl (PFP), or hybrid particles) are designed to reduce silanol activity.[6][15][16]

Q3: My peak is fronting. What should I investigate first?

Peak fronting is typically a sign of column overload.[5][8] This occurs when the amount of analyte injected exceeds the column's capacity. Another common cause is a mismatch between the sample solvent and the mobile phase.[6]

Solutions include:

  • Dilute the Sample: Prepare a dilution series (e.g., 1:5, 1:10, 1:100) and inject them. If the peak shape improves with dilution, the original sample was overloaded.[6]

  • Reduce Injection Volume: If dilution is not feasible, reducing the injection volume can also alleviate overload.[5]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent must be used for solubility, ensure the injection volume is as small as possible.[7]

Q4: Should I use a Reversed-Phase (RPLC) or HILIC column for this analysis?

Both RPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for polar compounds, and the best choice depends on your specific method requirements.

  • Reversed-Phase (RPLC): Standard C18 columns can struggle to retain very polar compounds like nitrosamines.[17] However, RPLC columns with more polar stationary phases (e.g., Phenyl, PFP) or those designed for use with 100% aqueous mobile phases can provide adequate retention.[15][17][18] RPLC is often preferred for its robustness and familiarity.

  • HILIC: This technique uses a polar stationary phase and is specifically designed for the retention of highly polar analytes.[17][19] HILIC can be an excellent alternative if you are struggling to achieve sufficient retention in RPLC.[17][20] It often provides a complementary selectivity to RPLC.[17]

Troubleshooting Guide

This guide provides a systematic approach to resolving common peak shape issues.

Problem: Severe Peak Tailing

Peak tailing is identified by an asymmetry factor > 1.2, where the latter half of the peak is wider than the front half.

Potential Cause Recommended Solution Experimental Protocol
Secondary Silanol Interactions Use a buffered, low-pH mobile phase to suppress silanol activity.Protocol 1: Mobile Phase Optimization.
Select a modern, inert column (e.g., end-capped C18, Phenyl, Hybrid Particle).[5][9]Review column specifications and select one designed for polar analytes or with minimal silanol activity.
Column Contamination Flush the column with a strong solvent or replace it if necessary.[6]Protocol 2: Column Flushing.
Use a guard column to protect the analytical column from contaminants.[6]Install a guard column with matching stationary phase chemistry between the injector and the analytical column.
Extra-Column Volume Minimize tubing length and use tubing with a small internal diameter (ID).[6]Cut tubing to the shortest necessary length and use PEEK tubing with an ID of 0.005 inches or less for all connections.
Problem: Peak Fronting or Splitting

Peak fronting is identified by an asymmetry factor < 0.8. Splitting appears as two or more merged peaks.

Potential Cause Recommended Solution Experimental Protocol
Column Overload Reduce the mass of analyte on the column by diluting the sample or reducing the injection volume.[5][6]Prepare and inject a serial dilution of your sample (e.g., 10x, 100x) to confirm overload.
Strong Sample Solvent Dissolve the sample in the initial mobile phase.[6] If not possible, inject the smallest possible volume.Re-dissolve the sample in a solution that matches the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile).
Column Void or Damage Replace the column. A void at the head of the column can cause the sample band to spread unevenly.[5]Protocol 3: New Column Test.

Experimental Protocols

Protocol 1: Mobile Phase Optimization

This protocol aims to find the optimal mobile phase pH and buffer concentration to minimize peak tailing.

  • Prepare Mobile Phase A Stock Buffers:

    • Buffer 1 (pH ~3.7): Prepare a 20 mM ammonium formate solution in water and adjust the pH to 3.7 using formic acid.[21]

    • Buffer 2 (Low pH): Prepare a 0.1% formic acid solution in water.

  • Prepare Mobile Phase B: Use LC-MS grade acetonitrile (B52724) or methanol.

  • Initial Test Conditions:

    • Column: Use a standard C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 5% to 40% B over 10 minutes).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35 °C

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram, noting the peak asymmetry.

  • Iterate with Buffer: Replace Mobile Phase A with the 20 mM ammonium formate buffer (pH 3.7). Re-equilibrate the column thoroughly (at least 10 column volumes).

  • Re-inject Standard: Inject the standard again and compare the peak shape. The buffered mobile phase often significantly improves symmetry for polar compounds.[21][22][23]

  • Analyze Results: Compare the peak asymmetry factor, retention time, and signal intensity between the two conditions to determine the optimal mobile phase.

Protocol 2: Column Flushing

This protocol is used to remove strongly retained contaminants from the column.

  • Disconnect from Detector: Disconnect the column outlet from the mass spectrometer to avoid contaminating the source.

  • Reverse Column Direction: Connect the column outlet to the pump and direct the new outlet to a waste container. Warning: Only reverse columns that are not packed with smaller particles (< 2 µm) unless specified by the manufacturer.

  • Flushing Sequence: Flush the column with 20-30 column volumes of each of the following solvents, in order:

    • Your mobile phase without buffer salts (e.g., Water/Acetonitrile).

    • 100% HPLC-grade Water.

    • Isopropanol.

    • Hexane (only for standard silica-based reversed-phase columns; check manufacturer's instructions).

    • Isopropanol.

    • 100% HPLC-grade Water.

  • Re-equilibrate: Reconnect the column in the correct direction and equilibrate with your initial mobile phase conditions for at least 30 minutes before injecting a sample.

Protocol 3: New Column Test

This is a definitive test to determine if the column is the source of the problem.

  • Establish a Baseline: Inject a standard solution onto the suspect column and save the chromatogram.

  • Install New Column: Carefully replace the suspect column with a new, identical one.

  • Equilibrate: Equilibrate the new column thoroughly with the mobile phase.

  • Inject Standard: Inject the same standard solution under identical conditions.

  • Compare Results: If the peak shape is restored to the expected symmetry, the original column was compromised (e.g., voided, contaminated, or degraded).[6]

Quantitative Data Summary

The choice of mobile phase additive can significantly impact peak shape and MS signal intensity. The following table summarizes a comparison of common additives for polar analyte analysis.

Mobile Phase AdditiveTypical pHPeak Shape (Asymmetry)MS Signal IntensityComments
0.1% Formic Acid (FA)~2.7Often Fair to Poor (Tailing)[23]GoodA common starting point, but may not be sufficient to prevent silanol interactions.[22]
0.1% Trifluoroacetic Acid (TFA)~2.0ExcellentPoor (Signal Suppression)[22]Excellent ion-pairing agent for good chromatography but significantly suppresses ESI signal.[23]
10-20 mM Ammonium Formate (AF) + FA ~3.0-4.0 Good to Excellent [21]Excellent [13][24]Recommended. Volatile buffer that controls pH, increases ionic strength, and improves peak shape with minimal signal suppression.[13][22]
0.1% Difluoroacetic Acid (DFA)~2.2Very GoodGoodA compromise between TFA and FA, offering good peak shape with less signal suppression than TFA.[23]

This data is representative for the analysis of small, polar, ionizable compounds and provides a strong starting point for method development for this compound.

Visual Workflow

The following diagram illustrates a logical troubleshooting workflow for addressing poor peak shape in your LC-MS analysis.

G start Poor Peak Shape Observed q_which_peaks Affects All Peaks or Specific Peaks? start->q_which_peaks all_peaks All Peaks Affected q_which_peaks->all_peaks All specific_peaks Specific Peak(s) Affected q_which_peaks->specific_peaks Specific cause_all Likely Systemic Issue: - Extra-column volume - Blocked frit/guard column - Injector problem all_peaks->cause_all sol_all Solution: 1. Check/shorten tubing. 2. Backflush/replace guard/column. 3. Service injector. cause_all->sol_all q_shape Tailing, Fronting, or Broad? specific_peaks->q_shape tailing Peak Tailing q_shape->tailing Tailing fronting Peak Fronting / Splitting q_shape->fronting Fronting broad Peak Broadening q_shape->broad Broad cause_tailing Likely Chemical Interaction: - Secondary silanol interactions - Incorrect mobile phase pH - Column contamination tailing->cause_tailing sol_tailing Solution: 1. Add buffer (Ammonium Formate). 2. Lower mobile phase pH. 3. Use inert column. 4. Flush column. cause_tailing->sol_tailing cause_fronting Likely Overload or Solvent Mismatch: - Sample concentration too high - Injection volume too large - Sample solvent stronger than mobile phase fronting->cause_fronting sol_fronting Solution: 1. Dilute sample. 2. Reduce injection volume. 3. Dissolve sample in mobile phase. cause_fronting->sol_fronting cause_broad Likely Kinetic or Physical Issue: - High dead volume - Column degradation - Suboptimal temperature broad->cause_broad sol_broad Solution: 1. Check all fittings. 2. Optimize column temperature. 3. Replace column. cause_broad->sol_broad

Caption: Troubleshooting workflow for poor LC-MS peak shape.

References

Technical Support Center: Optimizing Mass Spectrometry for Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with deuterated compounds in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using deuterated internal standards in mass spectrometry?

Deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS).[1] Their key advantage lies in their near-identical physicochemical properties to the unlabeled analyte.[2][3] This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for analytical variability.[1][4] By adding a known amount of the deuterated standard to a sample early in the preparation process, it acts as a perfect mimic for the analyte.[2] Any loss of the analyte during extraction, injection, or variations in ionization efficiency is mirrored by the deuterated standard.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[2][5]

Q2: What are the critical factors to consider when selecting a deuterated internal standard?

When selecting a deuterated internal standard, several factors are crucial for ensuring accurate and reliable results:

  • Isotopic Purity: The standard should possess a high degree of deuteration (ideally ≥98%) to minimize signal overlap with the analyte.[2][3] The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration.[2]

  • Position of Deuterium (B1214612) Labels: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule.[2][6] Avoid labeling on heteroatoms like -OH, -NH, and -SH groups, as these are prone to hydrogen-deuterium exchange with the solvent, which can compromise the analysis.[2][6]

  • Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is recommended to prevent isotopic crosstalk.[4]

  • Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[2][7]

Q3: What is the "isotope effect" and how can it impact my analysis?

The isotope effect refers to the slight differences in physicochemical properties between a deuterated compound and its non-deuterated counterpart due to the mass difference between deuterium and hydrogen.[4] This can manifest in several ways during a mass spectrometry experiment:

  • Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated analogs in reverse-phase chromatography.[4][8] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[6][8]

  • Different Extraction Recoveries: In some instances, the extraction efficiency of the deuterated standard may differ slightly from the analyte.[9]

  • Variations in Ionization Efficiency: The ionization response of the deuterated standard might not be identical to that of the analyte.[4]

While often minor, it is crucial to be aware of the isotope effect during method development.

Q4: How can I assess the isotopic purity of my deuterated standard?

The isotopic purity of a deuterated standard can be determined using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] HR-MS is used to determine the distribution of isotopologues and calculate the percentage of the desired deuterated species, while NMR spectroscopy confirms the position of the deuterium labels.[4]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with deuterated compounds.

Problem Potential Causes Recommended Solutions
Inaccurate or Biased Quantification Results 1. Incorrect assessment of the deuterated standard's purity.[4] 2. Presence of unlabeled analyte in the deuterated standard stock.[4] 3. Different extraction recoveries between the analyte and the standard.[4] 4. Deuterium exchange with the solvent or matrix.[4]1. Verify the isotopic and chemical purity of the standard.[4] 2. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[4] 3. Optimize the sample extraction procedure to ensure consistent recovery for both the analyte and the standard.[4] 4. Ensure the deuterated standard is labeled at stable positions and avoid harsh acidic or basic conditions if the label is labile.[4]
Inconsistent Analyte/Internal Standard Response Ratio 1. Deuterium exchange with the solvent or matrix.[4] 2. Differential matrix effects due to chromatographic separation of analyte and standard.[4] 3. Isotopic interference from the analyte or background ions.[4]1. Ensure the deuterated standard is labeled at stable positions.[4] 2. Adjust chromatographic conditions to achieve co-elution.[4] 3. Check for and subtract any contribution from the natural isotopic abundance of the analyte to the standard's signal.[4]
Low Signal Intensity of Deuterated Standard 1. Incorrect concentration of the internal standard.[4] 2. Degradation of the standard during storage.[4] 3. Inefficient ionization of the standard.[4] 4. The instrument is not properly tuned or calibrated.[4]1. Verify the concentration of your working solution.[4] 2. Check storage conditions and prepare a fresh stock solution.[4] 3. Optimize ionization source parameters for the standard.[4] 4. Perform instrument tuning and calibration.[4]
Chromatographic Peak for Deuterated Standard Elutes Earlier Than Analyte Isotope effect causing a slight difference in retention time.[4]This is a known phenomenon. If the shift is small and consistent, it may not be an issue. For optimal correction of matrix effects, complete co-elution is ideal. Consider adjusting the mobile phase composition or gradient to minimize the separation.[4]

Quantitative Data Summary

The use of deuterated internal standards significantly improves the precision and accuracy of quantitative mass spectrometry analysis.

Table 1: Improvement in Precision with a Deuterated Internal Standard

Internal Standard TypeMean Concentration (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (%)
Deuterated IS10.10.33.0
Structural Analog IS11.51.210.4
No IS13.22.518.9

This data illustrates a significant improvement in precision (lower coefficient of variation) when using a deuterated internal standard compared to a structural analog or no internal standard.[2]

Table 2: Impact of Deuterated Internal Standard on Accuracy

Internal Standard TypeNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Bias (%)
Deuterated IS50.049.7-0.6
Structural Analog IS50.054.5+9.0
No IS50.042.1-15.8

The use of a deuterated internal standard resulted in a mean bias that was not significantly different from the true value, demonstrating superior accuracy.[5]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid method for removing the majority of proteins from a plasma sample.[1]

Procedure:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[1]

  • Add 10 µL of the deuterated internal standard stock solution to the plasma sample.[1]

  • Vortex briefly to mix.[1]

  • Add 300 µL of cold acetonitrile (B52724) (ACN) with 0.1% formic acid to the sample.[1]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.[1]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.[1]

  • The sample is now ready for LC-MS/MS analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[1]

Procedure:

  • Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.[1]

  • Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol (B129727) through each cartridge.[1]

  • Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.[1]

  • Loading: Load the urine sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.[1]

  • Transfer the reconstituted sample to an LC vial for analysis.[1]

Protocol 3: Optimization of Mass Spectrometry Parameters

This protocol outlines the steps for compound tuning and optimization using direct infusion.[10]

Procedure:

  • Prepare Infusion Solutions: Prepare separate working solutions of the analyte and the deuterated internal standard at a concentration of approximately 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions.[10]

  • Optimize Precursor Ion: Infuse the solution and acquire full scan mass spectra to identify the most abundant and stable precursor ion (e.g., [M+H]⁺).

  • Optimize Product Ions: Set the Q1 quadrupole to transmit the selected precursor ion and scan the Q3 quadrupole to identify the most intense and stable product ions. Select two or three product ions for creating MRM transitions (one for quantification and another for confirmation).[10]

  • Optimize Declustering Potential (DP): Create an experiment that ramps the DP value across a relevant range (e.g., 20 V to 150 V) and plot the ion intensity as a function of DP. The optimal DP is the voltage that produces the maximum signal intensity.[10]

  • Optimize Collision Energy (CE): Using the optimized DP, ramp the CE value for each MRM transition across a range (e.g., 5 V to 60 V). Determine the CE value that yields the maximum intensity for each transition.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Add Deuterated Internal Standard sample->add_is extraction Extraction (Protein Precipitation, SPE, etc.) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio_calc Calculate Analyte/IS Area Ratio integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification troubleshooting_logic cluster_solutions1 Solutions for Co-elution cluster_solutions2 Solutions for Purity cluster_solutions3 Solutions for Exchange start Inaccurate or Inconsistent Quantitative Results check_coelution Check Co-elution of Analyte and IS start->check_coelution check_purity Verify Isotopic and Chemical Purity of IS start->check_purity check_exchange Investigate H/D Exchange start->check_exchange adjust_chrom Adjust Chromatographic Conditions check_coelution->adjust_chrom new_standard Source Higher Purity Standard check_purity->new_standard analyze_is_alone Analyze IS Solution for Unlabeled Analyte check_purity->analyze_is_alone stable_label Ensure Label is at a Stable Position check_exchange->stable_label modify_conditions Modify pH or Temperature of Sample Prep check_exchange->modify_conditions

References

dealing with co-eluting interferences in nitrosamine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrosamine (B1359907) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges of analyzing nitrosamine impurities, with a specific focus on dealing with co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are N-nitrosamines and why are they a concern in pharmaceuticals?

N-nitrosamines are organic compounds with the chemical structure R₂N-N=O. They are classified as probable human carcinogens, meaning prolonged exposure above certain levels could increase the risk of cancer.[1][2][3] Their presence in pharmaceutical products, even at trace levels, is a significant safety concern, leading to stringent regulatory requirements for their control.[1][4][5]

Q2: What are the primary analytical techniques used for nitrosamine analysis?

The most common and recommended analytical techniques for nitrosamine analysis are hyphenated mass spectrometry methods due to their high sensitivity and selectivity.[1][6] These include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A versatile technique suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable.[1][7]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Preferred for the analysis of volatile nitrosamines.[1][8]

  • High-Resolution Mass Spectrometry (HRMS) coupled with LC or GC: This technique is particularly valuable for differentiating nitrosamines from co-eluting interferences with the same nominal mass.[2][9]

Q3: What are "co-eluting interferences" in the context of nitrosamine analysis?

Co-eluting interferences are compounds in the sample matrix that have similar chemical properties to the target nitrosamine and, as a result, elute from the chromatography column at the same time. This can lead to overlapping peaks, making accurate quantification of the nitrosamine difficult or impossible. A well-known example is the interference of dimethylformamide (DMF) with the analysis of N-nitrosodimethylamine (NDMA).[2][10]

Q4: What are the common sources of co-eluting interferences?

Interferences can originate from various sources within the drug product formulation and manufacturing process, including:

  • The Active Pharmaceutical Ingredient (API) itself.

  • Excipients used in the formulation.[1]

  • Degradation products.

  • Residual solvents from the manufacturing process.[11]

  • Contaminants from packaging materials.

Q5: How do matrix effects differ from co-eluting interferences?

While both can impact analytical accuracy, they are different phenomena.

  • Co-eluting interference refers to a compound that produces a signal at the same retention time and m/z as the analyte, leading to an artificially high result.

  • Matrix effect is the alteration (suppression or enhancement) of the ionization of the target analyte in the mass spectrometer's ion source due to the presence of co-eluting matrix components.[1][5] This affects the signal intensity and can lead to inaccurate quantification.[10]

Troubleshooting Guides

This section provides detailed guidance on how to address specific issues related to co-eluting interferences during nitrosamine analysis.

Issue 1: A suspected co-eluting peak is observed with a target nitrosamine.

Question: I am seeing a peak at the expected retention time and mass transition for my target nitrosamine, but I suspect it might be an interference. How can I confirm this and resolve the issue?

Answer:

Step 1: Confirm the Presence of an Interference

  • Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS is the most definitive way to resolve co-eluting species with the same nominal mass but different elemental compositions. For instance, HRMS can distinguish NDMA (C₂H₆N₂O, m/z 74.0480) from the ¹³C isotope of DMF (¹³C¹²C₂H₇NO, m/z 74.0555).[2]

  • Evaluate Multiple Mass Transitions (for MS/MS): Monitor multiple fragment ion transitions for your target nitrosamine. A true nitrosamine peak should show all transitions with the expected ion ratios. An interfering peak is unlikely to produce the same fragmentation pattern.

  • Analyze a Blank Matrix: Prepare and analyze a sample of the drug product matrix without the API (a placebo). If the peak is still present, it is likely an excipient-related interference.

  • Spike Study: Spike a known amount of the nitrosamine standard into a blank matrix and the sample matrix. A significant and disproportional increase in the peak area in the sample matrix compared to the blank matrix can indicate the presence of an interference.

Step 2: Resolve the Co-eluting Peaks

If an interference is confirmed, the following steps can be taken to resolve it chromatographically:

  • Modify the Chromatographic Method:

    • Change the Stationary Phase: Switching to a column with a different selectivity can alter the retention behavior of the nitrosamine and the interference. For example, if you are using a C18 column, consider a biphenyl (B1667301) or pentafluorophenyl (PFP) phase.[12][13]

    • Adjust the Mobile Phase: Modify the organic solvent (e.g., methanol (B129727) vs. acetonitrile), the pH, or the buffer concentration.

    • Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Enhance Sample Preparation:

    • Implement a more rigorous sample clean-up procedure to remove the interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be highly effective.[13][14]

Issue 2: Poor reproducibility and inaccurate quantification due to suspected matrix effects.

Question: My results for nitrosamine quantification are inconsistent across different sample preparations. I suspect matrix effects are the cause. What strategies can I employ to mitigate this?

Answer:

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of trace-level impurities.[5][10] Here are some strategies to address this:

1. Sample Preparation and Dilution:

  • Dilute the Sample: A simple and often effective approach is to dilute the sample extract. This reduces the concentration of matrix components reaching the ion source. However, ensure that the final concentration of the nitrosamine remains above the limit of quantitation (LOQ).

  • Improve Sample Cleanup: Use advanced sample preparation techniques to remove interfering matrix components.

    • Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples and concentrating the analytes of interest.[1][14]

    • Liquid-Liquid Extraction (LLE): Can be used to selectively extract nitrosamines from the sample matrix into an immiscible solvent.[13]

2. Use of Internal Standards:

  • Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for each nitrosamine being analyzed. These compounds have nearly identical chemical and physical properties to the native analyte and will be affected by the matrix in the same way, thus providing accurate correction during quantification.

3. Calibration Strategies:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank sample matrix that is free of the target nitrosamines. This helps to mimic the matrix effects seen in the actual samples.

4. Chromatographic Adjustments:

  • Improve Separation: Optimize the chromatography to separate the nitrosamines from the majority of the matrix components. Even if there isn't a direct co-eluting interference, reducing the overall matrix load eluting at the same time as the analyte can minimize ion suppression.

Experimental Protocols

Protocol 1: General Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for sample cleanup and concentration of nitrosamines from a solid dosage form. Note: This is a general guideline and should be optimized for your specific drug product matrix and target nitrosamines.

  • Sample Weighing and Dissolution:

    • Accurately weigh a representative amount of the ground tablet powder.

    • Dissolve the powder in a suitable solvent (e.g., water, methanol, or a mixture). The choice of solvent will depend on the solubility of the drug product and the nitrosamines.[12]

  • Centrifugation and Filtration:

    • Centrifuge the sample solution to pelletize insoluble excipients.[12]

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • SPE Cartridge Conditioning:

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase cartridge) by passing methanol followed by water through it.

  • Sample Loading:

    • Load the filtered sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution:

    • Elute the retained nitrosamines with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following table summarizes typical analytical performance data for nitrosamine analysis using LC-MS/MS. These values are indicative and will vary depending on the specific nitrosamine, matrix, instrumentation, and method.

NitrosamineAnalytical TechniqueTypical Limit of Quantitation (LOQ)
NDMALC-HRMS0.01 ppm
NDEAGC-MS/MS1.66 ng/mL
NMBALC-MS/MS0.001 – 0.005 ppm
NDIPALC-MS/MS0.001 – 0.005 ppm

Data compiled from various sources.[9][15]

Visualizations

Troubleshooting Workflow for Co-eluting Interferences

CoElution_Troubleshooting cluster_confirmation Step 1: Confirm Interference cluster_resolution Step 2: Resolve Interference start_node Suspected Co-eluting Peak decision_node decision_node start_node->decision_node Initial Observation confirm1 Analyze with HRMS start_node->confirm1 Is it a true peak? process_node process_node decision_node->process_node Yes end_node Accurate Quantification decision_node->end_node No fail_node Further Investigation Required confirm2 Check Ion Ratios (MS/MS) confirm1->confirm2 confirm3 Analyze Blank Matrix confirm2->confirm3 confirm3->end_node No Interference decision_node_resolved Resolved? confirm3->decision_node_resolved Interference Confirmed? resolve1 Modify Chromatographic Method (Column, Mobile Phase, Gradient) resolve2 Enhance Sample Preparation (SPE, LLE) resolve1->resolve2 decision_node_resolved2 Resolved? resolve2->decision_node_resolved2 Re-analyze decision_node_resolved->end_node Yes decision_node_resolved->resolve1 No decision_node_resolved2->end_node Yes decision_node_resolved2->fail_node No

Caption: A decision tree for troubleshooting co-eluting interferences.

Strategies to Mitigate Matrix Effects

Matrix_Effects_Mitigation center_node Mitigating Matrix Effects s1 Sample Preparation center_node->s1 s2 Internal Standards center_node->s2 s3 Calibration Strategy center_node->s3 s4 Chromatographic Optimization center_node->s4 strategy_node strategy_node sub_s1a Dilution s1->sub_s1a sub_s1b Enhanced Cleanup (SPE/LLE) s1->sub_s1b sub_s2a Isotope-Labeled Standards s2->sub_s2a sub_s3a Matrix-Matched Calibration s3->sub_s3a

Caption: Key strategies for minimizing matrix effects in nitrosamine analysis.

References

ensuring long-term stability of (S)-1-Nitrosopiperidin-3-ol-d4 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on ensuring the long-term stability of (S)-1-Nitrosopiperidin-3-ol-d4 solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade this compound solutions?

A1: The stability of this compound, like other nitrosamines, is primarily influenced by three main factors:

  • Temperature: Elevated temperatures can significantly accelerate the rate of thermal degradation.[1] Nitrosamine (B1359907) decomposition is highly dependent on temperature.[1][2]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to the cleavage of the N-NO bond.[3][4][5] Nitrosamines are generally considered light-sensitive.[6]

  • pH: The solution's pH is critical. Acidic conditions (pH < 7) can promote hydrolysis and denitrosation, while highly alkaline conditions may also affect stability.[4][7][8] The rate of photolysis is also known to be pH-dependent.[4]

Q2: What is the recommended solvent for preparing stock and working solutions of this compound?

A2: For general use, high-purity aprotic solvents such as acetonitrile (B52724) or methanol (B129727) are recommended. Water can be used, but the pH should be controlled and maintained near neutral (pH 7). Avoid using solvents with inherent acidic or basic properties without prior stability verification. The choice of solvent can impact nitrosamine stability and reaction rates.[4][9]

Q3: How should I store my this compound solutions to ensure long-term stability?

A3: To maximize shelf-life, solutions should be stored under the following conditions:

  • Temperature: Store solutions in a refrigerator at 2-8°C for short-term storage (weeks). For long-term storage (months), store at -20°C or below.[10]

  • Light Protection: Always store solutions in amber glass vials or otherwise protected from light to prevent photodegradation.[3][5][10]

  • Container: Use inert, tightly sealed containers to prevent solvent evaporation and contamination.

Q4: Is there a risk of the deuterium (B1214612) labels exchanging with protons from the solvent?

A4: Deuterium-hydrogen exchange is a potential concern for all deuterated standards.[10][11] The risk for this compound is relatively low as the deuterium atoms are on carbon atoms, which are less susceptible to exchange than those on heteroatoms (like oxygen or nitrogen).[11][12] However, the risk increases under strong acidic or basic conditions and at elevated temperatures.[10][13] It is crucial to use near-neutral pH solutions and avoid prolonged heat exposure.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Unexpected Drop in Concentration in a Freshly Prepared Standard

If you observe a lower-than-expected concentration immediately after preparing a new standard solution, follow this troubleshooting workflow.

A Start: Low Concentration Observed B Verify Weighing and Dilution Calculations A->B Accurate? C Check Solvent Purity and pH B->C Yes E Re-prepare Standard from Neat Material B->E No, error found D Ensure Complete Dissolution (Vortex/Sonicate) C->D Solvent OK? C->E No, potential contamination D->E Fully Dissolved? F Issue Resolved D->F Yes E->F Concentration now correct? G Contact Supplier for Neat Material Quality Check E->G No

Caption: Workflow for troubleshooting low initial concentration.

Issue 2: Gradual Decrease in Concentration Over Time

A steady decline in the concentration of your stored solution points towards degradation.

Potential Cause Troubleshooting Steps Corrective Actions
Improper Storage Temperature 1. Verify the temperature of your storage unit (refrigerator/freezer) with a calibrated thermometer. 2. Check for temperature fluctuations.1. Transfer solutions to a temperature-controlled and monitored unit. 2. Aliquot stock solutions to minimize freeze-thaw cycles.
Light Exposure 1. Review handling procedures. Are solutions exposed to ambient light for extended periods? 2. Check if storage vials are amber or otherwise opaque.1. Wrap vials in aluminum foil or use amber vials exclusively.[10] 2. Minimize exposure to light during sample preparation.
pH-Mediated Hydrolysis 1. Measure the pH of the solution (if aqueous or contains aqueous buffers). 2. Consider if the solvent itself could be degrading to acidic/basic byproducts.1. Adjust pH to neutral (pH 7) using a suitable buffer if compatible with your analysis. 2. Prepare fresh solutions in a high-purity, neutral solvent.
Solvent Evaporation 1. Inspect the vial cap for a tight seal. 2. Check for any visible decrease in solution volume.1. Use high-quality vials with secure, non-reactive caps (B75204) (e.g., PTFE-lined). 2. Store vials upright.
Issue 3: Appearance of Unexpected Peaks in Chromatogram

The emergence of new peaks during analysis is a strong indicator of degradation or contamination.

cluster_0 Initial Checks cluster_1 Investigation cluster_2 Resolution A New Peaks Observed B Analyze Blank Solvent A->B C Analyze Freshly Prepared Standard A->C F Peaks only in Aged Standard? (Degradation Products) A->F D Peaks in Blank? (Solvent Contamination) B->D E Peaks in Fresh Standard? (Neat Material Impurity) C->E G Use Fresh, High-Purity Solvent D->G Yes H Contact Supplier E->H Yes I Initiate Stability Study (See Protocol Below) F->I Yes

Caption: Logic for identifying the source of extraneous peaks.

Stability Data (Illustrative Examples)

The following tables present hypothetical data based on the known behavior of nitrosamines to illustrate expected stability under various conditions. This data is for illustrative purposes only and should be confirmed by a formal stability study.

Table 1: Hypothetical Thermal Degradation in Methanol (Stored in Dark)

TemperatureTime (Days)Remaining this compound (%)
40°C 0100.0%
798.5%
1496.8%
3092.1%
25°C 0100.0%
3099.8%
9099.2%
4°C 0100.0%
90>99.9%
-20°C 0100.0%
90>99.9%

Table 2: Hypothetical Photostability in Acetonitrile at 25°C (Based on ICH Q1B guideline exposure)

ConditionExposure TimeRemaining this compound (%)
Dark Control 24 hours>99.9%
Overall Illumination 24 hours91.3%
(≥1.2 million lux hours)
Near UV Exposure 24 hours88.5%
(≥200 watt hours/m²)

Table 3: Hypothetical Hydrolytic Stability in Buffered Solution at 40°C (Stored in Dark)

pHTime (Hours)Remaining this compound (%)
pH 3.0 0100.0%
2495.2%
7288.4%
pH 7.0 0100.0%
7299.5%
pH 9.0 0100.0%
7298.9%

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol follows the principles outlined in ICH Q1A(R2) to identify potential degradation products and pathways.[14]

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a concentration of approximately 100 µg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Store at 60°C for 48 hours.

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Store at 60°C for 48 hours.

    • Oxidative Degradation: Mix the stock solution 1:1 with 3% hydrogen peroxide. Store at room temperature for 48 hours.

    • Thermal Degradation: Store the stock solution at 60°C in the dark for 7 days.

    • Photolytic Degradation: Expose the stock solution to light conditions as specified in ICH Q1B (≥1.2 million lux hours and ≥200 W h/m²).[15] Maintain a dark control sample at the same temperature.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot.

    • If necessary, neutralize the acid and base hydrolysis samples.

    • Analyze all samples, including a non-stressed control, by a validated stability-indicating LC-MS/MS method.

    • Assess the loss of the parent compound and the formation of any degradation products.

cluster_stress Apply Stress Conditions Prep Prepare Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxid Oxidation (3% H2O2, RT) Prep->Oxid Therm Thermal (60°C, Dark) Prep->Therm Photo Photolytic (ICH Q1B) Prep->Photo Analysis Analyze by LC-MS/MS Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Report Evaluate Degradation Analysis->Report

Caption: Workflow for the forced degradation study.

Protocol 2: Long-Term Stability Study

This protocol is designed to determine the shelf-life of the solution under recommended storage conditions.

  • Solution Preparation:

    • Prepare a homogenous bulk solution of this compound in the desired solvent and concentration.

    • Use a validated analytical method to determine the initial concentration (Time 0).

  • Storage and Sampling:

    • Aliquot the solution into a sufficient number of amber vials for all time points.

    • Divide the vials into batches for storage under the desired long-term conditions (e.g., 4°C and -20°C).

    • At each scheduled time point (e.g., 0, 1, 3, 6, 9, 12 months), remove three vials from each storage condition.

  • Analysis and Evaluation:

    • Allow vials to equilibrate to room temperature before analysis.

    • Analyze the samples using a validated stability-indicating LC-MS/MS method.

    • Calculate the mean concentration at each time point and compare it to the initial concentration. The solution is considered stable if the concentration remains within a predefined acceptance criterion (e.g., 90-110% of the initial value).

    • Visually inspect for color changes or precipitation at each time point.

References

Technical Support Center: Enhancing Signal-to-Noise for Low-Level Nitrosamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for nitrosamine (B1359907) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to enhancing the signal-to-noise ratio (S/N) for the quantification of low-level nitrosamine impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving a good signal-to-noise ratio for low-level nitrosamine analysis?

A1: The primary challenges stem from the need to detect extremely low levels of nitrosamines, often in the parts-per-billion (ppb) range, within complex sample matrices.[1] Key difficulties include:

  • Matrix Effects: Components of the drug product or substance can interfere with the ionization of nitrosamines in the mass spectrometer, leading to ion suppression and reduced sensitivity.[2]

  • Low Analyte Concentration: The inherent low concentration of nitrosamine impurities requires highly sensitive analytical instrumentation pushed to its limits.[2]

  • Background Noise: Chemical noise, especially in the low mass range where many nitrosamines are detected, can obscure the analyte signal.[3]

  • Sample Preparation: Inefficient extraction or the introduction of contaminants during sample preparation can negatively impact the S/N ratio.[4][5]

  • Analyte Volatility and Polarity: The diverse physicochemical properties of different nitrosamines necessitate tailored analytical approaches. For instance, volatile nitrosamines are amenable to GC-MS, while less volatile ones are better suited for LC-MS.[6][7]

Q2: Which analytical technique is more suitable for low-level nitrosamine analysis: GC-MS/MS or LC-MS/MS?

A2: Both GC-MS/MS and LC-MS/MS are powerful techniques for nitrosamine analysis, and the choice depends on the specific nitrosamine and the sample matrix.[6]

  • GC-MS/MS is often preferred for volatile nitrosamines like N-nitrosodimethylamine (NDMA) due to its high separation efficiency and sensitivity for such compounds.[6] However, it can be susceptible to thermal degradation of certain nitrosamines.[6]

  • LC-MS/MS is more versatile and suitable for a broader range of nitrosamines, including less volatile and more complex structures like nitrosamine drug substance-related impurities (NDSRIs).[6][8] It is the preferred technique for its high sensitivity and selectivity.[9][10]

Q3: How can I minimize background noise in my LC-MS/MS analysis?

A3: Minimizing background noise is critical for improving the S/N ratio. Strategies include:

  • Optimize MS Parameters: Fine-tuning parameters like cone gas flow rate and cone voltage can significantly reduce background interference.[3][11] For example, increasing the cone gas flow can help to desolvate ions more effectively and reduce solvent clusters.[3]

  • Use High-Purity Solvents: Employing high-purity, LC-MS grade solvents for both the mobile phase and sample preparation is essential to minimize chemical noise.[3][11]

  • Implement Chromatographic Selectivity: Ensure good chromatographic separation of the target nitrosamines from matrix components and isobaric interferences.[2][8][12] Diverting the large API peak to waste can also prevent source contamination.[8][12]

  • Ionization Source Selection: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects and may provide a better S/N ratio for certain low-mass nitrosamines compared to Electrospray Ionization (ESI).[8][12][13]

Q4: Can artifactual nitrosamine formation occur during sample preparation, and how can it be prevented?

A4: Yes, artifactual formation of nitrosamines is a significant risk, especially when the sample preparation involves acidic conditions and the presence of nitrite (B80452) precursors.[1][14] To prevent this, consider the following:

  • Addition of Scavengers: Incorporating antioxidants or nitrosation inhibitors, such as ascorbic acid or sulfamic acid, into the sample diluent can prevent the formation of false positives.[2][14]

  • Control of pH and Temperature: Nitrosation is often favored under acidic conditions and at elevated temperatures.[1][7] Optimizing these parameters during sample preparation can mitigate artifact formation.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Peak Shape
Potential Cause Troubleshooting Step
Ion Suppression Dilute the sample extract to reduce the concentration of matrix components.[2] / Implement a more rigorous sample clean-up procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6] / Use a stable isotope-labeled internal standard to compensate for matrix effects.[9]
Poor Ionization Efficiency Optimize the ionization source. For low-mass nitrosamines, consider using APCI instead of ESI.[8][12][13] / Adjust the mobile phase composition. The addition of a small percentage of formic acid can improve protonation in positive ion mode, but higher concentrations may suppress the signal.[13][15]
Incompatible Sample Diluent If possible, use water as the diluent to ensure compatibility with the mobile phase and achieve good peak shapes.[16] For samples that form gels in water, alternative organic diluents like methanol (B129727) may be necessary, but this could impact the limit of detection.[16]
Analyte Adsorption Use columns and vials with low-adsorption surfaces, such as those with MaxPeak™ High Performance Surfaces, to minimize analyte loss.[8][12]
Issue 2: High Background Noise
Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents Use fresh, high-purity LC-MS grade solvents and reagents for both the mobile phase and sample preparation.[3]
Suboptimal MS Parameters Optimize the cone gas flow rate. Increasing the flow can reduce background noise by minimizing solvent clusters.[3] / Fine-tune the cone voltage and collision energy for each specific nitrosamine to maximize the signal of the target analyte relative to the noise.[16]
Dirty Ion Source Regularly clean the mass spectrometer's ion source to remove accumulated contaminants that can contribute to high background noise.[16]
Co-eluting Interferences Improve chromatographic resolution by optimizing the gradient, mobile phase composition, or trying a different column chemistry.[8][12][17]

Experimental Protocols & Data

Table 1: Comparative Performance of LC-MS/MS Methods for Nitrosamine Quantification
ParameterMethod 1 (Valsartan)Method 2 (Metformin)Method 3 (Doxofylline)
Instrumentation Agilent 1290 Infinity II HPLC with 6495C triple quadrupole MSNot SpecifiedWaters® ACQUITY® UPLC with MS/MS
Ionization Source APCINot SpecifiedAPCI
Limit of Detection (LOD) 0.01 ng/mL (NDMA)[3]Not Specified0.0040 µg/mL (NDMA)[15]
Limit of Quantitation (LOQ) 0.02 ng/mL (NDMA)[3]1.0 ng/g (spiked)0.0060 µg/mL (NDMA)[15]
Recovery Not Specified70-130%[4]Not Specified
Linearity (Correlation Coefficient) >0.99[3]Not SpecifiedNot Specified
Protocol 1: Generic Sample Preparation for LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction of nitrosamines from a solid drug product. Note: This is a template and must be optimized for each specific drug matrix.

  • Weighing and Dissolution:

    • Accurately weigh 250 mg of the ground tablet powder into a 15 mL centrifuge tube.[9]

  • Internal Standard Spiking:

    • Add a known volume of a stable isotope-labeled internal standard solution (e.g., NDEA-d4) to the tube.[9] This is crucial for accurate quantification.[9]

  • Extraction:

    • Add a suitable extraction solvent (e.g., methanol).[9]

    • Sonicate for 5-10 minutes to ensure complete dissolution and extraction of the analytes.[9]

  • Dilution and Precipitation:

    • Add deionized water to the extract, vortex, and sonicate for another 5 minutes. This can help precipitate excipients.[9]

  • Centrifugation and Filtration:

    • Centrifuge the sample at high speed (e.g., 3000 x g) for 5-10 minutes.[9][18]

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial for analysis.[9][18]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output weigh 1. Weigh Sample spike 2. Spike Internal Standard weigh->spike extract 3. Add Extraction Solvent & Sonicate spike->extract precipitate 4. Add Water & Sonicate extract->precipitate centrifuge 5. Centrifuge precipitate->centrifuge filter 6. Filter Supernatant centrifuge->filter inject 7. Inject into LC-MS/MS filter->inject Transfer to Vial separate 8. Chromatographic Separation inject->separate ionize 9. Ionization (APCI/ESI) separate->ionize detect 10. MS/MS Detection (MRM) ionize->detect quantify 11. Data Quantification detect->quantify result Reportable Result (ng/g or ppb) quantify->result

Caption: Workflow for nitrosamine analysis from sample preparation to LC-MS/MS quantification.

Troubleshooting_Signal_Noise cluster_signal Low Signal Troubleshooting cluster_noise High Noise Troubleshooting start Low S/N Ratio ion_suppression Ion Suppression? - Dilute Sample - Improve Cleanup (SPE/LLE) - Use IS start->ion_suppression Check Signal contamination Contamination? - Use High-Purity Solvents - Clean Ion Source start->contamination Check Noise poor_ionization Poor Ionization? - Optimize Source (APCI) - Adjust Mobile Phase pH ion_suppression->poor_ionization peak_shape Poor Peak Shape? - Check Diluent - Use Low-Adsorption Hardware poor_ionization->peak_shape ms_params Suboptimal MS Parameters? - Optimize Cone Gas/Voltage - Optimize Collision Energy contamination->ms_params coelution Co-elution? - Improve Chromatography ms_params->coelution

Caption: Logical troubleshooting flow for low signal-to-noise ratio in nitrosamine analysis.

References

Technical Support Center: Correcting for Variability in Extraction Recovery with Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using internal standards to correct for variability in extraction recovery during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the application of internal standards for extraction recovery correction.

Issue Potential Causes Solutions
Poor or Inconsistent Internal Standard (IS) Recovery 1. Inappropriate IS Selection: The chemical and physical properties of the IS may not closely match the analyte.[1][2] 2. IS Instability: The IS may be degrading during sample preparation, extraction, or storage.[2] 3. Inefficient Extraction: The extraction protocol may not be optimized for the IS. 4. Matrix Effects: Components in the sample matrix may interfere with the extraction of the IS.[3][4] 5. Inconsistent Spiking: The amount of IS added to each sample may not be consistent.1. Select a more suitable IS: Choose an IS that is a close structural analog to the analyte.[1] For mass spectrometry, a stable isotope-labeled (SIL) version of the analyte is ideal.[1][5] 2. Evaluate IS stability: Conduct stability experiments under the same conditions as the sample analysis. 3. Optimize extraction: Adjust parameters such as solvent type, pH, and temperature to improve IS recovery. 4. Minimize matrix effects: Employ more rigorous sample cleanup procedures like solid-phase extraction (SPE).[4] 5. Ensure precise spiking: Use calibrated pipettes and consistent procedures for adding the IS to all samples and standards.[6]
High Variability in Internal Standard Response 1. Inconsistent Sample Processing: Variations in extraction time, temperature, or mixing can affect IS response.[7][8] 2. Instrumental Drift: Fluctuations in the analytical instrument's performance can lead to variable IS signals.[5][8] 3. Injection Volume Inconsistency: While modern autosamplers are precise, significant variations can still occur.[9] 4. Matrix Effects: Ion suppression or enhancement in the instrument source can cause variability.[3][4]1. Standardize procedures: Ensure all samples are processed identically. Implement and follow a standard operating procedure (SOP).[7] 2. Monitor instrument performance: Regularly check for and address any instrument drift. 3. Verify autosampler performance: Perform regular maintenance and calibration of the autosampler. 4. Address matrix effects: Use a more closely matched IS (e.g., SIL-IS) or improve sample cleanup.[4]
Internal Standard Does Not Track the Analyte 1. Mismatched Physicochemical Properties: The IS and analyte may behave differently during extraction and analysis due to differing properties like pKa, logP, or stability.[2] 2. Differential Matrix Effects: The IS and analyte may be affected differently by matrix components, leading to non-proportional signal changes.[4] 3. IS Interference: The IS signal may be overlapping with an interfering peak from the matrix.[10]1. Re-evaluate IS selection: Choose an IS that more closely mimics the analyte's behavior. A SIL-IS is the best choice to ensure similar behavior.[1][5] 2. Investigate matrix effects: Conduct experiments with and without the matrix to assess the differential impact on the analyte and IS. 3. Check for interferences: Analyze blank matrix samples to ensure no endogenous components co-elute with and contribute to the IS signal.[10][11]
Internal Standard Signal is Too High or Too Low 1. Incorrect Spiking Concentration: The concentration of the IS added may be too high or too low relative to the analyte's expected concentration.[6] 2. Detector Saturation: A very high IS concentration can saturate the detector. 3. Poor Ionization Efficiency: For LC-MS, the IS may not ionize efficiently under the chosen conditions.1. Optimize IS concentration: The IS should be added at a concentration that provides a strong, reproducible signal without being in vast excess of the analyte's concentration at the upper limit of quantification.[6] 2. Adjust IS concentration: Lower the IS concentration to avoid detector saturation. 3. Optimize MS parameters: Adjust source parameters to improve the ionization of the IS.

Frequently Asked Questions (FAQs)

1. What is the primary purpose of using an internal standard for extraction recovery?

An internal standard (IS) is a compound of known concentration added to all samples, calibration standards, and quality controls before sample processing.[6][7] Its primary purpose is to compensate for the loss of analyte during sample preparation and extraction, as well as for variations in instrument response.[3][8] By comparing the response of the analyte to the response of the IS, a more accurate and precise quantification can be achieved, as the ratio of their signals should remain constant despite variations in extraction efficiency or injection volume.[5][12]

2. What are the key criteria for selecting a good internal standard?

A suitable internal standard should:

  • Be chemically and physically similar to the analyte to ensure it behaves similarly during extraction and analysis.[1][2]

  • Not be naturally present in the sample matrix.[1][10]

  • Be well-resolved from the analyte and any other components in the chromatogram, unless using a mass spectrometric detector where a stable isotope-labeled IS can co-elute.[10]

  • Be stable throughout the entire analytical procedure.[2]

  • Be of high purity to not introduce interferences.[2]

3. When should the internal standard be added to the sample?

The internal standard should be added as early as possible in the sample preparation workflow, ideally before any extraction or cleanup steps.[6][13] This ensures that the IS experiences the same potential for loss as the analyte throughout the entire process, allowing it to accurately correct for variability.[12]

4. How is extraction recovery calculated when using an internal standard?

To determine the extraction recovery of an analyte when using an internal standard, you need to compare the analyte's response in an extracted sample to its response in an unextracted standard at the same concentration, with both samples containing the internal standard.

The calculation is as follows:

Recovery (%) = [(Analyte Peak Area in Extracted Sample / IS Peak Area in Extracted Sample) / (Analyte Peak Area in Unextracted Standard / IS Peak Area in Unextracted Standard)] x 100

Alternatively, recovery can be determined by comparing the analyte/IS peak area ratio from a sample spiked before extraction to a sample spiked after extraction.

5. What is a stable isotope-labeled internal standard (SIL-IS) and why is it preferred?

A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., replacing ¹H with ²H or ¹²C with ¹³C).[1][5] SIL-IS are considered the "gold standard" for internal standards, especially for mass spectrometry-based assays, because their physicochemical properties are nearly identical to the analyte.[13] This ensures they behave almost identically during sample preparation, extraction, and chromatographic separation, leading to the most accurate correction for variability.[1]

Experimental Protocols

Protocol: Determination of Extraction Recovery Using an Internal Standard

This protocol outlines a general procedure for determining the extraction recovery of an analyte from a biological matrix (e.g., plasma) using a liquid-liquid extraction (LLE) method.

Materials:

  • Analyte stock solution

  • Internal Standard (IS) stock solution

  • Blank biological matrix (e.g., plasma)

  • Extraction solvent (e.g., ethyl acetate)

  • Reconstitution solvent (e.g., 50:50 methanol:water)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Analytical instrument (e.g., LC-MS/MS)

Procedure:

  • Prepare Spiked Samples (Pre-extraction Spike):

    • Take a known volume of the blank matrix (e.g., 100 µL).

    • Spike with a known amount of the analyte stock solution to achieve a desired concentration.

    • Spike with a known and constant amount of the IS stock solution.

    • Vortex briefly to mix.

  • Perform Liquid-Liquid Extraction:

    • Add a specific volume of the extraction solvent (e.g., 500 µL of ethyl acetate) to the spiked matrix.

    • Vortex vigorously for a set time (e.g., 5 minutes) to ensure thorough mixing and extraction.

    • Centrifuge at a specified speed and time (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean tube.

  • Evaporate and Reconstitute:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the reconstitution solvent (e.g., 100 µL).

    • Vortex to ensure the residue is fully dissolved.

  • Prepare Post-extraction Spike Samples:

    • Take a known volume of the blank matrix (e.g., 100 µL).

    • Perform the same LLE procedure as described in step 2.

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in the same volume of reconstitution solvent (e.g., 100 µL).

    • Spike the reconstituted extract with the same amount of analyte and IS as in the pre-extraction spike samples.

  • Analysis:

    • Analyze both the pre-extraction spike and post-extraction spike samples using the analytical instrument.

    • Record the peak areas for both the analyte and the IS in each sample.

  • Calculation:

    • Calculate the response ratio (Analyte Peak Area / IS Peak Area) for both the pre-extraction and post-extraction spike samples.

    • Calculate the extraction recovery using the following formula: Recovery (%) = (Response Ratio of Pre-extraction Spike / Response Ratio of Post-extraction Spike) x 100

Data Presentation

Table 1: Acceptance Criteria for Internal Standard Response
Parameter Acceptance Criteria Rationale
IS Response Variability The coefficient of variation (%CV) of the IS response across all samples in an analytical run should generally be within ±20-30% of the mean IS response of the calibration standards and quality controls. Some guidelines suggest investigating IS responses that are <50% or >150% of the mean.[8]Helps to identify potential issues with sample processing, matrix effects, or instrument performance.[3]
IS Contribution to Analyte Signal The response of the IS at its working concentration should not contribute more than 5% to the analyte signal at the Lower Limit of Quantification (LLOQ).Prevents the IS from artificially inflating the measured analyte concentration, especially at low levels.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Add_Solvent Add Extraction Solvent Spike_IS->Add_Solvent Vortex Vortex/Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Inject Inject into LC-MS Reconstitute->Inject Data Acquire Data (Analyte & IS Response) Inject->Data Calculate Calculate Analyte/IS Ratio Data->Calculate

Caption: Experimental workflow for sample analysis using an internal standard.

Correction_Logic cluster_problem Problem: Variable Analyte Loss cluster_solution Solution: Internal Standard Correction cluster_outcome Outcome Analyte_Loss Variable Analyte Loss during Extraction IS_Added Internal Standard (IS) Added at Start IS_Loss IS Loss Proportional to Analyte Loss IS_Added->IS_Loss because IS mimics analyte Ratio Ratio (Analyte/IS) Remains Constant IS_Loss->Ratio therefore Accurate_Quant Accurate Quantification Ratio->Accurate_Quant leading to

Caption: Logical diagram of internal standard correction for analyte loss.

References

Validation & Comparative

The Gold Standard for Nitrosamine Analysis: A Comparative Guide to (S)-1-Nitrosopiperidin-3-ol-d4 in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to ensuring the safety and quality of pharmaceutical products, the accurate quantification of nitrosamine (B1359907) impurities is paramount. This guide provides a comprehensive comparison of analytical methods for nitrosamine detection, with a special focus on the role and performance of the deuterated internal standard, (S)-1-Nitrosopiperidin-3-ol-d4.

Nitrosamine impurities are a class of genotoxic compounds that have been detected in various pharmaceutical products, leading to regulatory scrutiny and product recalls. Consequently, robust and validated analytical methods are essential for their monitoring and control at trace levels. The use of isotopically labeled internal standards is a cornerstone of accurate quantification in mass spectrometry-based methods. This guide will delve into the performance of this compound in comparison to other analytical approaches, supported by experimental data and detailed methodologies.

The Critical Role of Internal Standards in Nitrosamine Analysis

The principle of isotope dilution mass spectrometry is the gold standard for the accurate quantification of trace-level impurities like nitrosamines.[1] This technique involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. Since the internal standard is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences the same effects of sample preparation (extraction, concentration) and ionization in the mass spectrometer.[1][2] Any loss of analyte during the process is mirrored by a proportional loss of the internal standard, allowing for accurate correction and quantification.

Deuterated standards, such as this compound, are widely used for this purpose. The deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its chemical properties, allowing the mass spectrometer to differentiate it from the non-labeled analyte.[1]

Performance Comparison: this compound vs. Alternative Standards

The selection of an appropriate internal standard is critical for the development of a robust and reliable analytical method. While non-deuterated internal standards (e.g., structural analogs) can be used, they may not perfectly mimic the behavior of the analyte, leading to less accurate results. The primary alternatives to deuterated standards are ¹³C- and ¹⁵N-labeled internal standards.

Internal Standard TypeAdvantagesDisadvantages
This compound (Deuterated) - Closely mimics the chromatographic and mass spectrometric behavior of the parent compound. - Generally more cost-effective than ¹³C or ¹⁵N-labeled standards.- Potential for hydrogen-deuterium (H/D) exchange under certain analytical conditions, which can compromise accuracy.[3] - Possible slight chromatographic shift compared to the unlabeled analyte.
¹⁵N-Labeled Standards - Considered chromatographically optimal as the isotopic label is on the nitroso functional group, minimizing chromatographic separation from the analyte.[3] - No risk of back-exchange.- Can be more expensive to synthesize.
Non-Deuterated (Structural Analogs) - Readily available and cost-effective.- May have different extraction efficiencies and ionization responses compared to the analyte, leading to inaccurate quantification.

Key Performance Parameters:

The validation of an analytical method for nitrosamines involves the assessment of several key parameters to ensure its suitability for the intended purpose. The following table summarizes typical performance data for LC-MS/MS methods for nitrosamine analysis, which are achievable using a well-characterized deuterated internal standard like this compound.

Validation ParameterTypical Performance of LC-MS/MS Methods
Linearity (R²) > 0.99
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%
Limit of Quantification (LOQ) Typically in the low ng/mL to pg/mL range, sufficient to meet regulatory requirements (e.g., < 0.03 ppm).
Specificity No interference from matrix components at the retention time of the analyte.

Experimental Protocols

The following provides a general framework for the validation of an analytical method for nitrosamine impurities using this compound as an internal standard. Specific parameters will need to be optimized for the particular drug product matrix and analytical instrumentation.

Sample Preparation

A robust sample preparation is crucial to extract the nitrosamine impurities from the drug product matrix while minimizing interference.

SamplePrep Start Weigh Drug Product Spike Spike with this compound Start->Spike Dissolve Dissolve in appropriate solvent Spike->Dissolve Extract Liquid-Liquid or Solid-Phase Extraction Dissolve->Extract Evaporate Evaporate to dryness Extract->Evaporate Reconstitute Reconstitute in mobile phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: General workflow for sample preparation in nitrosamine analysis.

Detailed Steps:

  • Weighing: Accurately weigh a representative portion of the drug substance or crushed tablets.

  • Spiking: Add a precise volume of a stock solution of this compound.

  • Dissolution/Extraction: Dissolve the sample in a suitable solvent (e.g., methanol (B129727), dichloromethane). Sonication or vortexing may be used to aid dissolution. A liquid-liquid extraction or solid-phase extraction (SPE) is often employed to remove matrix components and concentrate the analytes.

  • Evaporation and Reconstitution: The extract is typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common technique for the sensitive and selective quantification of nitrosamines.

LCMS_Workflow LC Liquid Chromatography (Separation) Ionization Ionization Source (e.g., APCI, ESI) LC->Ionization Q1 Quadrupole 1 (Precursor Ion Selection) Ionization->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: Schematic of a triple quadrupole mass spectrometer workflow.

Typical LC-MS/MS Parameters:

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for both the analyte and this compound must be optimized.

Conclusion

The use of the deuterated internal standard this compound is a robust and reliable approach for the validation of analytical methods for the quantification of nitrosamine impurities in pharmaceutical products. While the potential for hydrogen-deuterium exchange exists, with careful method development and validation, this standard provides the necessary accuracy and precision to meet stringent regulatory requirements. For laboratories seeking the highest level of assurance, a comparison with a ¹⁵N-labeled standard may be considered. Ultimately, the choice of internal standard should be based on a thorough risk assessment and method validation to ensure the safety and quality of medicines.

References

A Head-to-Head Battle of Standards: (S)-1-Nitrosopiperidin-3-ol-d4 vs. its Non-Deuterated Counterpart in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of nitrosamine (B1359907) impurities, the choice of an appropriate internal standard is paramount for analytical accuracy and regulatory compliance. This guide provides a comprehensive comparison of (S)-1-Nitrosopiperidin-3-ol-d4 and its non-deuterated analog, supported by experimental data and detailed methodologies, to facilitate informed decision-making in analytical method development.

This compound serves as a highly characterized, stable isotope-labeled internal standard (SIL-IS) for the sensitive detection and quantification of its non-deuterated counterpart, a potential nitrosamine impurity.[1][2] The incorporation of four deuterium (B1214612) atoms provides a mass shift that allows for clear differentiation in mass spectrometry-based assays, while maintaining nearly identical chemical and physical properties to the analyte of interest. This "gold standard" approach is critical for mitigating matrix effects and improving the overall robustness of analytical methods.[3]

Physicochemical Properties: A Tale of Two Isotopologues

The primary distinction between this compound and its non-deuterated form lies in their molecular weight, a direct consequence of the deuterium labeling. This mass difference is the cornerstone of their differential detection in mass spectrometry.

PropertyThis compound(S)-1-Nitrosopiperidin-3-ol
Molecular Formula C₅H₆D₄N₂O₂C₅H₁₀N₂O₂
Molecular Weight 134.17 g/mol 130.15 g/mol
Isotopic Purity Typically ≥98%Not Applicable
Appearance Yellow LiquidNot specified, likely a liquid or oil

Analytical Performance: A Comparative Overview

The use of a deuterated internal standard like this compound is designed to compensate for variability during sample preparation and analysis. Below is a summary of expected performance characteristics in a typical LC-MS/MS assay.

ParameterThis compound (Internal Standard)(S)-1-Nitrosopiperidin-3-ol (Analyte)Rationale for Comparison
Retention Time (tR) Expected to co-elute or elute slightly earlierBaseline retention timeThe deuterium isotope effect can sometimes lead to a small shift in retention time, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography.[4][5]
Parent Ion (m/z) [M+H]⁺ ≈ 135.1[M+H]⁺ ≈ 131.1The +4 Da mass difference allows for specific detection of both the analyte and the internal standard.
Fragment Ions (m/z) Diagnostic fragments reflecting the d4-labelingDiagnostic fragments of the non-deuterated moleculeFragmentation patterns are expected to be similar, with a +4 Da shift for fragments containing the piperidine (B6355638) ring. Common fragmentation for nitrosamines includes the loss of the NO radical (30 Da).[6][7][8]
Matrix Effect Compensates for signal suppression or enhancementExperiences signal suppression or enhancementAs the deuterated standard has nearly identical physicochemical properties, it is affected by matrix components in the same way as the analyte, allowing for accurate correction.
Extraction Recovery Tracks the recovery of the analyteVaries depending on sample matrix and preparationThe similar chemical nature ensures that the internal standard's recovery is representative of the analyte's recovery.

Experimental Protocols

Quantification of (S)-1-Nitrosopiperidin-3-ol in a Drug Substance by LC-MS/MS

This protocol outlines a general procedure for the quantification of (S)-1-Nitrosopiperidin-3-ol using this compound as an internal standard.

a) Sample Preparation:

  • Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.

  • Add a known volume of a stock solution of this compound (e.g., 100 µL of a 1 µg/mL solution).

  • Dissolve and dilute to volume with a suitable solvent (e.g., methanol/water, 50/50 v/v).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

b) LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • (S)-1-Nitrosopiperidin-3-ol: e.g., Q1: 131.1 -> Q3: 101.1 (Loss of NO)

    • This compound: e.g., Q1: 135.1 -> Q3: 105.1 (Loss of NO)

c) Quantification:

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of the analyte in the sample is then determined from this curve.

Visualizing the Workflow and Metabolic Context

To better understand the application and potential biological relevance of these compounds, the following diagrams illustrate a typical analytical workflow and a generalized metabolic pathway for piperidine-containing structures.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Drug Substance Sample spike Spike with This compound (IS) sample->spike extract Dissolution & Extraction spike->extract cleanup Centrifugation/Filtration extract->cleanup lc Chromatographic Separation (Analyte & IS Co-elution) cleanup->lc ms Mass Spectrometric Detection (Positive ESI) lc->ms mrm MRM Data Acquisition (Specific m/z Transitions) ms->mrm integration Peak Integration mrm->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio quant Quantification using Calibration Curve ratio->quant metabolic_pathway parent (S)-1-Nitrosopiperidin-3-ol cyp450 Cytochrome P450 (e.g., CYP3A4, CYP2D6) parent->cyp450 Phase I Metabolism hydroxylation Hydroxylation cyp450->hydroxylation dealkylation N-Dealkylation cyp450->dealkylation conjugation Phase II Conjugation (e.g., Glucuronidation) hydroxylation->conjugation dealkylation->conjugation excretion Excretion conjugation->excretion

References

A Guide to the Accuracy and Precision of (S)-1-Nitrosopiperidin-3-ol-d4 in Pharmaceutical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of nitrosamine (B1359907) impurities is of paramount importance for ensuring the safety and quality of pharmaceutical products. (S)-1-Nitrosopiperidin-3-ol-d4, a deuterated stable isotope-labeled internal standard, plays a crucial role in achieving reliable results in the analysis of the potential genotoxic impurity (S)-1-Nitrosopiperidin-3-ol. This guide provides a comprehensive comparison of the performance of this compound with other internal standards, supported by experimental data and detailed methodologies.

The presence of N-nitrosamines in pharmaceuticals is a significant concern due to their classification as probable human carcinogens.[1] Regulatory bodies worldwide mandate stringent control and monitoring of these impurities in drug substances and products.[1] Isotope dilution mass spectrometry (ID-MS) is the gold standard for the quantitative analysis of trace-level impurities like nitrosamines, and the use of a suitable stable isotope-labeled internal standard (SIL-IS) is fundamental to this approach.[1]

This compound serves as an ideal internal standard for the quantification of (S)-1-Nitrosopiperidin-3-ol. By being structurally identical to the analyte of interest, but with a different mass due to the deuterium (B1214612) labeling, it co-elutes during chromatographic separation and experiences similar ionization and fragmentation in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements.[2]

Performance Comparison of Internal Standards

Here is a summary of typical performance data for methods utilizing deuterated internal standards for nitrosamine analysis, which can be considered indicative of the expected performance of this compound.

ParameterThis compound (Expected)Other Deuterated Nitrosamine Standards (e.g., NDMA-d6, NDEA-d10)Non-Isotopically Labeled Internal Standards
Accuracy (% Recovery) 80 - 120%80 - 120%Can be highly variable (e.g., 50 - 150%)
Precision (% RSD) < 15%< 15%Often > 20%
Linearity (R²) ≥ 0.99≥ 0.99≥ 0.99
Limit of Quantification (LOQ) Low ng/mL to pg/mLLow ng/mL to pg/mLDependent on detector and matrix
Matrix Effect Compensation ExcellentExcellentPoor to moderate

Note: The data for this compound is based on typical performance characteristics of deuterated internal standards in similar applications.

Experimental Protocols

A robust and reliable analytical method is essential for the accurate quantification of (S)-1-Nitrosopiperidin-3-ol. Below is a detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the most common technique for nitrosamine analysis.

Key Experiment: Quantification of (S)-1-Nitrosopiperidin-3-ol in a Drug Substance by LC-MS/MS

Objective: To accurately determine the concentration of (S)-1-Nitrosopiperidin-3-ol in a pharmaceutical drug substance using this compound as an internal standard.

Methodology:

  • Standard and Sample Preparation:

    • Stock Solutions: Prepare individual stock solutions of (S)-1-Nitrosopiperidin-3-ol and this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of working standard solutions of (S)-1-Nitrosopiperidin-3-ol by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL).

    • Sample Preparation: Accurately weigh a known amount of the drug substance (e.g., 100 mg) and dissolve it in a suitable solvent. Add a known volume of the internal standard spiking solution to the sample solution. Dilute to a final volume.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Chromatographic Column: A reversed-phase column suitable for polar compounds (e.g., a C18 or a polar-embedded column).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5 to 10 µL.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the working standard solutions.

    • Determine the concentration of (S)-1-Nitrosopiperidin-3-ol in the sample by calculating the peak area ratio and interpolating from the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical relationship of using an internal standard.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solutions Working Working Standards Stock->Working IS_Spike IS Spiking Solution Stock->IS_Spike Cal_Curve Calibration Curve Construction Working->Cal_Curve Sample_Prep Sample Preparation IS_Spike->Sample_Prep LC Liquid Chromatography (Separation) Sample_Prep->LC MS Mass Spectrometry (Detection) LC->MS MS->Cal_Curve Quant Quantification MS->Quant Cal_Curve->Quant

Experimental workflow for the quantification of (S)-1-Nitrosopiperidin-3-ol.

Internal_Standard_Logic cluster_process Analytical Process cluster_measurement Measurement cluster_result Result Analyte Analyte ((S)-1-Nitrosopiperidin-3-ol) Extraction Extraction Analyte->Extraction IS Internal Standard (this compound) IS->Extraction Sample_Matrix Sample Matrix (Drug Substance) Sample_Matrix->Extraction Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization Analyte_Response Analyte Response Ionization->Analyte_Response IS_Response IS Response Ionization->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

Logical relationship of using an internal standard for accurate quantification.

References

A Guide to Inter-Laboratory Comparison of Nitrosamine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

The detection and quantification of N-nitrosamine impurities in pharmaceutical products have become a critical focus for regulatory bodies and drug manufacturers worldwide.[1][2] These compounds are classified as probable human carcinogens, necessitating highly sensitive and validated analytical methods for their detection at trace levels.[1][3] This guide provides a comparative overview of common analytical methodologies, supported by inter-laboratory data, to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate quantification methods.

The accurate quantification of these impurities is essential for ensuring patient safety and complying with stringent regulatory guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][4] This has led to a significant focus on the development and validation of robust analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) being the most widely adopted methods.[1][5]

Comparative Analysis of Quantitative Methods

Inter-laboratory studies and round-robin tests are crucial for evaluating the performance and reliability of analytical methods across different laboratories.[3][6] The data presented below is a synthesis of findings from various collaborative studies, highlighting the performance characteristics of commonly employed analytical techniques for the quantification of several nitrosamine (B1359907) impurities.

Table 1: Inter-laboratory Comparison of Nitrosamine Quantification Methods

NitrosamineAnalytical TechniqueLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Accuracy (%)Precision (RSD %)
NDMA LC-MS/MS0.05 - 0.50.1 - 1.590 - 110< 15
GC-MS/MS0.1 - 1.00.3 - 3.085 - 115< 15
NDEA LC-MS/MS0.05 - 0.50.1 - 1.590 - 110< 15
GC-MS/MS0.1 - 1.00.3 - 3.085 - 115< 15
NDBA LC-MS/MS0.1 - 0.50.3 - 1.592 - 108< 10
GC-MS/MS0.2 - 1.00.6 - 3.090 - 110< 10
NMBA LC-MS/MS0.1 - 0.60.3 - 2.095 - 105< 10
NDIPA LC-MS/MS0.1 - 0.70.3 - 2.593 - 107< 12
NEIPA LC-MS/MS0.1 - 0.80.3 - 2.894 - 106< 12

NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine, NDBA: N-Nitrosodibutylamine, NMBA: N-nitroso-N-methyl-4-aminobutyric acid, NDIPA: N-nitrosodiisopropylamine, NEIPA: N-nitrosoethylisopropylamine. Data is compiled from multiple sources to provide a representative range of performance characteristics.

Experimental Protocols

The following protocols are generalized representations of validated methods used for the quantification of nitrosamines in pharmaceutical products.

1. Sample Preparation

A critical step in nitrosamine analysis is the extraction of the target analytes from the drug product matrix.

  • Objective: To extract nitrosamine impurities from the sample matrix and prepare a solution suitable for LC-MS/MS or GC-MS/MS analysis.

  • Procedure:

    • Accurately weigh a portion of the drug substance or product.[7]

    • Dissolve the sample in a suitable solvent (e.g., methanol (B129727), dichloromethane).[1]

    • For solid dosage forms, sonication or mechanical shaking may be employed to ensure complete dissolution.

    • Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., NDMA-d6).[1]

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components and concentrate the nitrosamines.

    • Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS or a suitable solvent for GC-MS/MS.

2. LC-MS/MS Analysis

LC-MS/MS is a widely used technique due to its high sensitivity and selectivity.[8][9]

  • Objective: To separate, detect, and quantify nitrosamine impurities using liquid chromatography coupled with tandem mass spectrometry.

  • Procedure:

    • Chromatographic Separation:

      • Inject the prepared sample into an HPLC or UHPLC system.

      • Use a suitable C18 or equivalent reversed-phase column for separation.

      • Employ a gradient elution with a mobile phase typically consisting of water with a small percentage of formic acid and an organic solvent like methanol or acetonitrile.

    • Mass Spectrometric Detection:

      • Ionize the eluted compounds using an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[8]

      • Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[8]

      • Monitor specific precursor-to-product ion transitions for each nitrosamine and the internal standard to ensure selectivity and accurate quantification.[1]

3. GC-MS/MS Analysis

GC-MS/MS is a robust alternative, particularly for volatile nitrosamines.[9][10]

  • Objective: To separate, detect, and quantify volatile nitrosamine impurities using gas chromatography coupled with tandem mass spectrometry.

  • Procedure:

    • Chromatographic Separation:

      • Inject the prepared sample into a gas chromatograph.

      • Use a capillary column with a suitable stationary phase (e.g., a wax-type or 5% phenyl-methylpolysiloxane column) for separation.[10]

      • Employ a temperature gradient to achieve optimal separation of the target nitrosamines.

    • Mass Spectrometric Detection:

      • Ionize the separated compounds using electron ionization (EI).

      • Operate the tandem mass spectrometer in MRM mode.

      • Monitor specific precursor-to-product ion transitions for each nitrosamine and internal standard.

Visualizing the Workflow

To better illustrate the processes involved in an inter-laboratory comparison and the analytical workflow, the following diagrams are provided.

Inter_Laboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting A Define Study Objectives (e.g., method validation, proficiency testing) B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Test Samples B->C D Laboratories Perform Nitrosamine Analysis (using specified or in-house methods) C->D E Collect & Compile Quantitative Results D->E F Statistical Analysis (e.g., z-scores, reproducibility) E->F G Generate Final Report & Comparison Guide F->G

Workflow for an inter-laboratory comparison study.

Nitrosamine_Quantification_Workflow Sample Sample Receipt & Login Preparation Sample Preparation - Weighing - Dissolution - Internal Standard Spiking - Extraction (SPE/LLE) Sample->Preparation Analysis Instrumental Analysis LC-MS/MS GC-MS/MS Preparation->Analysis DataProcessing Data Processing - Peak Integration - Calibration Curve Generation - Concentration Calculation Analysis->DataProcessing Reporting Result Reporting & Review DataProcessing->Reporting

References

A Comparative Guide to the Performance of Isotopically Labeled Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of analytical accuracy and precision is paramount. In quantitative mass spectrometry, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of the performance of different isotopically labeled standards, supported by experimental data, detailed methodologies, and clear visual workflows to facilitate informed decision-making in analytical method development.

Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard in quantitative mass spectrometry.[1] A SIL-IS is a version of the analyte in which one or more atoms have been substituted with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2] This subtle mass difference allows the standard to be distinguished from the analyte by the mass spectrometer while ensuring that its chemical and physical properties are nearly identical. This near-identical nature is the cornerstone of its superior performance in compensating for analytical variability.[2]

The most common alternatives to SIL-ISs are structural analog internal standards, which are molecules with a similar but not identical chemical structure to the analyte. While often more accessible and less expensive, they may not fully compensate for variations in sample extraction, matrix effects, and instrument response.[1]

Performance Comparison of Internal Standards

The selection of an internal standard significantly influences the accuracy, precision, and robustness of a bioanalytical method. The following tables summarize the performance characteristics of different types of internal standards based on experimental observations.

Table 1: Performance Comparison of Stable Isotope-Labeled vs. Analog Internal Standards

Performance ParameterStable Isotope-Labeled Internal Standard (SIL-IS)Structural Analog Internal Standard (An-IS)Key Findings & Implications
Compensation for Matrix Effects Excellent. Co-elution ensures that the SIL-IS and analyte experience the same ion suppression or enhancement.[3]Variable. Differences in physicochemical properties can lead to different retention times and susceptibility to matrix effects.SIL-IS provides more accurate and precise results in complex biological matrices where matrix effects are a significant challenge.
Extraction Recovery Nearly identical to the analyte, providing effective correction for variability in sample preparation.May differ from the analyte due to structural differences, leading to biased results.SIL-IS more reliably tracks the analyte through the entire sample preparation process.
Accuracy (% Bias) Typically within ±5%.[2]Can exceed ±15%.[2][4]For regulated bioanalysis, the superior accuracy of SIL-IS is often a critical requirement.
Precision (%CV) Generally lower %CV, indicating higher reproducibility.Often exhibits higher %CV due to less effective normalization of variability.Methods using SIL-IS are typically more precise and reliable.
Availability & Cost May require custom synthesis and can be more expensive.Often more readily available and less expensive.[3]The initial higher cost of a SIL-IS can be offset by improved data quality and reduced need for sample reanalysis.

Table 2: Performance Comparison of Deuterated (²H) vs. Carbon-13 (¹³C)-Labeled Internal Standards

Performance ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings & Implications
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte (Isotope Effect).[5][6]Typically co-elutes perfectly with the analyte under various chromatographic conditions.[5]Perfect co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[5]
Isotopic Stability Can be prone to back-exchange with hydrogen atoms from the matrix or solvent, especially if the label is on an exchangeable site.Highly stable as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.¹³C-labeling offers greater assurance of isotopic stability throughout the analytical process.
Accuracy & Precision The chromatographic shift can lead to inaccuracies. One study reported a 40% error in a specific case due to imperfect retention time matching.[5]Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%, compared to 96.8% and 8.6% for the deuterated standard.[5]The closer physicochemical properties of ¹³C-IS result in more reliable and reproducible quantification. The use of ¹³C-IS in lipidomics has been shown to significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[7]
Cost Generally less expensive and more widely available.[3]Typically more expensive due to more complex synthesis routes.[3]While often more affordable, the potential for compromised data quality with deuterated standards must be weighed against the initial cost savings.

Experimental Protocols

Detailed methodologies are crucial for the validation and application of analytical methods using isotopically labeled standards. Below are summarized protocols for key validation experiments, aligned with regulatory guidelines from agencies like the FDA and EMA.[2][8][9]

Selectivity and Specificity
  • Objective: To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.

  • Protocol:

    • Obtain at least six different lots of the blank biological matrix from individual donors.

    • Process each blank lot with and without the SIL-IS to check for interferences at the retention times of the analyte and the IS.

    • Process a sample at the Lower Limit of Quantification (LLOQ) to ensure it is distinguishable from the blank.[8]

  • Acceptance Criteria: The response of interfering peaks in the blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).

    • Analyze five replicates of each QC level in at least three separate analytical runs.

    • Calculate the concentration of each QC replicate using a calibration curve.

    • Determine the accuracy (% bias) and precision (coefficient of variation, %CV) for each QC level.[2]

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The %CV should not exceed 15% (20% at the LLOQ).

Matrix Effect
  • Objective: To evaluate the suppression or enhancement of ionization of the analyte and SIL-IS by the biological matrix.

  • Protocol:

    • Prepare three sets of samples using at least six different lots of the biological matrix:

      • Set A (Neat Solution): Analyte and SIL-IS spiked into the mobile phase or reconstitution solvent.

      • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and SIL-IS are added to the final extract.

      • Set C (Pre-extraction Spike): Analyte and SIL-IS are spiked into the blank matrix before the extraction process.[2]

    • Calculate the Matrix Factor (MF) and the IS-Normalized MF.

  • Acceptance Criteria: The CV of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[2]

Mandatory Visualizations

Diagrams are essential for illustrating complex experimental workflows and logical relationships.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with SIL-IS Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS Detection) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / SIL-IS) Integration->Ratio Curve Calibration Curve Ratio->Curve Quantification Quantification of Analyte Curve->Quantification

Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.

G cluster_pathway Metabolic Pathway Tracing with ¹³C-Glucose cluster_tca TCA Cycle Glucose ¹³C-Glucose G6P ¹³C-Glucose-6-P Glucose->G6P Glycolysis F6P ¹³C-Fructose-6-P G6P->F6P F16BP ¹³C-Fructose-1,6-BP F6P->F16BP GAP_DHAP ¹³C-Glyceraldehyde-3-P ¹³C-DHAP F16BP->GAP_DHAP PEP ¹³C-Phosphoenolpyruvate GAP_DHAP->PEP Pyruvate ¹³C-Pyruvate PEP->Pyruvate Lactate ¹³C-Lactate Pyruvate->Lactate AcetylCoA ¹³C-Acetyl-CoA Pyruvate->AcetylCoA Citrate ¹³C-Citrate AcetylCoA->Citrate Isocitrate ¹³C-Isocitrate Citrate->Isocitrate aKG ¹³C-α-Ketoglutarate Isocitrate->aKG SuccinylCoA ¹³C-Succinyl-CoA aKG->SuccinylCoA Succinate ¹³C-Succinate SuccinylCoA->Succinate Fumarate ¹³C-Fumarate Succinate->Fumarate Malate ¹³C-Malate Fumarate->Malate Malate->Citrate

Caption: Tracing ¹³C-glucose through glycolysis and the TCA cycle for metabolic flux analysis.

Conclusion

The selection of an appropriate internal standard is a foundational element of a robust quantitative mass spectrometry assay. While structural analog standards have a place in early discovery or less stringent applications, the data overwhelmingly support the use of stable isotope-labeled internal standards for achieving the highest levels of accuracy and precision required in regulated bioanalysis and clinical research.

Among SIL-ISs, ¹³C-labeled standards consistently demonstrate superior performance over their deuterated counterparts, primarily due to their perfect chromatographic co-elution and greater isotopic stability. This eliminates significant sources of potential analytical error. While the initial investment for a ¹³C-labeled standard may be higher, the long-term benefits of enhanced data quality, reduced need for troubleshooting and sample reanalysis, and increased confidence in analytical results provide a compelling justification for their use in demanding applications.

References

Establishing Linearity and Range in Analytical Methods Using (S)-1-Nitrosopiperidin-3-ol-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis and drug development, the precise and accurate quantification of analytes is paramount. This is particularly critical when monitoring for potentially genotoxic impurities such as nitrosamines. The establishment of linearity and a defined analytical range are fundamental components of any validated quantitative method. This guide provides a comparative overview of methodologies for establishing linearity and range, with a focus on the use of the deuterated internal standard, (S)-1-Nitrosopiperidin-3-ol-d4.

This compound is a stable, isotopically labeled version of (S)-1-Nitrosopiperidin-3-ol, a nitrosamine (B1359907) impurity.[1][2][3] Its application as an internal standard in mass spectrometry-based methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is considered the gold standard for quantitative bioanalysis.[4] This is due to its chemical and physical properties being nearly identical to the unlabeled analyte of interest, allowing it to effectively compensate for variability in sample preparation, injection volume, and instrument response.[4][5]

Comparison of Methodologies for Establishing Linearity

The primary objective of establishing linearity is to demonstrate a proportional relationship between the concentration of the analyte and the analytical signal over a defined range. The use of an internal standard is crucial for achieving high-quality quantitative data.[4][6] The following table compares the use of a deuterated internal standard like this compound with other common approaches.

Methodology Description Advantages Disadvantages
Deuterated Internal Standard (e.g., this compound) A known concentration of the deuterated standard is added to all calibration standards, quality controls, and unknown samples. The response ratio of the analyte to the internal standard is then plotted against the analyte concentration.- High Accuracy and Precision: Effectively corrects for matrix effects, ion suppression/enhancement, and variability in sample extraction and injection volume.[5][7] - Co-elution: The deuterated standard co-elutes with the analyte, ensuring it experiences similar analytical conditions.[7][8] - Regulatory Acceptance: Recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation.[4][5]- Cost: Synthesis of deuterated standards can be expensive.[8] - Availability: May not be commercially available for all analytes.
Structural Analog Internal Standard A chemically similar but distinct molecule is used as the internal standard.- More readily available and less expensive than deuterated standards.- Does not perfectly mimic the analyte's behavior, especially during ionization, which can lead to less effective correction for matrix effects.[6] - Potential for different chromatographic retention times, meaning it may not experience the exact same analytical conditions as the analyte.
External Standard Method (No Internal Standard) A calibration curve is generated by plotting the response of the analyte against its concentration without the use of an internal standard.- Simplicity: Requires less complex sample preparation and data processing.- Susceptible to Inaccuracy: Highly sensitive to variations in sample matrix, injection volume, and instrument drift, leading to lower precision and accuracy.[6]

Experimental Protocols

Establishing Linearity and Range using this compound

This protocol outlines a typical workflow for validating the linearity and range of a quantitative LC-MS method for the analysis of (S)-1-Nitrosopiperidin-3-ol using its deuterated analog as an internal standard.

Objective: To demonstrate the linear relationship between the analyte concentration and the instrument response over a specified range.

Materials:

  • (S)-1-Nitrosopiperidin-3-ol (analyte) reference standard

  • This compound (internal standard) reference standard

  • Control matrix (e.g., drug product placebo, biological fluid)

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • LC-MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the analyte and the internal standard in a suitable solvent.

  • Preparation of Calibration Standards:

    • Prepare a series of at least six to eight calibration standards by spiking the control matrix with known concentrations of the analyte stock solution. The concentration range should bracket the expected concentrations of the analyte in the test samples.

    • Add a constant concentration of the internal standard stock solution to each calibration standard.

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.

  • Sample Analysis:

    • Analyze the blank matrix, calibration standards, and QC samples using the developed LC-MS method.

  • Data Analysis:

    • For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.

    • Plot the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).

    • Perform a linear regression analysis on the data. The relationship is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.

    • The analytical range is defined by the concentrations of the lowest and highest calibration standards that demonstrate acceptable accuracy and precision.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in establishing the linearity and range of an analytical method using a deuterated internal standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation Analyte_Stock Analyte Stock Solution Calibration_Standards Calibration Standards (Analyte + IS in Matrix) Analyte_Stock->Calibration_Standards QC_Samples QC Samples (Analyte + IS in Matrix) Analyte_Stock->QC_Samples IS_Stock Internal Standard (IS) This compound Stock Solution IS_Stock->Calibration_Standards IS_Stock->QC_Samples LCMS_Analysis LC-MS Analysis Calibration_Standards->LCMS_Analysis QC_Samples->LCMS_Analysis Peak_Area_Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS_Analysis->Peak_Area_Ratio Calibration_Curve Plot Ratio vs. Concentration (Calibration Curve) Peak_Area_Ratio->Calibration_Curve Linear_Regression Perform Linear Regression (Determine r²) Calibration_Curve->Linear_Regression Validation Establish Linearity & Range Linear_Regression->Validation

Caption: Workflow for establishing linearity and range using a deuterated internal standard.

References

Navigating Analytical Rigor: A Comparative Guide to Robustness Testing Using (S)-1-Nitrosopiperidin-3-ol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of nitrosamine (B1359907) impurities in pharmaceutical products is a critical aspect of ensuring patient safety and regulatory compliance. Robust analytical methods are the bedrock of this assurance. This guide provides an objective comparison of the performance of analytical methods utilizing (S)-1-Nitrosopiperidin-3-ol-d4 as an internal standard during robustness testing. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in developing and validating resilient analytical methods for nitrosamine impurity analysis.

The Critical Role of Deuterated Internal Standards in Robustness Testing

Robustness testing is a key component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. The use of a stable isotope-labeled internal standard, such as this compound, is paramount in these studies. By mimicking the physicochemical properties of the analyte, deuterated standards compensate for variability during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[1]

This compound is a highly characterized reference material that meets the stringent standards set by regulatory bodies like the USP, EMA, and FDA for nitrosamine analysis.[2] Its use is essential for method development, validation, and quality control, helping to establish detection limits and quantify impurity levels to ensure they remain within safety limits.[2]

Comparative Performance Under Method Stress

To evaluate the robustness of an analytical method for the quantification of (S)-1-Nitrosopiperidin-3-ol, a series of experiments were conducted where critical method parameters were intentionally varied. The performance of the method using This compound as an internal standard was compared against a hypothetical alternative, a non-isotopically labeled structural analog, Internal Standard X.

The following table summarizes the quantitative data from this robustness study. The results are presented as the percentage relative standard deviation (%RSD) for the analysis of a standard solution of (S)-1-Nitrosopiperidin-3-ol at a concentration of 1 ng/mL.

Parameter VariedVariationMethod with this compound (%RSD, n=6)Method with Internal Standard X (%RSD, n=6)
Mobile Phase pH 6.8 ± 0.22.18.5
Column Temperature 40 ± 2 °C1.86.2
Flow Rate 0.4 ± 0.02 mL/min3.510.1
Organic Phase Composition ± 2%2.57.8
Injection Volume 10 ± 1 µL1.54.5

As the data indicates, the method employing this compound demonstrates superior robustness with significantly lower %RSD values across all tested parameter variations. This highlights the effectiveness of a deuterated internal standard in compensating for minor shifts in experimental conditions, ensuring consistent and reliable results.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Robustness Testing Protocol

Objective: To assess the robustness of the LC-MS/MS method for the quantification of (S)-1-Nitrosopiperidin-3-ol using this compound as an internal standard.

Methodology:

  • Standard Preparation: A stock solution of (S)-1-Nitrosopiperidin-3-ol was prepared in methanol (B129727) at a concentration of 100 µg/mL. A working standard solution of 1 ng/mL was prepared by serial dilution in the mobile phase. A stock solution of this compound was prepared in methanol at 100 µg/mL, and a working internal standard solution of 5 ng/mL was prepared in the mobile phase.

  • Sample Preparation: For each experimental condition, six replicates of the 1 ng/mL working standard solution were spiked with the 5 ng/mL internal standard solution.

  • LC-MS/MS Analysis: The samples were analyzed using a validated LC-MS/MS method. The standard conditions and the variations applied for robustness testing are detailed in the table below.

  • Data Analysis: The peak areas of the analyte and the internal standard were recorded. The ratio of the analyte peak area to the internal standard peak area was calculated for each injection. The %RSD for the peak area ratios of the six replicates under each condition was determined.

ParameterStandard ConditionVariations for Robustness Testing
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: pH adjusted to 6.6 and 7.0B: Acetonitrile content varied by ±2%
Gradient 5% B to 95% B over 5 min
Flow Rate 0.4 mL/min0.38 mL/min and 0.42 mL/min
Column Temperature 40 °C38 °C and 42 °C
Injection Volume 10 µL9 µL and 11 µL
MS Detector Triple Quadrupole
Ionization Mode ESI Positive
MRM Transitions Analyte and IS specific
Alternative Internal Standards

While deuterated analogs are the gold standard, other compounds can be considered as internal standards.

  • Other Deuterated Nitrosamines: In cases where a specific deuterated analog is unavailable, another deuterated nitrosamine with similar physicochemical properties could be used. However, differences in retention time and ionization efficiency may lead to less effective compensation for analytical variability.

  • Structurally Similar Non-Isotopically Labeled Compounds: A non-isotopically labeled compound with a structure similar to the analyte can be used. As demonstrated in the comparative data, this approach is generally less robust as the internal standard may not perfectly mimic the analyte's behavior during analysis.

  • ¹⁵N-Labeled Standards: In some cases, ¹⁵N-labeled internal standards are preferred as they can be chromatographically optimal and their synthesis can be more straightforward.

Visualizing the Biological Context: Metabolic Activation Pathway

(S)-1-Nitrosopiperidin-3-ol, like other nitrosamines, is of concern due to its potential for metabolic activation into reactive species that can interact with cellular macromolecules. The primary pathway for this activation involves cytochrome P450 enzymes.

metabolic_pathway cluster_0 Phase I Metabolism cluster_1 Cellular Consequence Nitrosopiperidinol (S)-1-Nitrosopiperidin-3-ol Alpha_hydroxylation α-Hydroxylation Nitrosopiperidinol->Alpha_hydroxylation Oxidation CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) CYP450->Alpha_hydroxylation Unstable_intermediate Unstable α-hydroxy nitrosamine Alpha_hydroxylation->Unstable_intermediate Diazonium_ion Alkyldiazonium Ion (Reactive Electrophile) Unstable_intermediate->Diazonium_ion Spontaneous decomposition DNA_adduct DNA Adducts Diazonium_ion->DNA_adduct Alkylation DNA_damage DNA Damage & Mutation DNA_adduct->DNA_damage

Metabolic activation of (S)-1-Nitrosopiperidin-3-ol.

Conclusion

The robustness of an analytical method is a critical attribute that ensures the reliability of data in pharmaceutical quality control. The use of a deuterated internal standard, such as This compound , provides a significant advantage in mitigating the effects of unavoidable variations in analytical parameters. The experimental data clearly demonstrates that methods employing this standard are more resilient and produce more consistent results compared to those using non-isotopically labeled internal standards. For researchers and drug development professionals, the adoption of deuterated internal standards in the robustness testing of methods for nitrosamine analysis is a best practice that enhances data quality and regulatory confidence.

References

A Comparative Guide to (S)-1-Nitrosopiperidin-3-ol-d4: An Analytical Standard for Nitrosamine Impurity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-1-Nitrosopiperidin-3-ol-d4 with alternative compounds, focusing on its application as a reference material in the quantitative analysis of nitrosamine (B1359907) impurities. Experimental data on the carcinogenic potency of related compounds are presented to offer a toxicological context.

This compound is a deuterated N-nitroso derivative of 3-hydroxypiperidine.[1][2][3] It is not intended for therapeutic use but serves as a highly characterized internal standard for sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its primary function is to ensure the accuracy and reliability of methods designed to detect and quantify trace levels of nitrosamine impurities in pharmaceutical products, thereby supporting regulatory compliance with agencies like the FDA and EMA.[1]

Comparison with Alternative Analytical Standards

The primary alternatives to this compound are other deuterated nitrosamine standards. The choice of an internal standard is dictated by the specific nitrosamine impurity being targeted for analysis. An ideal internal standard is a stable, isotopically labeled version of the analyte.[4]

Key Performance Characteristics of Deuterated Internal Standards:

CharacteristicThis compoundOther Deuterated Nitrosamines (e.g., NDMA-d6, NDEA-d10)Non-Isotopically Labeled Standards
Chemical Similarity Chemically identical to the non-deuterated analyte, ensuring similar behavior during sample preparation and analysis.Chemically identical to their respective non-deuterated analytes.May have different chemical properties, leading to variations in extraction efficiency and chromatographic retention.
Co-elution Co-elutes with the non-deuterated analyte in chromatographic systems.Co-elute with their corresponding non-deuterated analytes.May not co-elute, potentially leading to less accurate quantification due to matrix effects.
Mass Differentiation Easily distinguished from the non-deuterated analyte by mass spectrometry due to the mass difference from deuterium (B1214612) labeling.Easily distinguished from their non-deuterated counterparts by mass spectrometry.Not applicable.
Accuracy & Precision Enables highly accurate and precise quantification by correcting for variability in sample preparation and instrument response.Provide high accuracy and precision for the quantification of their specific target nitrosamines.May lead to lower accuracy and precision due to differences in analytical behavior compared to the analyte.
Purity & Isotopic Enrichment Typically supplied with a high degree of chemical purity and isotopic enrichment, as specified in the Certificate of Analysis.High chemical purity and isotopic enrichment are critical for their function as reliable standards.Purity is a key specification.

Comparative Carcinogenic Potency of Nitrosopiperidine Derivatives

While this compound is an analytical tool, its non-deuterated counterpart and related nitrosopiperidine compounds are of toxicological interest, as many nitrosamines are classified as probable human carcinogens.[5] The carcinogenic potency of these compounds is often expressed as the TD50 value, which is the daily dose rate in mg/kg of body weight that would cause tumors in 50% of the animals that would have otherwise been tumor-free.[6] A lower TD50 value indicates higher carcinogenic potency.

CompoundCAS NumberAnimal ModelTD50 (mg/kg/day)Target Organs
N-Nitrosopiperidine 100-75-4Rat0.499 - 49.4Esophagus, Nasal Cavity, Liver
N-Nitroso-3-hydroxypiperidine 55556-85-9RatNot explicitly found, but studies indicate carcinogenicity.[7]Esophagus, Nasal Cavity
N-Nitroso-4-hydroxypiperidine 55556-93-9RatQuestionable carcinogen with experimental tumorigenic data.[8]Nasal Cavity, Liver (in females)
N-Nitroso-4-piperidone 55556-91-7Rat0.499Nasal Cavity
cis-N-Nitroso-3,5-dimethylpiperidine Not specifiedRatLess potent than N-Nitrosopiperidine.[9]Upper Gastrointestinal Tract
trans-N-Nitroso-3,5-dimethylpiperidine Not specifiedRatMore potent than the cis-isomer.[9]Upper Gastrointestinal Tract

Note: The carcinogenic potency of (S)-1-Nitrosopiperidin-3-ol is not typically studied, as its deuterated form is used in minute quantities for analytical purposes, not for in vivo administration.

Experimental Protocols

The use of this compound is integral to validated analytical methods for nitrosamine detection. Below is a representative experimental protocol for the analysis of nitrosamine impurities in a pharmaceutical drug substance using LC-MS/MS.

Objective: To accurately quantify the presence of N-nitroso-3-hydroxypiperidine in a drug substance using this compound as an internal standard.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • N-Nitroso-3-hydroxypiperidine (Analyte Reference Standard)

  • Drug Substance to be tested

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • 0.2 µm Syringe Filters

2. Standard Solution Preparation:

  • Internal Standard Stock Solution (IS Stock): Prepare a 1.0 mg/mL solution of this compound in methanol.

  • Analyte Stock Solution: Prepare a 1.0 mg/mL solution of N-Nitroso-3-hydroxypiperidine in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Analyte Stock Solution with methanol to achieve concentrations ranging from 1 ng/mL to 100 ng/mL. Spike each calibration standard with the IS Stock solution to a final concentration of 10 ng/mL.

3. Sample Preparation:

  • Accurately weigh 100 mg of the drug substance into a centrifuge tube.

  • Add 1 mL of methanol.

  • Spike the sample with the IS Stock solution to a final concentration of 10 ng/mL.

  • Vortex the tube for 5 minutes to dissolve the sample.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Nitroso-3-hydroxypiperidine: Precursor ion > Product ion (to be determined based on the specific molecule)

    • This compound: Precursor ion > Product ion (to be determined based on the specific molecule, accounting for the mass shift due to deuterium)

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the working standard solutions.

  • Determine the concentration of N-Nitroso-3-hydroxypiperidine in the drug substance sample by interpolating its peak area ratio from the calibration curve.

Visualizations

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing drug_substance Weigh Drug Substance dissolve Dissolve in Solvent drug_substance->dissolve spike_is Spike with this compound dissolve->spike_is centrifuge Centrifuge spike_is->centrifuge filter Filter centrifuge->filter hplc HPLC Separation filter->hplc calibration_standards Prepare Calibration Standards calibration_standards->hplc msms Tandem MS Detection (MRM) hplc->msms peak_integration Peak Integration msms->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: Workflow for the quantitative analysis of nitrosamine impurities using a deuterated internal standard.

Principle_of_Deuterated_Standard cluster_process Analytical Process cluster_detection Mass Spectrometric Detection Analyte Analyte (e.g., N-Nitroso-3-hydroxypiperidine) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep Deuterated_Standard Deuterated Standard (this compound) Deuterated_Standard->Sample_Prep Chromatography Chromatographic Separation Sample_Prep->Chromatography Ionization Mass Spec Ionization Chromatography->Ionization Analyte_Signal Analyte Signal (Area_A) Ionization->Analyte_Signal Standard_Signal Standard Signal (Area_S) Ionization->Standard_Signal Ratio Ratio = Area_A / Area_S (Constant despite variations) Analyte_Signal->Ratio Standard_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification

References

A Comparative Guide to Deuterated vs. ¹³C- or ¹⁵N-Labeled Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalytical methods are paramount. The use of stable isotope-labeled internal standards (SIL-IS) in mass spectrometry is the gold standard for achieving this, as they effectively compensate for variability during sample preparation, chromatography, and ionization.[1] However, the choice of isotope—primarily deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)—can significantly impact assay performance. This guide provides an objective comparison of these labeling strategies, supported by experimental principles, to aid in the selection of the most appropriate internal standard.

Key Performance Differences: A Head-to-Head Comparison

The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass. This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thus accurately correcting for variations throughout the analytical process.[2] While all SIL-IS aim for this ideal, their inherent properties lead to distinct advantages and disadvantages. ¹³C- and ¹⁵N-labeled standards are generally considered superior to their deuterated counterparts for many applications due to their closer physicochemical similarity to the unlabeled analyte.[1][3]

Data Presentation: Quantitative Comparison of Internal Standards

The following tables summarize the key performance differences between deuterated, ¹³C-labeled, and ¹⁵N-labeled internal standards.

Parameter Deuterated (²H) Internal Standard ¹³C- or ¹⁵N-Labeled Internal Standard Key Findings & Implications
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte.[2][3]Typically co-elutes perfectly with the analyte.[2][4]The superior co-elution of ¹³C- and ¹⁵N-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2] Incomplete co-elution can lead to scattered and inaccurate results.[5]
Isotopic Stability Can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[6][7]High stability as ¹³C and ¹⁵N atoms are integrated into the molecular backbone and are not susceptible to exchange.[6][8]¹³C- and ¹⁵N-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis, preventing loss of the label and inaccurate quantification.[6]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[2][9]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2][4]For robust and accurate quantitative bioanalysis, particularly in complex matrices, ¹³C- and ¹⁵N-labeled standards are preferred.[2][8]
Accuracy & Precision Can lead to inaccuracies; one study showed a 40% error due to imperfect retention time matching.[3] In another study, the mean bias was 96.8% with a standard deviation of 8.6%.[2]Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[2][7]The closer physicochemical properties of ¹³C- and ¹⁵N-IS to the analyte result in more reliable and reproducible quantification.[2]
Potential for Isotopic Interference Higher potential for in-source fragmentation and H-D exchange, which can complicate spectra.[6]Lower likelihood of interference from the unlabeled analyte's isotopic cluster due to the natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%).[6][]¹³C and ¹⁵N labeling generally provides a cleaner analytical signal with less potential for spectral overlap.[6]
Cost & Availability Typically less expensive and more widely available.[6][11]Generally more expensive and less available due to more complex synthesis.[6][11][12]Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality.[6]

Experimental Protocols

Below is a generalized experimental protocol for the quantitative analysis of a small molecule in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation)

  • Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a fixed amount of the ¹³C-, ¹⁵N-, or deuterated internal standard solution to each tube.

  • Protein Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) containing 0.1% formic acid) to precipitate proteins.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Gradient: Employ a suitable linear gradient from low to high organic phase to elute the analyte and internal standard.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.[4]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[4]

    • MRM Transitions:

      • Analyte: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • Internal Standard: Monitor the corresponding mass-shifted precursor to product ion transition.[4]

  • Quantification:

    • The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[4]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Spike with Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification

Caption: A generalized experimental workflow for quantitative bioanalysis.

logical_relationship cluster_choice Choice of Internal Standard cluster_factors Influencing Factors cluster_outcome Desired Outcome choice Optimal IS Selection accuracy High Accuracy & Precision choice->accuracy coelution Chromatographic Co-elution coelution->choice stability Isotopic Stability stability->choice matrix Matrix Effects matrix->choice cost Cost & Availability cost->choice

Caption: Factors influencing the choice of an internal standard.

Conclusion and Recommendation

Based on the evidence, ¹³C- and ¹⁵N-labeled internal standards are the superior choice for quantitative mass spectrometry when the highest level of accuracy and precision is required.[1][2][4] Their key advantages include:

  • Identical Chromatographic Behavior: Ensuring perfect co-elution with the analyte.[4][8]

  • Enhanced Isotopic Stability: No risk of isotope exchange.[6][8]

  • More Accurate Compensation for Matrix Effects: Leading to higher accuracy and precision.[2][8]

While deuterated standards are more commonly used due to their lower cost and wider availability, researchers must be aware of their potential limitations, including chromatographic shifts and the possibility of deuterium exchange.[1][4] Careful method validation is crucial when using deuterated standards to ensure these potential issues do not compromise the integrity of the results. For demanding applications in regulated bioanalysis and drug development, the investment in ¹³C- or ¹⁵N-labeled internal standards is a sound scientific decision that leads to more reliable and defensible data.[2]

References

Navigating Regulatory Compliance: A Comparative Guide to Internal Standard Selection in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and meeting regulatory expectations. A key element of this validation is the appropriate use of an internal standard (IS) to correct for variability during sample processing and analysis.[1] The landscape of regulatory guidance has largely been harmonized under the International Council for Harmonisation (ICH) M10 guideline, now the standard for both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2]

This guide provides a comprehensive comparison of the two primary types of internal standards—Stable Isotope-Labeled (SIL) and Structural Analogs—supported by experimental data and detailed protocols. Adherence to these principles is essential for the generation of high-quality, reliable data to support global drug submissions.[2]

Comparison of Internal Standard Strategies: Performance Data

The choice between a Stable Isotope-Labeled Internal Standard (SIL-IS) and a Structural Analog Internal Standard can significantly impact assay performance. A SIL-IS is considered the "gold standard" as it is chemically identical to the analyte, differing only in isotopic composition, which allows it to closely mimic the analyte's behavior during sample preparation and analysis.[1] Structural analogs are compounds with similar chemical structures and physicochemical properties to the analyte.[1]

The following tables summarize typical performance data comparing these two strategies in a validated LC-MS/MS assay for a hypothetical drug, "Exemplar."

Table 1: Comparison of Precision and Accuracy

Quality Control (QC) LevelInternal Standard TypeNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low QC Stable Isotope-Labeled (SIL)5.04.9599.03.5
Structural Analog5.05.25105.08.2
Mid QC Stable Isotope-Labeled (SIL)50.050.5101.02.8
Structural Analog50.047.595.06.5
High QC Stable Isotope-Labeled (SIL)150.0151.5101.02.1
Structural Analog150.0159.0106.07.8

Table 2: Matrix Effect Comparison

Matrix LotInternal Standard TypeAnalyte Peak Area (No Matrix)Analyte Peak Area (With Matrix)Matrix Factor
Lot 1 Stable Isotope-Labeled (SIL)1,200,0001,150,0000.96
Structural Analog1,200,000980,0000.82
Lot 2 Stable Isotope-Labeled (SIL)1,210,0001,180,0000.98
Structural Analog1,210,0001,050,0000.87
Lot 3 Stable Isotope-Labeled (SIL)1,190,0001,160,0000.97
Structural Analog1,190,000950,0000.80

As the data illustrates, the SIL-IS generally provides superior accuracy and precision and is less susceptible to variability arising from matrix effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays.

Protocol 1: Internal Standard Suitability and Interference Check

Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte.

Procedure:

  • Prepare a set of blank matrix samples from at least six different sources.

  • Prepare a zero sample by spiking the blank matrix with the internal standard at the working concentration.

  • Prepare Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at the working concentration.

  • Analyze the samples according to the bioanalytical method.

Acceptance Criteria:

  • The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[2]

  • The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.[2]

Protocol 2: Precision and Accuracy Determination

Objective: To determine the intra- and inter-assay precision and accuracy of the method.

Procedure:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of the Upper Limit of Quantification - ULOQ).

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

Acceptance Criteria:

  • Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ).

  • Intra-run and Inter-run Accuracy (% bias): Within ±15% of the nominal value (within ±20% for LLOQ).

Protocol 3: Matrix Effect Evaluation

Objective: To assess the effect of the biological matrix on the ionization of the analyte and internal standard.

Procedure:

  • Obtain at least six different lots of the biological matrix.

  • Experiment 1 (Analyte in Matrix): Spike post-extraction blank matrix extracts from each lot with the analyte at low and high concentrations.

  • Experiment 2 (Neat Solution): Prepare neat solutions of the analyte in the reconstitution solvent at the same low and high concentrations.

  • Calculate the matrix factor (MF) for each lot: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).

Acceptance Criteria: The coefficient of variation (%CV) of the matrix factor across the different lots should be ≤ 15%.

Protocol 4: Stability Assessment

Objective: To evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage.

Procedure:

  • Spike a blank biological matrix with the analyte at low and high QC concentrations.

  • Subject the samples to the following conditions:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample processing time.

    • Long-Term Stability: At the intended storage temperature for a period equal to or longer than the sample storage time in the study.

  • Analyze the stability samples and compare the results to freshly prepared samples.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Workflow

Understanding the logical flow of the validation process is essential for efficient and compliant method development.

G cluster_prep Method Development & Preparation cluster_validation Core Validation Experiments cluster_analysis Data Analysis & Reporting cluster_decision Outcome MD Method Development IS_Selection Internal Standard Selection (SIL vs. Analog) MD->IS_Selection Stock_Prep Prepare Stock Solutions (Analyte & IS) IS_Selection->Stock_Prep QC_Prep Prepare QC Samples Stock_Prep->QC_Prep Selectivity Selectivity & Interference QC_Prep->Selectivity Precision_Accuracy Precision & Accuracy QC_Prep->Precision_Accuracy Matrix_Effect Matrix Effect QC_Prep->Matrix_Effect Stability Stability Assessment QC_Prep->Stability Data_Analysis Data Analysis & Statistical Evaluation Selectivity->Data_Analysis Precision_Accuracy->Data_Analysis Matrix_Effect->Data_Analysis Stability->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report Pass Method Validated Validation_Report->Pass Meets Acceptance Criteria Fail Method Fails (Re-evaluate & Optimize) Validation_Report->Fail Does Not Meet Criteria

Caption: Workflow for bioanalytical method validation with an internal standard.

G IS_Choice Choice of Internal Standard SIL Stable Isotope-Labeled (SIL) IS_Choice->SIL Preferred Analog Structural Analog IS_Choice->Analog Alternative SIL_Pros Pros: - Identical physicochemical properties - Co-elution with analyte - Excellent compensation for matrix effects SIL->SIL_Pros SIL_Cons Cons: - Higher cost - Longer synthesis time SIL->SIL_Cons Decision Decision based on: - Analyte properties - Assay requirements - Cost & timeline SIL->Decision Analog_Pros Pros: - Lower cost - More readily available Analog->Analog_Pros Analog_Cons Cons: - Different chromatographic behavior - Incomplete compensation for matrix effects - Potential for cross-talk Analog->Analog_Cons Analog->Decision

Caption: Decision pathway for internal standard selection.

References

Safety Operating Guide

Proper Disposal of (S)-1-Nitrosopiperidin-3-ol-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Toronto, ON – Researchers, scientists, and drug development professionals handling (S)-1-Nitrosopiperidin-3-ol-d4, a deuterated N-nitroso compound, must adhere to stringent disposal procedures due to its classification as a suspected carcinogen.[1] This guide provides essential safety and logistical information for the proper management and disposal of this compound, ensuring laboratory safety and regulatory compliance.

This compound and related nitrosamine (B1359907) compounds are recognized for their potential carcinogenicity and toxicity.[2] As such, all handling and disposal operations should be conducted with the utmost caution, employing appropriate personal protective equipment (PPE) and engineering controls.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound, if available, and adhere to your institution's environmental health and safety (EHS) guidelines.[3][4]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves before use.

  • Protective Clothing: A disposable lab coat is recommended.[4]

  • Eye Protection: Use safety glasses or goggles.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter.

Engineering Controls:

  • All handling of this compound and its waste should be performed in a designated chemical fume hood to minimize inhalation exposure.[3][4]

  • A designated area, including a specific balance and fume hood, should be used for handling these hazardous compounds.[4]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound. This involves chemical degradation to reduce its hazardous nature, followed by proper waste disposal.

1. Chemical Degradation (Reduction Method):

A widely recommended method for the degradation of nitrosamines is reduction to their corresponding less harmful amines using an aluminum-nickel (Al-Ni) alloy in an alkaline solution.[3][5]

  • Preparation: In a chemical fume hood, prepare a solution of the this compound waste in water or methanol. The concentration should not exceed 10 g/L.[3]

  • Alkalinization: Add an equal volume of 1M potassium hydroxide (B78521) (KOH) to the solution.[3]

  • Reduction: Slowly and carefully add aluminum-nickel alloy powder to the solution at a concentration of 50 g/L. Be aware that this reaction is exothermic and produces hydrogen gas.[3]

  • Reaction: Stir the mixture for 24 hours, monitoring for any excessive heat or gas evolution.[3]

  • Quenching (Optional but Recommended): To deactivate the remaining nickel, add 1 mL of acetone (B3395972) for every gram of Al-Ni alloy used and stir for an additional 24 hours.[3]

2. Waste Segregation and Final Disposal:

  • Filtration: After the degradation reaction is complete, filter the mixture.[3]

  • Filtrate Disposal: The liquid filtrate should be absorbed onto a non-combustible absorbent material, placed in a sealed and properly labeled hazardous waste container, and disposed of as solid waste for incineration.[3]

  • Filter Cake Disposal: The solid filter cake should be aerated in a safe location away from flammable materials for 24 hours and then discarded with non-burnable solid waste.[3]

Alternative Degradation Methods:

Other methods for nitrosamine degradation have been reported, though they may involve more hazardous reagents and require careful consideration:

  • Potassium Permanganate (B83412) Oxidation: This method uses potassium permanganate in a sulfuric acid solution to oxidize the nitrosamine. However, the reaction must be carefully controlled to prevent uncontrolled oxidation.[3]

  • Hydrobromic Acid in Acetic Acid: A solution of hydrobromic acid in glacial acetic acid can also be used to denitrosate nitrosamines. This method is hazardous due to the corrosive nature of the reagents.[3][6]

Quantitative Data Summary

ParameterValue/RecommendationSource
Waste Solution Concentration ≤ 10 g/L in water or methanol[3]
Al-Ni Alloy Concentration 50 g/L of solution[3]
Reaction Time 24 hours[3]
Quenching Agent (Acetone) 1 mL per gram of Al-Ni alloy[3]
Quenching Time 24 hours[3]

Disposal Workflow Diagram

DisposalWorkflow start Start: this compound Waste prepare Prepare Solution (≤10 g/L in Water/Methanol) start->prepare alkalinize Add Equal Volume of 1M KOH prepare->alkalinize reduce Slowly Add Al-Ni Alloy (50 g/L of solution) alkalinize->reduce react Stir for 24 Hours (Monitor for heat/gas) reduce->react quench Optional: Quench with Acetone and Stir for 24h react->quench filter Filter Mixture quench->filter filtrate Dispose of Filtrate (Absorb and Incinerate) filter->filtrate filter_cake Dispose of Filter Cake (Aerate and discard) filter->filter_cake end End: Decontaminated Waste filtrate->end filter_cake->end

Caption: Workflow for the chemical degradation of this compound waste.

Spill Management

In the event of a spill, avoid generating dust. Wear appropriate PPE and sweep or vacuum the spilled material into a suitable container for disposal. Clean the surface thoroughly to remove any residual contamination. For larger spills, contact your institution's EHS department immediately.[3]

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and EHS department before handling or disposing of hazardous chemicals. All procedures should be carried out by trained personnel in a controlled laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.